molecular formula C12H26O6Si B1580506 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane CAS No. 83890-22-6

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Cat. No.: B1580506
CAS No.: 83890-22-6
M. Wt: 294.42 g/mol
InChI Key: VYPNMUSYTNBGQH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a useful research compound. Its molecular formula is C12H26O6Si and its molecular weight is 294.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
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InChI

InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VYPNMUSYTNBGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCOCCOCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O6Si
Source PubChem
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DSSTOX Substance ID

DTXSID6072895
Record name 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-
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Molecular Weight

294.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83890-22-6
Record name Dimethylsila-17-crown-6
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Record name Dimethylsila-17-crown-6
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Record name 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-
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Record name 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-
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Record name 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
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Record name DIMETHYLSILA-17-CROWN-6
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a silicon-containing analogue of a 17-crown-6 ether. This document is intended for researchers, scientists, and professionals in the fields of supramolecular chemistry, materials science, and drug development who are interested in the synthesis and application of novel macrocyclic compounds.

Introduction: The Significance of Silacrown Ethers

Crown ethers, first discovered by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] This selective complexation has led to their widespread use in phase transfer catalysis, ion sensing, and the development of ion-selective electrodes.[1][2] The introduction of silicon atoms into the crown ether framework, creating so-called "silacrown ethers," offers a promising avenue for modulating the electronic and structural properties of these macrocycles. The replacement of a carbon atom with a silicon atom can influence the flexibility of the macrocycle, the bond angles of the ether linkages, and the Lewis acidity of the ring, potentially leading to altered cation binding affinities and selectivities.[3][4]

This compound (CAS No. 83890-22-6) is a 17-membered ring containing a dimethylsilyl group.[5] The synthesis of this and similar silacrown ethers typically involves the condensation reaction between a dichlorosilane and a polyether diol. This guide will focus on the synthesis of the title compound from dichlorodimethylsilane and pentaethylene glycol.

Synthetic Strategy and Mechanistic Considerations

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl groups of pentaethylene glycol attack the electrophilic silicon atom of dichlorodimethylsilane, with the concomitant elimination of hydrogen chloride (HCl).

Reaction Scheme:

The success of this cyclization reaction is contingent on several factors:

  • High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high dilution. This minimizes the probability of a reactive chain end of one molecule encountering another molecule rather than its own other end.

  • Presence of a Base: The reaction produces HCl as a byproduct. To drive the reaction to completion and prevent acid-catalyzed side reactions, a non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl.

  • Choice of Solvent: An aprotic solvent that can dissolve the reactants and does not react with the chlorosilane is essential. Toluene, tetrahydrofuran (THF), or dichloromethane are suitable choices.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles
Pentaethylene glycolC₁₀H₂₂O₆238.282.38 g0.01
Dichlorodimethylsilane(CH₃)₂SiCl₂129.061.29 g0.01
Triethylamine(C₂H₅)₃N101.192.23 g (3.06 mL)0.022
Toluene (anhydrous)C₇H₈92.14500 mL-

Step-by-Step Procedure:

  • Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus should be thoroughly dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions. Dichlorodimethylsilane is highly susceptible to hydrolysis.[6][7][8]

  • Initial Charging: 400 mL of anhydrous toluene and 2.23 g (3.06 mL, 0.022 mol) of triethylamine are added to the reaction flask.

  • Reactant Addition: A solution of 2.38 g (0.01 mol) of pentaethylene glycol in 50 mL of anhydrous toluene is prepared. A separate solution of 1.29 g (0.01 mol) of dichlorodimethylsilane in 50 mL of anhydrous toluene is also prepared. These two solutions are added simultaneously and dropwise to the stirred solution in the reaction flask over a period of 4-6 hours using two separate dropping funnels. This slow, simultaneous addition under high dilution is critical to promote the desired intramolecular cyclization.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.

  • Work-up: The resulting white precipitate of triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the pure this compound as a colorless oil.

Characterization

The structure and purity of the synthesized compound can be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the dimethylsilyl group and the ethylene oxide units in the correct ratio.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for Si-O-C and C-O-C stretching vibrations.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Purification Pentaethylene_glycol Pentaethylene glycol in Toluene Reaction_Vessel Reaction Flask (Toluene, Triethylamine) Pentaethylene_glycol->Reaction_Vessel Slow Addition Dichlorodimethylsilane Dichlorodimethylsilane in Toluene Dichlorodimethylsilane->Reaction_Vessel Slow Addition Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Evaporation Rotary Evaporation Filtration->Evaporation Filtrate Chromatography Column Chromatography Evaporation->Chromatography Crude Product Final_Product Pure Product Chromatography->Final_Product

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of coordination chemistry and catalysis, crown ethers have long been celebrated for their remarkable ability to selectively bind cations. The strategic replacement of a carbon atom within the macrocyclic ring with a silicon atom gives rise to a fascinating class of compounds known as silacrown ethers. This guide provides a comprehensive technical overview of a prominent member of this class: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as dimethylsila-17-crown-6.

With the CAS Number 83890-22-6, this organosilicon compound presents a unique combination of a flexible polyether loop and a dimethylsilyl group, which imparts distinct physicochemical properties and reactivity compared to its all-carbon crown ether analogue, 18-crown-6. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, with a focus on its role as a phase-transfer catalyst.

Molecular Structure and Identification

The structure of this compound consists of a seventeen-membered ring containing six oxygen atoms and one silicon atom, with two methyl groups attached to the silicon.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValueSource(s)
Chemical Name This compound[1]
Synonyms Dimethylsila-17-crown-6, 1,1-Dimethylsila-17-crown-6[2][3]
CAS Number 83890-22-6[1]
Molecular Formula C₁₂H₂₆O₆Si[1]
Molecular Weight 294.42 g/mol [1]
InChI InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3[1]
SMILES C[Si]1(OCCOCCOCCOCCOCCO1)C[1]

Physicochemical Properties

The physicochemical properties of this silacrown ether are crucial for its handling, application, and understanding its behavior in various chemical systems.

Table 2: Physicochemical Data

PropertyValueExperimental ConditionsSource(s)
Physical State LiquidAmbient[2]
Melting Point 0 - 1 °CNot specified[2]
Boiling Point 168 - 170 °C@ 0.3 mm Hg[2]
Density 1.09 g/mLNot specified[2]
Vapor Pressure < 0.1 mm Hg@ 25 °C[2]
Flash Point > 110 °CNot specified[2]
Solubility Reacts slowly with water. Soluble in water.Not specified[2]

Synthesis

The synthesis of silacrown ethers like this compound is typically achieved through a transesterification reaction. This method is favored as it allows for the cyclization to be promoted over polymerization.

General Synthesis Protocol: Transesterification

A general and facile method for the synthesis of silacrowns involves the reaction of a dialkoxysilane with a polyethylene glycol in the presence of a catalyst, typically an alkoxy titanate. The reaction is driven by the removal of the alcohol byproduct via distillation.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Dimethyldialkoxysilane + Pentaethylene Glycol Reaction Transesterification Reaction Reactants->Reaction Catalyst Alkoxy Titanate Catalyst Catalyst->Reaction Distillation Distillation of Alcohol Byproduct Reaction->Distillation Drives Equilibrium Purification Vacuum Distillation of Product Distillation->Purification Product 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa- 2-silacycloheptadecane Purification->Product

Caption: Generalized workflow for the synthesis of silacrown ethers via transesterification.

Step-by-Step Methodology:

  • Reactant Charging: In a reaction vessel equipped with a distillation apparatus, charge the dimethyldialkoxysilane (e.g., dimethyldimethoxysilane) and pentaethylene glycol.

  • Catalyst Addition: Introduce a catalytic amount of an alkoxy titanate (e.g., tetraisopropyl titanate).

  • Reaction and Distillation: Heat the reaction mixture to initiate the transesterification. The alcohol byproduct (e.g., methanol) is continuously removed by distillation to drive the reaction towards the cyclic product. Typically, 80-95% of the theoretical amount of alcohol is collected.[4]

  • Product Isolation: Once the reaction is complete, the desired silacrown ether is isolated from the reaction mixture by vacuum distillation.[4]

Causality Behind Experimental Choices:

  • Transesterification: This method is efficient and avoids the need for high dilution conditions that are often necessary in other macrocyclization reactions to prevent polymerization.

  • Alkoxy Titanate Catalyst: These catalysts are effective for transesterification and are generally preferred for their high activity.[4]

  • Removal of Alcohol Byproduct: The continuous removal of the alcohol byproduct is critical to shift the equilibrium of the reaction towards the formation of the macrocycle, thereby maximizing the yield of the desired silacrown ether.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While publicly available experimental spectra are limited, the expected characteristics can be inferred from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups attached to the silicon atom. The chemical shift of this peak would be in the upfield region, characteristic of methyl groups on silicon. The ethylene glycol units of the macrocycle would give rise to a series of multiplets in the range of 3.5-4.0 ppm, corresponding to the -OCH₂CH₂O- protons.

  • ¹³C NMR: The carbon NMR spectrum would show a peak for the methyl carbons attached to silicon at a high field. The methylene carbons of the polyether chain would appear in the region typical for ether linkages, generally between 60 and 80 ppm.

  • ²⁹Si NMR: The silicon-29 NMR spectrum would exhibit a single resonance, confirming the presence of a single silicon environment.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

  • C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

  • Si-C stretching: The Si-C bond would show characteristic stretching vibrations.

  • C-O-C stretching: A strong, broad absorption band corresponding to the C-O-C ether linkages would dominate the fingerprint region, typically around 1100 cm⁻¹.

  • Si-O-C stretching: The Si-O-C bond would also exhibit a characteristic strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Electron-impact mass spectrometry of silacrown ethers like this compound typically does not show the molecular ion peak. The fragmentation pattern is dominated by the loss of radicals from the silicon atom, such as a methyl group.[4] This is a key diagnostic feature for the mass spectrometric identification of this class of compounds.

Applications in Phase-Transfer Catalysis

A primary application of this compound is as a phase-transfer catalyst (PTC). In this role, it facilitates the transfer of a reactant from one phase to another where the reaction occurs, thereby accelerating the reaction rate.

Mechanism of Phase-Transfer Catalysis

Phase-Transfer Catalysis Diagram

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Complex [Silacrown-M]⁺X⁻ M_plus->Complex X_minus X⁻ X_minus->Complex RY RY RX RX RX->RY Y_minus Y⁻ Y_minus->M_plus Silacrown Silacrown Ether Silacrown->Complex Complex->RX Reaction

Caption: Simplified mechanism of phase-transfer catalysis using a silacrown ether.

The silacrown ether encapsulates a metal cation (M⁺) from an inorganic salt (MX) in the aqueous phase. The lipophilic exterior of the silacrown-cation complex allows it to be transported into the organic phase. This brings the anion (X⁻) into the organic phase in a more reactive, "naked" state, where it can react with an organic substrate (RY).

Advantages and Considerations:

  • Efficacy: In certain reactions, dimethylsila-17-crown-6 has shown comparable efficacy to the conventional 18-crown-6 in solubility enhancement of salts.[4]

  • Reactivity: A significant difference from traditional crown ethers is the susceptibility of the Si-O-C bond to hydrolysis, particularly at the extremes of pH.[4] This is a critical consideration when designing reaction conditions.

  • Toxicity: Silacrown ethers have been reported to have lower acute oral toxicity compared to their carbon-based crown ether counterparts.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is known to cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles, and appropriate laboratory clothing. Contact lenses should not be worn.[2]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Ensure good ventilation in the work area.[2]

  • Storage: Keep the container tightly closed and store in a well-ventilated place, away from heat and oxidizing agents.[2]

  • Stability and Reactivity: The compound is stable under normal conditions but decomposes slowly in the presence of moist air or water. It is incompatible with oxidizing agents.[2]

Conclusion

This compound stands as a testament to the versatility of organosilicon chemistry. Its unique structure, incorporating both a polyether macrocycle and a silyl group, gives rise to a distinct set of physicochemical properties and catalytic capabilities. While sharing the ion-complexing ability of traditional crown ethers, its reactivity, particularly the hydrolytic sensitivity of the Si-O-C bond, necessitates careful consideration in its application. This guide has provided a comprehensive overview of its properties, synthesis, and use as a phase-transfer catalyst, offering a valuable resource for researchers and professionals in the chemical sciences. Further exploration of this and other silacrown ethers will undoubtedly continue to enrich the field of supramolecular chemistry and catalysis.

References

  • Gelest, Inc. (2016). Safety Data Sheet: DIMETHYLSILA-17-CROWN-6, 90%. [Link]

  • abcr Gute Chemie. (n.d.). AB111087 | CAS 83890-22-6. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 83890-22-6 Name.... Retrieved from [Link]

  • LookChem. (n.d.). 1,1-dimethylsila-17-crown-6 [ 83890-22-6 ]. Retrieved from [Link]

  • Arkles, B., King, K., Anderson, R., & Peterson, W. (1983). Silacrowns: A New Class of Phase-Transfer Catalysts. Gelest, Inc.[Link]

Sources

A Technical Guide to the Structural Analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a 17-membered silacrown ether. As a member of the silacrown ether family, this molecule holds significant potential in host-guest chemistry and drug development, particularly as an ionophore for channelopathy diseases.[1][2] The replacement of a carbon atom with a dimethylsilyl group in the crown ether framework has been shown to reduce toxicity compared to traditional crown ethers, opening avenues for therapeutic applications.[1][2][3] This guide details the critical experimental and computational methodologies required for a thorough structural elucidation, providing researchers, scientists, and drug development professionals with the foundational knowledge to investigate this and related compounds.

Introduction: The Significance of Silacrown Ethers

Crown ethers are synthetic macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity, a principle that forms a cornerstone of host-guest chemistry.[4] However, their therapeutic application has been historically limited by significant toxicity.[3][5] The strategic substitution of a carbon atom with a silyl group (an organosilicon moiety) gives rise to silacrown ethers. This modification has several advantageous effects:

  • Ameliorated Toxicity: The introduction of silicon has been demonstrated to reduce the harmful physiological properties associated with conventional crown ethers.[1][2]

  • Modified Ionophoric Properties: The Si-O bond is longer than a C-O bond, which alters the cavity size and flexibility of the macrocycle, thereby influencing its ion selectivity and transport capabilities.[6]

  • Metabolic Pathway: The silicon center provides a potential site for metabolic degradation, which can prevent long-term accumulation in vivo.[6]

The subject of this guide, this compound (hereafter referred to as DMSCH-17-C6), is a 17-membered ring silacrown. Preliminary studies have indicated that physiological activity in silacrowns is most prominent in rings with 17 or more atoms, making DMSCH-17-C6 a compound of significant pharmacological interest, particularly for conditions like hypertension and cardiac arrhythmias.[1][2] A rigorous understanding of its three-dimensional structure is paramount to unlocking its full potential.

Physicochemical Properties and Synthesis Overview

A foundational step in any structural analysis is the confirmation of the molecule's basic properties and the establishment of a reliable synthetic route.

Core Properties

The fundamental properties of DMSCH-17-C6 are summarized below. This data serves as a primary reference for sample identification and purity assessment.

PropertyValueSource
CAS Number 83890-22-6[7][8]
Molecular Formula C12H26O6Si[7][8]
Molecular Weight 294.42 g/mol [7][8]
IUPAC Name This compound[7]
Synthesis Strategy

The synthesis of silacrown ethers is typically achieved through a templated macrocyclization reaction. This approach leverages the ability of alkali metal cations (e.g., K+, Na+) to act as a template, organizing the linear precursor molecule into a cyclic conformation that facilitates the final ring-closing step.

A common and effective method is the reaction of a pentaethylene glycol with dichlorodimethylsilane in the presence of a base. The cation template is crucial for achieving a reasonable yield by overcoming the entropic barrier to cyclization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions PentaethyleneGlycol Pentaethylene Glycol HO(CH₂CH₂O)₅H Macrocyclization Macrocyclization PentaethyleneGlycol->Macrocyclization Nucleophilic Attack Dichlorodimethylsilane Dichlorodimethylsilane Cl₂Si(CH₃)₂ Dichlorodimethylsilane->Macrocyclization Solvent Aprotic Solvent (e.g., Toluene) Solvent->Macrocyclization Base Base (e.g., Pyridine) Base->Macrocyclization Template Template Ion (e.g., K⁺ from K₂CO₃) Template->Macrocyclization Template-Assisted Ring Closure Product DMSCH-17-C6 Byproduct Salt Byproduct (e.g., Pyridinium HCl) Macrocyclization->Product Macrocyclization->Byproduct

Methodologies for Structural Elucidation

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure and dynamics of DMSCH-17-C6.

3.1.1. ¹H and ¹³C NMR Spectroscopy

  • Expert Insight: The initial ¹H and ¹³C NMR spectra provide the first confirmation of synthesis success and purity. In ¹H NMR, the dimethylsilyl protons ((CH₃)₂-Si) are expected to appear as a sharp singlet at high field (typically ~0.2 ppm), a characteristic feature of such groups.[9] The ethylene glycol protons (-O-CH₂-CH₂-O-) will present as a complex multiplet pattern in the 3.5-4.0 ppm region. In ¹³C NMR, distinct signals for the methyl carbons on the silicon and the carbons of the ethylene glycol units are expected.

  • Self-Validation: The integration of the ¹H NMR signals must be consistent with the proton count of the molecular formula (e.g., the ratio of the silyl-methyl protons to the ethylene glycol protons should be 6:20). The number of unique signals in the ¹³C spectrum confirms the molecule's symmetry.

3.1.2. 2D NMR Experiments (COSY, HSQC)

  • Causality: While 1D NMR confirms the presence of functional groups, it is often insufficient to unambiguously assign every signal, especially the closely spaced methylene protons.

    • COSY (Correlation Spectroscopy): This experiment is critical for identifying spin-spin coupled protons. It will reveal the connectivity within the ethylene glycol chains (i.e., which -O-CH₂- is coupled to which -CH₂-O-).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling definitive assignment of both ¹H and ¹³C resonances.

3.1.3. Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve ~5-10 mg of purified DMSCH-17-C6 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), though care must be taken to avoid overlap with other silicon-containing signals.[9]

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Assign all peaks by correlating the 1D and 2D spectra. Report chemical shifts (δ) in ppm and coupling constants (J) in Hz.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure, yielding precise atomic coordinates, bond lengths, and bond angles.[10][11] This technique is the gold standard for visualizing the macrocyclic conformation and the orientation of the dimethylsilyl group.

  • Expert Insight: The primary challenge is often growing a single, high-quality crystal suitable for diffraction.[10] Slow evaporation of a solution of DMSCH-17-C6 in a suitable solvent system (e.g., ethanol/hexane) is a common starting point. The resulting structure will reveal the exact cavity dimensions and the conformation of the polyether chain, which is often irregular in the uncomplexed state.[12]

  • Self-Validation: A high-quality crystal structure is validated by statistical metrics such as a low R-factor (typically <5%), a goodness-of-fit (GOF) value near 1.0, and low residual electron density.

3.2.1. Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of DMSCH-17-C6 by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[10]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu-Kα or Mo-Kα radiation).[11][12] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods (e.g., with SHELXT) and refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[12]

  • Data Visualization and Analysis: Visualize the final structure using software like Mercury or Olex2. Analyze key geometric parameters such as bond lengths, bond angles, and torsion angles.

G

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

  • Technique of Choice: Electrospray ionization (ESI) is a preferred method as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts with alkali metals like [M+Na]⁺ or [M+K]⁺, which are often present as trace impurities or can be added deliberately. The strong affinity of the crown ether cavity for these cations makes their adducts readily observable.

Host-Guest Chemistry: Probing Cation Complexation

The primary function of DMSCH-17-C6 is its ability to act as a host for guest cations.[4] The structural analysis must therefore extend to its complexed state.

  • Expert Insight: NMR titration is a powerful method to study these interactions in solution. By adding incremental amounts of a cation salt (e.g., KSCN, NaClO₄) to an NMR sample of the silacrown, one can observe systematic changes in the chemical shifts of the macrocycle's protons. These changes confirm complexation and can be used to determine the binding stoichiometry (e.g., 1:1) and the association constant (Ka).[13][14] Upon complexation, the ethylene glycol proton signals often become sharper and more defined as the flexible macrocycle adopts a more rigid, organized conformation around the guest cation.[14][15]

G Host DMSCH-17-C6 (Flexible Conformation) Plus + Guest Cation (e.g., K⁺) Equilibrium Complex [K⁺ ⊂ DMSCH-17-C6] (Organized Conformation)

Applications in Drug Development

The structural features of DMSCH-17-C6 make it a promising candidate for therapeutic applications, primarily related to its ionophoric properties.

  • Channelopathy Diseases: Many diseases, including some cardiovascular, neurological, and renal disorders, are linked to dysfunctions in ion channels across cell membranes.[1][2] As an ionophore, DMSCH-17-C6 can facilitate the transport of ions (like K⁺) across cell membranes, potentially restoring or modulating ion conductance.[1]

  • Cardiovascular Effects: Studies on cardiac muscle cell lines have shown that certain silacrown ethers can inhibit spontaneous Ca²⁺ transients, suggesting an effect on membrane potential and action potential firing.[3][5][6] This points to potential applications in treating hypertension and arrhythmias.[1][2]

  • Drug Delivery: While less explored for this specific molecule, the host-guest capabilities of crown ethers can be harnessed to encapsulate and transport small molecule drugs, potentially improving their solubility or targeting.[16][17]

Conclusion

The comprehensive structural analysis of this compound requires an integrated approach. NMR spectroscopy reveals its dynamic structure in solution and is key to studying host-guest interactions. X-ray crystallography provides an unambiguous picture of its solid-state conformation. Together, these techniques provide the detailed atomic-level understanding necessary to rationalize its physicochemical properties and to guide its development as a potential therapeutic agent for channelopathy-related diseases. The reduced toxicity profile of silacrown ethers compared to their carbon analogues makes this a particularly promising area of research for drug development professionals.[2][3]

References

  • Arkles, B., et al. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. [Link]

  • Clementino, L. D., et al. (2024). The potential therapeutic application of silacrown ether compounds in channelopathy diseases. ResearchGate. [Link]

  • US Environmental Protection Agency. 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Weigand, J. J., et al. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition, 60(20), 10393-10398. [Link]

  • de Nijs, H., et al. (2022). Synthesis and X‑ray Structures of Bis-Functional Resorcinarene Crown Ethers. ACS Omega, 7(27), 23730–23736. [Link]

  • Kleinpeter, E., et al. (1988). The stereochemistry of crown ethers. II — 1 H and 13 C NMR structural study in solution. Magnetic Resonance in Chemistry, 26(5), 387–391. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Torizuka, K., & Sato, T. (1979). Synthesis of new crown ethers and their metal complexes: 1 H and 13 C NMR study. Organic Magnetic Resonance, 12(4), 190–195. [Link]

  • Arkles, B., et al. (2022). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Wikipedia. Host–guest chemistry. [Link]

  • Salih, S. A., et al. (2018). 1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. [Link]

  • Franz, A. K., & Wilson, S. O. (2013). The role of silicon in drug discovery: a review. Bioorganic & Medicinal Chemistry, 21(17), 10.1016/j.bmc.2013.06.059. [Link]

  • Ullah, F., et al. (2022). Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies. Molecules, 27(9), 2963. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Wenzel, T. J., et al. (2004). Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Analytical and Bioanalytical Chemistry, 378(6), 1536-47. [Link]

  • Gibson, H. W. (1996). Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. [Link]

  • Steed, J. W. Solution host-guest chemistry. Mie University. [Link]

  • Franchi, P., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 19(30), 6564-6583. [Link]

  • Wang, J., et al. (2020). Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counteranion. The Journal of Physical Chemistry B, 124(41), 9114–9122. [Link]

  • Cati, A., et al. (2021). 1 H-NMR spectra of the crown ether protons [ligand (1); sodium complex.... ResearchGate. [Link]345118174)

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A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 70857-30-2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth exploration of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 70857-30-2), a highly functionalized heterocyclic compound. With its unique isoxazole core bearing a disubstituted phenyl ring, this molecule serves as a critical building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] This document offers a detailed, field-proven synthetic pathway, from common starting materials to the final purified product. Furthermore, it establishes a comprehensive, self-validating framework for the analytical characterization of the compound, detailing methodologies for spectroscopy and chromatography. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical entity.

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Synthetic Strategy: A Mechanistic Approach

The construction of the 3,5-disubstituted isoxazole-4-carboxylic acid core is most effectively achieved through a convergent strategy centered around a [3+2] cycloaddition reaction. This approach offers high regioselectivity, which is crucial for avoiding the formation of challenging-to-separate isomers.[3][4] Our chosen pathway begins with the synthesis of a stable 1,3-dipole precursor, a hydroximoyl chloride, derived from the corresponding substituted benzaldehyde. This intermediate is then reacted with a readily available 1,3-dicarbonyl compound, ethyl acetoacetate, to form the isoxazole ring. The final step involves a standard saponification to yield the target carboxylic acid. This multi-step process ensures control over the introduction of each substituent on the heterocyclic core.

Synthesis_Workflow A 2-Chloro-6-fluorobenzaldehyde B Step 1: Oximation (NH2OH·HCl, Base) A->B C 2-Chloro-6-fluorobenzaldehyde Oxime B->C D Step 2: Chlorination (N-Chlorosuccinimide) C->D E 2-Chloro-6-fluorobenzohydroximoyl Chloride (1,3-Dipole Precursor) D->E G Step 3: [3+2] Cycloaddition (Base, e.g., NaOEt) E->G F Ethyl Acetoacetate F->G H Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate G->H I Step 4: Saponification (NaOH, then H3O+) H->I J Final Product (CAS 70857-30-2) I->J

Caption: Overall workflow for the synthesis of CAS 70857-30-2.

Detailed Experimental Protocol

Materials: 2-Chloro-6-fluorobenzaldehyde, Hydroxylamine hydrochloride, Sodium carbonate, N-Chlorosuccinimide (NCS), Ethyl acetoacetate, Sodium ethoxide, Ethanol, Diethyl ether, Sodium hydroxide, Hydrochloric acid, Dichloromethane (DCM), Dimethylformamide (DMF).

Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde Oxime

  • In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.7 eq).

  • Add the aqueous solution dropwise to the aldehyde solution at room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the oxime as a white solid.

Step 2: Synthesis of 2-Chloro-6-fluorobenzohydroximoyl Chloride

  • Suspend the 2-chloro-6-fluorobenzaldehyde oxime (1.0 eq) in DMF.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise to the suspension. The use of NCS is a mild and effective method for this transformation.

  • Stir the mixture at room temperature for 3-5 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroximoyl chloride, which is used directly in the next step.

Step 3: [3+2] Cycloaddition to form Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the cooled solution (0 °C) and stir for 30 minutes to form the sodium enolate.

  • Add a solution of the crude 2-chloro-6-fluorobenzohydroximoyl chloride (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the mixture with dilute HCl and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Step 4: Saponification to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 2M HCl.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[4]

Characterization and Analytical Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols form a self-validating system for quality control.

Characterization_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification A ¹H & ¹³C NMR (Connectivity & Carbon Skeleton) Confirmation Confirmed Structure & Purity A->Confirmation B Mass Spectrometry (Molecular Weight & Formula) B->Confirmation C IR Spectroscopy (Functional Groups) C->Confirmation D HPLC (Purity Assessment) D->Confirmation E Titration (Assay) E->Confirmation Start Synthesized Product Start->A Primary Analysis Start->B Primary Analysis Start->C Primary Analysis Start->D Secondary Analysis Start->E Secondary Analysis

Caption: Logical workflow for the analytical characterization of the final product.

Physicochemical Properties
PropertyValueSource
CAS Number 70857-30-2 (formerly 3919-74-2)[5][6]
Molecular Formula C₁₁H₇ClFNO₃[1][5]
Molecular Weight 255.63 g/mol [1][5]
IUPAC Name 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid[5]
Appearance White to cream or pale brown solid/powder[7][8]
SMILES Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O[7]
InChI Key REIPZLFZMOQHJT-UHFFFAOYSA-N[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule.

Experimental Protocol:

  • Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Data Interpretation:

¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Carboxylic Acid~13.5Broad Singlet-COOH
Aromatic~7.5 - 7.8Multiplet3H, Ar-H
Methyl~2.7Singlet3H, -CH₃
¹³C NMR (100 MHz, DMSO-d₆) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl~164C=O (acid)
Isoxazole C3 & C5~160-170C=N, C-O
Aromatic C-F~161 (d, ¹JCF ≈ 250 Hz)C-F
Aromatic C-Cl~135C-Cl
Aromatic CH~125-133Ar-CH
Isoxazole C4~110C-COOH
Methyl~12-CH₃
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.[9]

Experimental Protocol:

  • Prepare the sample using the KBr pellet method. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3080C-H stretchAromatic
~1710C=O stretchCarboxylic Acid
~1610C=N stretchIsoxazole Ring
~1580, 1470C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~1050C-F stretchAryl-Fluoride
~790C-Cl stretchAryl-Chloride
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound, providing definitive confirmation of its identity.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Acquire spectra in both positive and negative ion modes.

Data Interpretation:

  • Molecular Ion: Expect a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 256.0177 or the deprotonated molecule [M-H]⁻ at m/z 254.0028.

  • Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) will be observed, with two peaks separated by ~2 Da in an approximate 3:1 intensity ratio. This is a crucial validation point.

  • High-Resolution Mass: The exact mass measurement should be within 5 ppm of the theoretical calculated mass for C₁₁H₇ClFNO₃.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a synthesized compound.

Experimental Protocol:

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Data Interpretation:

  • A pure sample should exhibit a single major peak in the chromatogram.

  • The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥98% is typically expected for a well-synthesized and purified compound.[7]

Applications and Significance

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a valuable molecule in the field of synthetic chemistry.[1] Its primary significance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The isoxazole scaffold is a well-known pharmacophore present in numerous approved drugs.[10] Furthermore, this compound is used as a reference standard in analytical chemistry for the quality control of pharmaceutical formulations and for studying the structure-activity relationships of isoxazole derivatives.[1]

References

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Available at: [Link]

  • Cyclocondensation pathways for the synthesis of isoxazole scaffolds. ResearchGate. Available at: [Link]

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Properties vs Pressure. Chemcasts. Available at: [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.
  • General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. Available at: [Link]

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

  • 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Global Substance Registration System (GSRS). Available at: [Link]

  • Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Infrared spectroscopy. The Royal Society of Chemistry. Available at: [Link]

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The Dawn of Silicon-Based Host-Guest Chemistry: A Technical History of Sila-Crown Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the elegant dance of host-guest chemistry has been dominated by carbon-based macrocycles, most notably the crown ethers discovered by Charles Pedersen in 1967.[1] These remarkable molecules, with their ability to selectively encapsulate metal cations, revolutionized fields from organic synthesis to materials science. However, the inherent toxicity and slow metabolic degradation of many crown ethers have limited their in vivo applications.[2] This challenge set the stage for a pivotal evolution in macrocyclic chemistry: the replacement of carbon with silicon in the crown ether framework, giving rise to the sila-crown ethers.

This in-depth technical guide delves into the discovery and history of sila-crown ethers, tracing their journey from a conceptual novelty to a class of compounds with significant potential, particularly in the realm of therapeutics. We will explore the pioneering work, the evolution of synthetic strategies, and the unique physicochemical properties that set these silicon-containing macrocycles apart from their celebrated carbon cousins.

The Genesis of an Idea: Overcoming the Limitations of Crown Ethers

The impetus for the development of sila-crown ethers was born out of a need to mitigate the biological drawbacks of traditional crown ethers. While crown ethers are excellent ionophores, their application in biological systems has been hampered by concerns over their toxicity.[2][3] The quest for a less toxic alternative led researchers to consider the incorporation of silicon into the macrocyclic ring. The central hypothesis was that the introduction of a silicon atom in place of a carbon atom could alter the molecule's metabolic profile and reduce its overall toxicity, opening doors for potential therapeutic applications.[2]

The pioneering work in this area is largely attributed to Dr. Barry Arkles and his colleagues. Their research in the early 1980s laid the foundation for the field, driven by the vision of creating more biocompatible ionophores.[4][5] Their initial studies were focused on developing sila-crown ethers as economical and less toxic alternatives for phase-transfer catalysis, a classic application of crown ethers.

The Dawn of a New Class: The First Synthesis of Sila-Crown Ethers

The first successful synthesis of sila-crown ethers was a significant milestone. A key early method, and one that remains relevant, is the transesterification reaction between alkoxysilanes and polyethylene glycols (PEGs).[6][7] This approach provided a straightforward route to these novel macrocycles.

A seminal patent filed by Barry Arkles describes the general methodology for preparing sila-crown ethers. The process involves reacting a substituted silane, such as an alkoxysilane, with a polyethylene glycol under conditions that favor cyclization over polymerization.[5]

A foundational synthetic scheme is the reaction of a di-functional silane with a polyethylene glycol, as depicted below:

G Reactants Dialkoxysilane + Polyethylene Glycol Reaction Reaction Mixture Reactants->Reaction Combine Catalyst Transesterification Catalyst (e.g., Titanate) Catalyst->Reaction Catalyzes Distillation Distillation of Alcohol Byproduct Reaction->Distillation Heat Equilibrium Equilibrium Shift Distillation->Equilibrium Drives Reaction Product Sila-Crown Ether Equilibrium->Product Favors Cyclization

Figure 1: Generalized workflow for the synthesis of sila-crown ethers via transesterification.

This method allows for the formation of the macrocyclic structure by removing the alcohol byproduct, which shifts the equilibrium towards the desired sila-crown ether.

Evolution of Synthetic Methodologies

Since the initial discoveries, the synthetic toolbox for creating sila-crown ethers has expanded, offering greater control over the size, functionality, and properties of the final molecule.

Williamson Ether Synthesis Analogue

Adapting the classic Williamson ether synthesis has also proven to be a viable route for sila-crown ether production. This involves the reaction of a dihalo-functionalized silane with a polyethylene glycol in the presence of a base.

Synthesis of Functionalized Sila-Crown Ethers

The ability to introduce functional groups onto the sila-crown ether backbone is crucial for tailoring their properties and for their immobilization on solid supports.[8][9][10] Functionalization can be achieved by using appropriately substituted starting materials in the cyclization reaction. For example, the use of a vinyl-substituted alkoxysilane allows for the introduction of a reactive handle for further chemical modification.

A more recent approach involves the direct functionalization of a pre-formed sila-crown ether, although this can be more challenging due to the need for regioselective reactions.[9]

Metal-Templated Synthesis

More advanced synthetic strategies have employed metal cations as templates to promote the cyclization process. The metal ion coordinates with the oxygen atoms of the acyclic precursor, pre-organizing it into a conformation that favors ring closure. This template effect can significantly improve the yield of the desired macrocycle.

Physicochemical Properties: The Silicon Advantage

The substitution of a carbon atom with a silicon atom in the crown ether framework imparts several unique physicochemical properties.

Structural and Electronic Differences

The Si-O bond is longer and more polarized than the C-O bond, and the Si-C bond is also longer than the C-C bond. These differences in bond lengths and angles alter the overall size and conformation of the macrocyclic cavity, which in turn influences the ion-binding properties.

Ion Affinity and Selectivity

The primary function of crown ethers and their silicon analogues is their ability to selectively bind cations. The selectivity is determined by a combination of factors, including the size of the macrocyclic cavity and the charge density of the cation.[11] For example, 18-crown-6 shows a high affinity for the potassium ion (K+), while the smaller 15-crown-5 preferentially binds the sodium ion (Na+).[11][12]

While comprehensive comparative data on the binding constants of a wide range of sila-crown ethers is still an active area of research, preliminary studies suggest that the introduction of a silicon atom can subtly modify the ion selectivity compared to the all-carbon analogues.[2]

CompoundCationBinding Constant (log K)Solvent
18-Crown-6K+6.08Methanol
Dibenzo-18-crown-6K+5.00Methanol
Sila-17-crown-6K+Data not readily available
18-Crown-6Na+4.36Methanol
Dibenzo-18-crown-6Na+4.30Methanol
Sila-17-crown-6Na+Data not readily available

Table 1: Comparison of binding constants for selected crown ethers with alkali metal cations.[13][14][15] Quantitative binding data for sila-crown ethers is less prevalent in the literature compared to their carbon counterparts.

Reduced Toxicity: A Key Therapeutic Advantage

The most significant driver for the development of sila-crown ethers for biological applications is their reported lower toxicity compared to traditional crown ethers. Several studies on crown ethers have documented their toxic effects, which can include neurological and cellular damage.[16][17] For instance, 18-crown-6 has been shown to have an oral LD50 in mice.[18]

While specific LD50 values for a wide range of sila-crown ethers are not extensively published in publicly available literature, numerous studies by Arkles and others have consistently highlighted the reduced toxicity of sila-crown ethers as a primary advantage, paving the way for their investigation as potential therapeutics for conditions like channelopathies.[2][4]

Experimental Protocols: A Practical Guide

To provide a practical understanding of the synthesis of sila-crown ethers, a representative experimental protocol is outlined below.

Synthesis of Dimethylsila-17-crown-6

Objective: To synthesize dimethylsila-17-crown-6 via a transesterification reaction.

Materials:

  • Dimethyldimethoxysilane

  • Pentaethylene glycol

  • Toluene (anhydrous)

  • Titanium(IV) isopropoxide (catalyst)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pentaethylene glycol and anhydrous toluene under an inert atmosphere.

  • Catalyst Addition: A catalytic amount of titanium(IV) isopropoxide is added to the reaction mixture.

  • Silane Addition: Dimethyldimethoxysilane is added dropwise to the stirred solution at room temperature.

  • Reaction and Distillation: The reaction mixture is heated to reflux. The methanol byproduct is slowly distilled off to drive the reaction towards the cyclized product.

  • Purification: After the reaction is complete (as monitored by techniques such as GC-MS), the remaining toluene is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure dimethylsila-17-crown-6.

G cluster_0 Reaction Setup cluster_1 Reaction and Purification A Charge flask with pentaethylene glycol and toluene B Add catalyst A->B C Add dimethyldimethoxysilane B->C D Heat to reflux and distill off methanol C->D Initiate reaction E Remove toluene D->E F Purify by vacuum distillation E->F G Dimethylsila-17-crown-6 F->G Obtain pure product

Figure 2: Step-by-step workflow for the synthesis of dimethylsila-17-crown-6.

The Future of Sila-Crown Ethers: A New Frontier in Supramolecular Chemistry

The discovery and development of sila-crown ethers represent a significant advancement in host-guest chemistry, offering a solution to the long-standing challenge of crown ether toxicity. While the field is still maturing, the potential applications of these silicon-containing macrocycles are vast.

Their reduced toxicity makes them prime candidates for the development of novel therapeutics, particularly for channelopathies, where the modulation of ion transport is a key therapeutic strategy.[2] Furthermore, their unique physicochemical properties may lead to the design of new catalysts, sensors, and advanced materials.

The journey of sila-crown ethers, from their conceptualization as less toxic analogues to their current status as a promising class of functional molecules, is a testament to the power of molecular design in addressing critical scientific challenges. As synthetic methodologies become more sophisticated and our understanding of their properties deepens, the future of sila-crown ethers in research, medicine, and industry looks exceptionally bright.

References

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review.[6]

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review | DBpia.[7]

  • Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing).[8]

  • Direct synthetic routes to functionalised crown ethers - PMC - NIH.[9]

  • Crown ether - Wikipedia.[11]

  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series.[10]

  • Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases - ResearchGate.[2]

  • CROWN ETHERS: SYNTHESIS & APPLICATIONS - Jetir.Org.[3]

  • Barry ARKLES | Distinguished Professor | Ph.D. (Temple University) - ResearchGate.[4]

  • 18-Crown-6 - Wikipedia.[12]

  • Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6 - ResearchGate.[13]

  • Crown-Ethers Toxicity Parameters And Their Cumulative Properties In Short-Term Experiments - ResearchGate.[16]

  • ‪Barry Arkles‬ - ‪Google Scholar‬.[19]

  • The discovery of crown ethers - PubMed.[1]

  • Silacrown Ethers, Method of Making Same, and use as Phase-Transfer Catalysts - Zenodo.[5]

  • Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed Central.[14]

  • Silicon-Compounds-Register-and-Review-3rd-edition.pdf - ResearchGate.[20]

  • Oral toxicity of the cyclic polyethers--12-crown-4, 15-crown-5, and 18-crown-6--in mice.[18]

  • Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results - ResearchGate.[15]

  • Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC - NIH.[21]

  • Synthesis and coordination ability of a partially silicon based crown ether - RSC Publishing.[22]

  • Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers - FULIR.[23]

  • Behavioral and neuropharmacological toxicology of the macrocyclic ether 18-crown-6.[17]

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Spectroscopic Characterization of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane: A Technical Overview

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. The document outlines the fundamental molecular structure and provides a prospective analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public domain experimental data at the time of publication, this guide emphasizes the theoretical spectroscopic characteristics derived from the compound's structure.

Introduction

This compound is a macrocyclic compound featuring a silicon atom integrated into a seventeen-membered ring containing six oxygen atoms. Its chemical formula is C12H26O6Si, with a molecular weight of 294.42 g/mol .[1] The unique structure, combining a flexible crown ether-like framework with a dimethylsilyl group, suggests potential applications in coordination chemistry, ion transport, and as a building block in materials science. Accurate spectroscopic characterization is paramount for confirming its synthesis, purity, and for elucidating its interactions in various chemical systems.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is essential for predicting and interpreting its spectroscopic data. The following diagram illustrates the chemical structure of the title compound.

Figure 1. Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals corresponding to the dimethylsilyl group and the ethylene oxide-like units of the macrocycle.

  • Dimethylsilyl Protons (-Si(CH₃)₂): A sharp singlet is anticipated for the six protons of the two methyl groups attached to the silicon atom. Due to the high symmetry and free rotation, these protons are chemically equivalent. The chemical shift is expected to be in the upfield region, typically around 0.1-0.3 ppm, characteristic of methyl groups bonded to silicon.

  • Ethyleneoxy Protons (-O-CH₂-CH₂-O-): The sixteen protons of the eight methylene groups in the polyether chain will likely appear as a complex multiplet or a series of overlapping multiplets in the range of 3.5-3.8 ppm. The exact chemical shifts and coupling patterns would be sensitive to the conformation of the macrocycle in solution. The protons of the methylene groups adjacent to the silicon-oxygen bond (-Si-O-CH₂-) may exhibit a slightly different chemical shift compared to the other methylene groups.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Dimethylsilyl Carbons (-Si(CH₃)₂): A single resonance is expected for the two equivalent methyl carbons attached to the silicon atom. This signal would typically appear in the upfield region of the spectrum, likely between -5 and 5 ppm.

  • Ethyleneoxy Carbons (-O-CH₂-CH₂-O-): The eight methylene carbons in the polyether chain are expected to resonate in the region of 60-75 ppm. Due to the symmetry of the molecule, it is possible that fewer than eight distinct signals will be observed, depending on the conformational dynamics of the ring in the NMR solvent at the acquisition temperature. The carbons of the methylene groups closest to the silyl ether linkage might be distinguishable from the others.

Predicted IR Spectroscopy

The infrared spectrum will reveal the presence of specific functional groups and bond vibrations.

  • Si-O-C Stretching: Strong and broad absorption bands are expected in the region of 1100-1000 cm⁻¹, characteristic of the asymmetric stretching vibrations of the Si-O-C linkages.

  • C-O-C Stretching: Strong absorptions corresponding to the C-O-C ether linkages of the polyether chain are also anticipated in the 1150-1085 cm⁻¹ region, likely overlapping with the Si-O-C bands.

  • CH₂ Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the CH₂ groups are expected around 1465 cm⁻¹.

  • Si-C Vibrations: Vibrations associated with the Si-C bonds of the dimethylsilyl group may be observed in the fingerprint region.

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) at m/z = 294.4 would be expected, corresponding to the molecular weight of the compound.[1] However, for larger, flexible molecules, the molecular ion may be weak or absent.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the ether linkages and loss of ethylene oxide units (-(CH₂CH₂)O-), resulting in a series of peaks separated by 44 Da. Fragmentation of the dimethylsilyl group could also occur.

Experimental Protocols: A General Approach

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Reactants: Dichlorodimethylsilane & Pentaethylene Glycol reaction Condensation Reaction (in the presence of a base) start->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Figure 2. General workflow for the synthesis and spectroscopic characterization.

Synthesis Protocol

A plausible synthetic route involves the condensation reaction of dichlorodimethylsilane with pentaethylene glycol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction would likely be carried out in a non-polar aprotic solvent under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: The IR spectrum could be obtained using an ATR-FTIR spectrometer, with the sample analyzed as a neat liquid or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) would be ideal for confirming the molecular formula.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a comprehensive theoretical analysis based on its molecular structure allows for the prediction of its key NMR, IR, and MS features. This guide provides a foundational understanding for researchers aiming to synthesize or identify this compound, and it underscores the importance of rigorous spectroscopic analysis in the characterization of novel chemical entities. The publication of experimental data in the future will be crucial for validating these predictions and further enabling the exploration of this molecule's potential applications.

References

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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Silacrown Ether

In the ever-evolving landscape of supramolecular chemistry and drug delivery systems, macrocyclic compounds have garnered significant attention for their unique host-guest chemistry and ionophoric properties. Among these, silacrown ethers are an emerging class of molecules that offer distinct advantages over their traditional carbon-based crown ether counterparts, including modified selectivity and potentially altered toxicological profiles.[1][2] This technical guide focuses on a specific, yet promising, member of this family: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane .

With the chemical formula C12H26O6Si and a molecular weight of 294.42 g/mol , this 17-membered macrocycle, containing a dimethylsilyl group, presents a unique structural motif.[3] Understanding its solubility in a range of organic solvents is a critical first step for its application in diverse fields, from phase-transfer catalysis to the development of novel therapeutic agents. This guide provides a comprehensive overview of the predicted solubility of this silacrown ether, the theoretical underpinnings of its behavior, and detailed protocols for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a cornerstone of this understanding, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

This compound possesses a dual nature. The hexaoxa core, with its six ether oxygen atoms, creates a polar, electron-rich cavity capable of forming dipole-dipole interactions and coordinating with cations, a characteristic feature of crown ethers.[6][7] Conversely, the ethylene bridges and the dimethylsilyl group introduce nonpolar, hydrophobic character to the exterior of the molecule. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a variety of solvent types.

Figure 1: 2D representation of this compound.

Predicted Solubility in Common Organic Solvents

While empirical data for this compound is not yet widely available, we can predict its solubility based on its structural similarity to well-characterized crown ethers such as 18-crown-6 and dicyclohexano-18-crown-6.[4][8][9] The introduction of the dimethylsilyl group is expected to increase the lipophilicity compared to 18-crown-6.

The following table provides a predicted solubility profile, which should be validated experimentally.

Solvent ClassSolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale for Prediction
Nonpolar Hexane0.11.89Low to ModerateThe nonpolar exterior of the silacrown ether will interact favorably with hexane, but the polar ether core may limit high solubility.
Toluene2.42.38Moderate to HighThe aromatic nature of toluene can engage in weak π-stacking interactions with the silacrown, and its moderate polarity is compatible with the overall structure.
Polar Aprotic Dichloromethane3.19.08HighA good balance of polarity to interact with the ether oxygens without strong hydrogen bonding, making it an excellent solvent for many crown ethers.[10]
Tetrahydrofuran (THF)4.07.58HighAs a cyclic ether itself, THF is structurally similar to the repeating units of the silacrown, promoting miscibility.
Acetone5.120.7HighThe polar carbonyl group of acetone can interact with the ether oxygens, and its moderate overall polarity is suitable.[8]
Acetonitrile5.837.5Moderate to HighWhile polar, acetonitrile is a good solvent for many organic molecules and is expected to dissolve the silacrown ether effectively.
Dimethyl Sulfoxide (DMSO)7.246.7ModerateThe high polarity of DMSO might lead to strong solvation of the polar core, but the nonpolar exterior could limit very high solubility.
Polar Protic Methanol5.132.7Moderate to HighCapable of hydrogen bonding with the ether oxygens, which can enhance solubility.
Ethanol4.324.5Moderate to HighSimilar to methanol, ethanol's hydroxyl group can interact with the silacrown's ether linkages.[8]
Water10.280.1LowThe large nonpolar surface area of the molecule is expected to make it poorly soluble in the highly polar, hydrogen-bonded network of water.

Data for Polarity Index and Dielectric Constant sourced from various chemical data compilations.[1][2][7][10][11][12][13][14][15]

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical fact, a systematic approach to solubility determination is essential. Both qualitative and quantitative methods should be employed for a comprehensive understanding.

Qualitative Solubility Assessment (Visual Method)

This initial screening method provides a rapid assessment of solubility.

Methodology:

  • Preparation: Into a series of clean, dry 4 mL glass vials, add 2 mL of each selected organic solvent.

  • Solute Addition: To each vial, add approximately 10 mg of this compound.

  • Mixing: Cap the vials and vortex or shake vigorously for 2 minutes at a controlled temperature (e.g., 25°C).

  • Observation: Visually inspect each vial against a contrasting background.

    • Soluble: The solution is clear and homogenous, with no visible solid particles.

    • Partially Soluble: The solution is cloudy or a significant amount of solid remains undissolved.

    • Insoluble: The solid material shows no signs of dissolving.

Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Gravimetric Method)

For a precise measurement of solubility, a gravimetric method can be employed. This involves creating a saturated solution and determining the concentration of the dissolved solute.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium saturation. A shaker or rotating wheel is ideal for this step.

  • Separation of Undissolved Solid: Allow the vial to stand undisturbed until the excess solid has settled. Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter (e.g., 0.22 µm PTFE).

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated as follows:

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))

Sources

A Technical Guide to the Thermal Stability of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a prominent member of the silacrown ether family. Silacrown ethers, which are organosilicon analogues of crown ethers, are of increasing interest in pharmaceutical and materials science due to their unique ionophoric properties and potentially reduced toxicity compared to their carbon-based counterparts.[1][2][3][4] Understanding the thermal stability of these molecules is paramount for their application in drug delivery systems, catalysis, and as functional materials in thermally stressful environments. This document outlines the theoretical underpinnings of its stability, detailed experimental protocols for its assessment, and an analysis of expected decomposition pathways.

Introduction: The Significance of Silacrown Ethers

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations, a property governed by the size of the polyether ring.[5] This "host-guest" chemistry has led to their use as phase-transfer catalysts and in various ion transport applications.[5] The substitution of a carbon atom with a silicon atom in the crown ether framework gives rise to silacrown ethers. This modification has been suggested to alter the ion-complexing and transporting capabilities and potentially ameliorate the in-vivo toxicity associated with traditional crown ethers.[2]

The subject of this guide, this compound, is a 17-membered ring silacrown ether. Preliminary data on related compounds suggest that physiological activity in silacrowns is observed with ring sizes of 17 atoms or greater, making this particular molecule a candidate for applications in areas such as hypertension and the suppression of arrhythmias.[2] As with any compound intended for advanced applications, a thorough understanding of its physicochemical properties, particularly its thermal stability, is essential.

Theoretical Framework of Thermal Stability

The thermal stability of this compound is primarily dictated by the bond energies of its constituent chemical bonds. The structure comprises a combination of robust silicon-oxygen (Si-O) and carbon-oxygen (C-O) bonds, as well as carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. The inherent strength of the siloxane (Si-O-Si) linkage in organosilicon compounds is a key contributor to their enhanced thermal stability.[6][7]

The decomposition of this silacrown ether is anticipated to be a multi-stage process, initiated at the weakest points in the molecular structure under thermal stress. Potential decomposition pathways include:

  • Cleavage of the Polyether Chain: Scission of the C-O or C-C bonds in the ethylene oxide units is a likely initial step, analogous to the decomposition of traditional crown ethers.[8] This can lead to the formation of volatile fragments.

  • Reorganization of the Siloxane Moiety: The dimethylsilyl group may undergo rearrangements or reactions, influenced by the local chemical environment and temperature.

  • Reductive Elimination: In the presence of complexed metal ions, crown ethers can undergo reductive elimination, leading to the formation of ethylene.[9] A similar pathway may be possible for silacrown ethers.

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique provides critical information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.[10][11]

Experimental Protocol: TGA of this compound

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the silacrown ether into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition (Tonset) and the temperatures at which 5% (Td5) and 10% (Td10) mass loss occur. The derivative of the TGA curve (DTG) reveals the temperatures of maximum decomposition rates.

Workflow for TGA Experiment

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Place Place in TGA Pan Weigh->Place Purge Purge with N2/Ar Place->Purge Equilibrate Equilibrate at 30°C Purge->Equilibrate Ramp Ramp to 800°C at 10°C/min Equilibrate->Ramp Record Record Mass vs. Temp Ramp->Record Analyze Determine T_onset, T_d5, T_d10 Record->Analyze DTG Calculate DTG Curve Analyze->DTG

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which can provide insights into the physical stability and purity of the compound.

Experimental Protocol: DSC of this compound

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of the silacrown ether into an aluminum DSC pan and hermetically seal it.

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., -50 °C).

    • Ramp the temperature to a point above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Hold for 2 minutes to erase thermal history.

    • Cool back to the starting temperature at 10 °C/min.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg) and the melting temperature (Tm).

Expected Results and Interpretation

Based on the properties of similar organosilicon oligomers and crown ethers, the following results can be anticipated for this compound.

Table 1: Predicted Thermal Properties

ParameterPredicted Value RangeSignificance
Tg (DSC) -20 to 10 °CIndicates the transition from a glassy to a rubbery state.
Tm (DSC) 40 to 80 °CThe temperature at which the crystalline solid melts.
Tonset (TGA) 200 to 250 °CThe initial temperature at which significant decomposition begins.
Td5 (TGA) 220 to 270 °CTemperature at which 5% of the material has decomposed.
Char Yield at 800°C (TGA) 5 to 15 %The amount of non-volatile residue, likely containing silica.

The TGA thermogram is expected to show a multi-stage decomposition profile.[6] The initial mass loss below 150 °C would likely be attributed to the evaporation of residual solvent or adsorbed moisture. The primary decomposition of the organic polyether chain is expected to occur in the range of 250-450 °C. A final, slower decomposition phase at higher temperatures would correspond to the degradation of the siloxane framework.[6] The presence of a stable Si-O-Si network is expected to contribute to a higher thermal stability compared to a carbon-only analogue.[6]

Potential Decomposition Pathway

Decomposition_Pathway cluster_stage1 Initial Stage (250-450°C) cluster_stage2 Final Stage (>450°C) Silacrown 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa- 2-silacycloheptadecane Volatiles Volatile Organic Fragments (e.g., formaldehyde, ethylene oxide oligomers) Silacrown->Volatiles Heat (Δ) Intermediate Partially Decomposed Siloxane-containing Intermediate Silacrown->Intermediate Heat (Δ) Silica Inorganic Residue (e.g., SiO2, SiC) Intermediate->Silica Further Heating

Caption: A simplified proposed thermal decomposition pathway.

Conclusion

This compound is a promising silacrown ether with potential applications in drug delivery and materials science. Its thermal stability is a critical parameter for these applications. The methodologies outlined in this guide, particularly TGA and DSC, provide a robust framework for characterizing its thermal properties. The presence of the dimethylsilyl group within the macrocyclic structure is anticipated to enhance its thermal stability compared to traditional crown ethers. Further studies involving evolved gas analysis (EGA) coupled with TGA-MS or TGA-FTIR would provide deeper insights into the specific decomposition products and mechanisms.

References

  • International scientific-online conference: INTELLECTUAL EDUCATION TECHNOLOGICAL SOLUTIONS AND INNOVATIVE DIGITAL TOOLS. (n.d.). DIFFERENTIAL THERMOGRAVIMETRIC ANALYSIS OF THE ORGANOSILICON OLIGOMER.
  • Polymers. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis of polymers by different silicone contents.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones | Request PDF. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Thermal behavior and decomposition mechanism of a series of crown ether based lanthanide(III) hexacyanometallate. Retrieved from [Link]

  • ResearchGate. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. PMC. Retrieved from [Link]

  • ResearchGate. (2024). The potential therapeutic application of silacrown ether compounds in channelopathy diseases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thermal and Photochemical Reactions of Organosilicon Compounds. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Retrieved from [Link]

  • ResearchGate. (2025). Formation and Decomposition of Potassium Potassides Complexed Crown Ethers in Tetrahydrofuran Solution. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • SID. (n.d.). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Retrieved from [Link]

  • Jetir.Org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Retrieved from [Link]

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A Preliminary Investigation into the Ion Binding Properties of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting New Territories in Host-Guest Chemistry

The exploration of novel macrocyclic compounds for selective ion binding is a cornerstone of supramolecular chemistry, with profound implications for drug development, sensing, and materials science. This guide delves into the preliminary investigation of a promising, yet largely unexplored, silacrown ether: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. As a Senior Application Scientist, my objective is to provide a comprehensive framework for researchers and drug development professionals to approach the characterization of this molecule's ion binding capabilities. This document is not merely a collection of protocols; it is a narrative of scientific inquiry, designed to be a self-validating system for rigorous investigation. We will journey from the foundational principles of silacrown ether chemistry to the intricate details of experimental design and data interpretation, equipping you with the knowledge to unlock the potential of this novel compound.

Introduction to this compound: A Novel Silacrown Ether

This compound is a member of the silacrown ether family, a class of synthetic macrocyclic polyethers.[1] These molecules are structural analogs of crown ethers, where one or more carbon atoms are replaced by a silicon atom.[1] This substitution can introduce unique electronic and conformational properties, potentially leading to novel ion selectivities and binding kinetics compared to their all-carbon counterparts.[1] The central cavity of crown ethers, lined with electron-rich oxygen atoms, is capable of coordinating with cations, forming stable complexes.[2][3][4] The selectivity of this binding is often governed by the principle of "size matching," where the cation that best fits the cavity of the macrocycle forms the most stable complex.[2][5]

The structure of this compound, a 17-membered ring with six oxygen atoms and a dimethylsilyl group, suggests a predisposition for binding alkali and alkaline earth metal ions. The presence of the lipophilic dimethylsilyl group may also enhance its solubility in less polar environments, a desirable trait for certain applications.

Molecular Structure:

Caption: Structure of the silacrown ether.

Theoretical Underpinnings of Ion-Macrocycle Interactions

The stability of a complex formed between a metal ion and a macrocyclic ligand is influenced by several factors:

  • Nature of the Metal Ion: The charge density of the cation plays a crucial role. Smaller, more highly charged ions generally form more stable complexes.[6][7][8]

  • Nature of the Ligand: The size of the macrocyclic cavity, the number and type of donor atoms, and the overall conformational flexibility of the ligand are critical.[9]

  • The Chelate and Macrocyclic Effects: Polydentate ligands, like crown ethers, form more stable complexes than their monodentate counterparts due to the chelate effect. The macrocyclic effect describes the enhanced stability of complexes with cyclic ligands compared to their acyclic analogues.[7][10]

  • Solvent Effects: The polarity of the solvent can significantly impact the stability of the complex by influencing the solvation of the free ions and the complex itself.

Experimental Workflow for Characterizing Ion Binding

A multi-pronged approach is essential for a thorough preliminary investigation. We will employ a combination of spectroscopic and calorimetric techniques to elucidate the binding affinity, stoichiometry, and thermodynamics of the interaction between this compound and a series of physiologically relevant cations (e.g., Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Initial Screening cluster_thermodynamics Thermodynamic Characterization cluster_structural Structural Analysis synthesis Synthesis of Silacrown Ether purification Purification & Characterization (NMR, MS) synthesis->purification uv_vis UV-Vis Spectroscopic Titration purification->uv_vis jobs_plot Job's Plot for Stoichiometry uv_vis->jobs_plot itc Isothermal Titration Calorimetry (ITC) jobs_plot->itc nmr NMR Spectroscopy itc->nmr

Caption: A comprehensive experimental workflow.

Synthesis and Purification of this compound

While a detailed synthetic route is beyond the scope of this guide, a common approach for synthesizing silyl ethers involves the cross-dehydrogenative coupling of an alcohol and a hydrosilane.[11] The synthesis would likely involve the reaction of a suitable diol with a dichlorodimethylsilane in the presence of a base. Purification is paramount and should be achieved through column chromatography followed by characterization using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

UV-Vis Spectroscopic Titration: A First Look at Binding

UV-Vis spectroscopy is a rapid and sensitive method for determining binding constants, provided there is a change in the absorbance spectrum upon complexation.[12][13]

Protocol:

  • Stock Solutions: Prepare a stock solution of the silacrown ether (Host, H) in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻⁴ M. Prepare stock solutions of the guest ions (G) as their perchlorate or triflate salts at a concentration of approximately 10⁻² M in the same solvent.

  • Titration Setup: Place a known volume of the host solution in a quartz cuvette.

  • Data Acquisition: Record the initial UV-Vis spectrum of the host solution.

  • Titration: Make small, sequential additions of the guest solution to the cuvette. After each addition, gently mix the solution and record the UV-Vis spectrum.

  • Data Analysis: The change in absorbance at a specific wavelength is plotted against the concentration of the guest. The binding constant (Ka) can then be determined by fitting the data to a suitable binding model, such as the Benesi-Hildebrand equation.[14][15][16]

Data Presentation:

CationChange in λ_max (nm)Binding Constant (K_a) (M⁻¹)
Li⁺+51.2 x 10³
Na⁺+128.5 x 10⁴
K⁺+83.7 x 10⁴
Mg²⁺+35.4 x 10²
Ca²⁺+92.1 x 10³

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Job's Plot: Determining the Binding Stoichiometry

Job's method, or the method of continuous variations, is a straightforward technique to determine the stoichiometry of a binding event.[17][18][19][20][21]

Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of the host and guest.

  • Sample Preparation: Prepare a series of solutions with varying mole fractions of the host and guest, while keeping the total molar concentration constant.

  • Data Acquisition: Record the absorbance of each solution at the wavelength of maximum change observed during the titration.

  • Data Analysis: Plot the change in absorbance against the mole fraction of the host. The maximum of the plot corresponds to the stoichiometry of the complex.[19]

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[22][23][24][25]

Protocol:

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer or solvent. The host is placed in the sample cell, and the guest in the injection syringe.

  • Titration: A series of small injections of the guest solution are made into the sample cell.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of guest to host. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.

Data Presentation:

CationBinding Constant (K_a) (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Na⁺8.7 x 10⁴-5.2-1.51.02
K⁺3.5 x 10⁴-4.8-1.30.98

Note: The data presented in this table is hypothetical and for illustrative purposes only.

ITC_Data_Analysis raw_data Raw ITC Data (Heat Pulses) integration Integration of Heat Pulses raw_data->integration binding_isotherm Binding Isotherm (kcal/mol vs. Molar Ratio) integration->binding_isotherm model_fitting Fitting to Binding Model binding_isotherm->model_fitting thermo_params Thermodynamic Parameters (Ka, ΔH, n) model_fitting->thermo_params

Caption: ITC data analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Structural Insight

NMR spectroscopy is an invaluable tool for studying host-guest interactions at the atomic level.[26] Changes in the chemical shifts of the host's protons upon addition of the guest can provide information about the binding site and the conformation of the complex.[27][28][29][30]

Protocol:

  • Sample Preparation: Prepare a solution of the host in a suitable deuterated solvent.

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the free host.

  • Titration: Add incremental amounts of the guest to the NMR tube and record a spectrum after each addition.

  • Data Analysis: Monitor the changes in the chemical shifts of the host's protons. The magnitude of the shift change for different protons can indicate which parts of the molecule are involved in the binding.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive preliminary investigation into the ion binding properties of this compound. By systematically employing UV-Vis spectroscopy, ITC, and NMR, researchers can build a robust understanding of this novel silacrown ether's potential as a selective ionophore. The hypothetical data presented herein suggests a preference for Na⁺ over other common alkali and alkaline earth metals, a finding that would warrant further investigation.

Future work should focus on expanding the range of guest ions, including transition metals and organic cations. Computational modeling could provide further insights into the binding conformations and the factors driving selectivity. Ultimately, the knowledge gained from these foundational studies will be instrumental in guiding the application of this promising molecule in fields ranging from targeted drug delivery to environmental remediation.

References

  • Thordarson, P. (2011). Determining binding constants. Chemical Society Reviews, 40(3), 1305-1323. [Link]

  • Brynn, H. (n.d.). Binding Constants and Their Measurement. Moodle@Units. [Link]

  • Farmer, S., Kennepohl, D., & Contakes, S. (2024). 18.7: Crown Ethers. Chemistry LibreTexts. [Link]

  • Miyajima, K., et al. (2012). Ion Selectivity of Crown Ethers Investigated by UV and IR Spectroscopy in a Cold Ion Trap. The Journal of Physical Chemistry A, 116(14), 3645-3652. [Link]

  • Reddy, R., & Sridhar, B. (2012). Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Benesi–Hildebrand method. [Link]

  • Hirose, K. (2017). A Practical Guide for the Determination of Binding Constants. ResearchGate. [Link]

  • Wagner, T. R., et al. (2013). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]

  • Wiebeler, C., et al. (2019). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. PubMed Central. [Link]

  • Salis, A., & Porcedda, S. (2016). Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. PubMed Central. [Link]

  • Supporting Information: A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+. (n.d.). [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]

  • Wikipedia. (n.d.). Crown ether. [Link]

  • Rizzi, A., et al. (2018). Computational Calorimetry: High-Precision Calculation of Host–Guest Binding Thermodynamics. ACS Publications. [Link]

  • de Visser, S. P., & Kumar, D. (2013). Pulsed EPR and NMR Spectroscopy of Paramagnetic Iron Porphyrinates and Related Iron Macrocycles: How To Understand Patterns of Spin Delocalization and Recognize Macrocycle Radicals. Inorganic Chemistry, 52(15), 8431-8447. [Link]

  • Rusling, J. F., et al. (2010). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Journal of the American Chemical Society, 132(4), 1374-1383. [Link]

  • Weidmann, J. L., et al. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition, 60(20), 11393-11399. [Link]

  • Kégl, T., et al. (2019). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions. Journal of Chemical Education, 96(10), 2246-2251. [Link]

  • JoVE. (2024). Complexation Equilibria: Factors Influencing Stability of Complexes. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • An, H., & Hille, B. (2022). K+ takes the crown: Selective activation of non-selective crown ether channels. PubMed Central. [Link]

  • Gross, J. (2017). Using NMR to study Macromolecular Interactions. Fraser Lab. [Link]

  • ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) data for the complexation of Q[1]. [Link]

  • Lambert, J. B., & And, R. B. (2009). NMR spectroscopy and ion pairing: Measuring and understanding how ions interact. ResearchGate. [Link]

  • Bradshaw, J. S., et al. (1993). Crown Ethers: The Search for Selective Ion Ligating Agents. ACS Publications. [Link]

  • Jetir.org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]

  • ResearchGate. (n.d.). Job's plot for the determination of the binding stoichiometry of P1 with Zn2+. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • Chemeurope.com. (n.d.). Benesi-Hildebrand method. [Link]

  • Izatt, R. M., et al. (1985). Complexation of macrocyclic compounds with metal ions: 1. Cd(II), Pb(II), Co(II), Mn(II), and Ag(I) ions in 40 vol % ethanol + water medium. ResearchGate. [Link]

  • Beeston, A. H., & Van Vliet, K. J. (2019). Properly handling negative values in the calculation of binding constants by physicochemical modeling of spectroscopic titration. Calvin Digital Commons. [Link]

  • Chemistry LibreTexts. (2022). 8.2: Formation Constants Lab. [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Davies, K. (2020). Ch 18 - 1 - Job's Method. YouTube. [Link]

  • Di Antonio, M., et al. (2019). Monitoring DNA–Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society, 141(34), 13351-13355. [Link]

  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. PubMed Central. [Link]

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Methodological & Application

Application Notes and Protocols: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the ever-evolving landscape of catalysis, the demand for novel, efficient, and selective catalysts is paramount. Silacrown ethers, a class of macrocyclic polyethers where a carbon atom is substituted by a silicon atom, have emerged as promising candidates in various catalytic applications.[1] These compounds uniquely blend the cation-complexing ability of traditional crown ethers with the distinct physicochemical properties imparted by the organosilicon moiety.[1][2] This guide focuses on a specific member of this family, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane , and explores its potential applications in catalysis, drawing upon the established reactivity of analogous silacrown ethers.

While direct catalytic data for this specific molecule is not extensively reported, its structural features—a 17-membered ring with six oxygen atoms and a dimethylsilyl group—strongly suggest its utility in reactions where cation sequestration and transport are crucial. The principles and protocols detailed herein are based on well-documented applications of similar silacrown ethers and are intended to serve as a robust starting point for researchers.[2][3]

The primary application anticipated for this compound is in Phase-Transfer Catalysis (PTC) .[2][3][4] PTC is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[5][6] The silacrown ether, being lipophilic, can complex with a cation (like K⁺ or Na⁺) from an inorganic salt in the aqueous phase, and transport the associated anion into the organic phase where it can react with the organic substrate.[7][8] This process generates "naked anions" in the organic phase, which exhibit significantly enhanced reactivity.[9]

Application I: Phase-Transfer Catalysis for Nucleophilic Substitution Reactions

One of the most valuable applications of crown and silacrown ethers is in facilitating nucleophilic substitution reactions, such as the synthesis of nitriles from alkyl halides.[10][11] The protocol below describes a representative procedure for the cyanation of an alkyl bromide using potassium cyanide, catalyzed by this compound.

Scientific Rationale

In a biphasic system of an organic solvent (e.g., toluene) and water, the alkyl bromide resides in the organic phase, while the potassium cyanide is in the aqueous phase. Without a catalyst, the reaction is exceedingly slow due to the inability of the reactants to interact. The silacrown ether overcomes this phase barrier. Its macrocyclic cavity is well-suited to encapsulate the potassium ion (K⁺). The exterior of the silacrown, particularly the dimethylsilyl and ethylene groups, renders the [Silacrown-K]⁺ complex soluble in the organic phase. To maintain charge neutrality, the cyanide anion (CN⁻) is co-transported into the organic phase. This "naked" cyanide ion is poorly solvated and thus highly nucleophilic, leading to a rapid reaction with the alkyl bromide.[8][9][12]

Visualizing the Catalytic Cycle

PTC_Mechanism KCN K⁺ + CN⁻ Catalyst_KCN [Catalyst-K]⁺CN⁻ KCN->Catalyst_KCN 2. Forms Complex & Transfers to Organic Phase KX K⁺ + X⁻ Catalyst_Free Catalyst (Free) KX->Catalyst_Free RX R-X RCN R-CN Catalyst_KCN->RX 3. Nucleophilic Attack Catalyst_KX [Catalyst-K]⁺X⁻ Catalyst_KCN->Catalyst_KX Catalyst_KX->KX 4. Transfers to Aqueous Phase Catalyst_Free->KCN

Caption: Phase-Transfer Catalysis (PTC) cycle for nucleophilic substitution.

Detailed Experimental Protocol

Reaction: Cyanation of 1-Bromooctane

Materials:

  • 1-Bromooctane (Substrate)

  • Potassium Cyanide (KCN) (Nucleophile)

  • This compound (Catalyst)

  • Toluene (Organic Solvent)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (Drying Agent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1-bromooctane (e.g., 10 mmol, 1.93 g), toluene (20 mL), and an aqueous solution of potassium cyanide (e.g., 20 mmol, 1.30 g in 20 mL of water).

    • Expert Insight: A 2-fold excess of the nucleophile is used to drive the reaction to completion. The solvent volumes are chosen to ensure efficient stirring and phase separation.

  • Catalyst Addition: Add this compound (0.5 mol%, 0.05 mmol, ~16 mg) to the biphasic mixture.

    • Expert Insight: Catalyst loading is typically between 0.5-5 mol%. Lower loadings are desirable for cost-effectiveness, but higher loadings may be needed for less reactive substrates.

  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring. The stirring must be fast enough to create a large interfacial area between the two phases, which is crucial for efficient catalysis.[5]

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the aqueous layer.

    • Trustworthiness Note: Always handle cyanide-containing aqueous waste according to institutional safety protocols. c. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution to remove any remaining KCN and acidic impurities. d. Dry the organic layer over anhydrous magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 1-cyanooctane.

  • Purification: Purify the crude product by vacuum distillation if necessary.

ParameterValueRationale
Substrate 1-BromooctaneRepresentative primary alkyl halide.
Nucleophile Potassium Cyanide (KCN)Common cyanide source, requires PTC.
Catalyst Loading 0.5 mol%Balances reaction rate and cost.
Solvent System Toluene/Water (1:1 v/v)Standard biphasic system for PTC.
Temperature 80°CProvides sufficient energy for reaction without significant side reactions.
Reaction Time 2-4 hoursTypical for this type of PTC reaction.

Application II: Saponification of Sterically Hindered Esters

The saponification of esters is a fundamental reaction, but it can be challenging for sterically hindered substrates or those with poor solubility in aqueous base. PTC, facilitated by silacrown ethers, can dramatically accelerate this process.

Scientific Rationale

In this application, the silacrown ether transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase. The [Silacrown-K]⁺OH⁻ ion pair is formed, and the poorly solvated, highly reactive hydroxide ion readily attacks the sterically hindered carbonyl carbon of the ester, leading to rapid hydrolysis. This method avoids the need for harsh conditions or co-solvents like ethanol that can lead to side reactions.

Visualizing the Experimental Workflow

Saponification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Ester, Toluene, and Aqueous KOH in Flask B Add Silacrown Catalyst A->B C Heat to Reflux with Vigorous Stirring B->C D Monitor by TLC/GC for Ester Disappearance C->D E Cool and Separate Phases D->E F Acidify Aqueous Layer to Precipitate Carboxylic Acid E->F G Filter and Dry the Product F->G

Caption: Workflow for PTC-mediated saponification of a hindered ester.

Detailed Experimental Protocol

Reaction: Saponification of Methyl Mesitoate

Materials:

  • Methyl Mesitoate (Sterically Hindered Ester)

  • Potassium Hydroxide (KOH)

  • This compound (Catalyst)

  • Toluene

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: Charge a 100 mL round-bottom flask with methyl mesitoate (10 mmol, 1.78 g), toluene (25 mL), and a 50% (w/w) aqueous solution of potassium hydroxide (5 mL).

    • Expert Insight: A concentrated aqueous base solution creates a high concentration of hydroxide ions at the interface, favoring the formation of the catalyst-hydroxide complex.[9]

  • Catalyst Addition: Add the silacrown ether catalyst (1 mol%, 0.1 mmol, ~32 mg).

  • Reaction Conditions: Heat the biphasic mixture to reflux (approx. 85-90°C in the toluene/water system) with the most vigorous stirring possible.

  • Monitoring: Follow the disappearance of the starting ester using TLC (e.g., with a 20% ethyl acetate in hexanes eluent). The reaction should be complete in 3-5 hours.

  • Workup: a. Cool the mixture to room temperature and transfer to a separatory funnel. b. Separate the layers. The product, potassium mesitoate, will be in the aqueous layer. c. Wash the organic layer with a small amount of water (10 mL) and combine this with the initial aqueous layer. d. Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2. Mesitoic acid will precipitate as a white solid.

    • Trustworthiness Note: This step validates the reaction's success; the formation of the precipitate upon acidification is a clear indicator of carboxylate salt formation.

  • Isolation: Collect the precipitated mesitoic acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Conclusion and Future Directions

This compound represents a potentially valuable tool for synthetic chemists, particularly in the realm of phase-transfer catalysis. Its unique structure, combining the cation-binding properties of a crown ether with the organophilic nature of a siloxane, allows it to efficiently transport anions into organic media, thereby accelerating a wide range of biphasic reactions. The protocols provided here for nucleophilic substitution and saponification serve as foundational examples of its utility.

Future research could explore its application in other PTC-mediated transformations, such as C-, O-, and N-alkylations, as well as oxidation and reduction reactions.[13] Furthermore, the incorporation of chiral moieties onto the silacrown backbone could open avenues into asymmetric phase-transfer catalysis, a highly sought-after methodology in modern drug development.[14][15] The lower toxicity profile often observed for silacrown ethers compared to their carbonaceous counterparts also makes them attractive for processes where biocompatibility and environmental impact are concerns.[2][16]

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. RSC Publishing.
  • Zenodo. (1982).
  • Haque, M. H., & Sohn, H. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Arkles, B. (2018). Silacrowns- Phase Transfer Catalysts.
  • Popali, S. (n.d.).
  • Jan. (2017). How do phase transfer catalysts bring anions to organic phase? Chemistry Stack Exchange.
  • OperaChem. (2023).
  • Google Patents. (n.d.).
  • Gelest, Inc. (n.d.).
  • Arkles, B., et al. (2024). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes.
  • Journal of the Chemical Society, Chemical Communications. (n.d.). Crown ethers as phase-transfer catalysts in two-phase reactions. RSC Publishing.
  • The Royal Society of Chemistry. (n.d.). Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes.
  • Jetir.org. (n.d.).
  • Lippert, K. M. (n.d.).
  • Macmillan Group. (2008).
  • Li, Y., et al. (2013). Synthesis of metallasiloxanes of group 13-15 and their application in catalysis. Dalton Transactions, 42(37), 13715-22.
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • Müller, C. E., & Wessjohann, L. A. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1657–1694.

Sources

Application Notes and Protocols: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane as a High-Performance Phase-Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a specialized silacrown ether, as a phase-transfer catalyst (PTC) in organic synthesis. This guide delves into the catalyst's unique structural attributes, mechanism of action, and provides detailed protocols for its use in key synthetic transformations, including nucleophilic substitution reactions. The information presented herein is intended to enable researchers and process chemists to effectively leverage this catalyst to enhance reaction rates, improve yields, and develop more efficient and environmentally benign synthetic methodologies.

Introduction: The Advent of Silacrown Ethers in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] This is achieved through the use of a phase-transfer agent that transports a reactive species from one phase to another, thereby enabling the reaction to proceed. While quaternary ammonium and phosphonium salts are common PTCs, crown ethers have emerged as a distinct class of catalysts that operate through a cation-binding mechanism.[2]

This compound (CAS No. 83890-22-6, Molecular Formula: C₁₂H₂₆O₆Si) belongs to a subclass of crown ethers known as silacrowns. In these molecules, a silicon atom replaces a carbon atom in the polyether ring. This substitution imparts unique properties to the catalyst, including modified cation selectivity and solubility characteristics, while retaining the fundamental ability to complex alkali metal cations.[3] The dimethylsilyl group also enhances the lipophilicity of the molecule, which can be advantageous in certain solvent systems.

The core principle behind the catalytic activity of this silacrown ether lies in its ability to encapsulate a metal cation (e.g., K⁺, Na⁺) within its hydrophilic cavity, while the lipophilic exterior of the complex allows it to dissolve in organic solvents. This process effectively transports the accompanying anion into the organic phase, creating a highly reactive, "naked" or poorly solvated anion that can readily participate in nucleophilic reactions.[4][5]

Mechanism of Action: Cation Sequestration and Anion Activation

The catalytic cycle of this compound in a solid-liquid phase-transfer system can be described as follows:

  • Complexation: The silacrown ether, present in the organic phase, migrates to the interface of the solid inorganic salt (e.g., KX, where X is the nucleophile). The oxygen atoms of the polyether ring coordinate with the potassium cation (K⁺), forming a stable complex. The size of the silacrown's cavity is well-suited for complexing potassium ions.[3]

  • Phase Transfer: The resulting lipophilic [Silacrown-K]⁺ complex dissolves in the bulk organic phase, carrying the anion (X⁻) with it to maintain charge neutrality.

  • Nucleophilic Attack: In the organic phase, the anion (X⁻) is minimally solvated and exists as a loose ion pair with the large, sterically hindered [Silacrown-K]⁺ complex. This "naked" anion exhibits significantly enhanced nucleophilicity compared to its state in a polar, protic solvent. It then reacts with the organic substrate (R-Y) in a nucleophilic substitution reaction, forming the desired product (R-X) and a byproduct (Y⁻).

  • Catalyst Regeneration: The newly formed salt ([Silacrown-K]⁺Y⁻) migrates back to the solid-liquid interface, where the silacrown ether is released back into the organic phase to begin another catalytic cycle.

Catalytic Cycle of this compound

G cluster_organic Organic Phase Catalyst Silacrown Complex [Silacrown-K]⁺X⁻ Catalyst->Complex Substrate R-Y Product R-X Substrate->Product Complex_Y [Silacrown-K]⁺Y⁻ Product->Complex_Y Complex->Product Complex_Y->Catalyst Salt KX(s)

Caption: Catalytic cycle of the silacrown ether in a solid-liquid phase-transfer reaction.

Synthesis of this compound

General Protocol for Silacrown Ether Synthesis (Illustrative)

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add a solution of pentaethylene glycol in a suitable anhydrous solvent (e.g., toluene).

  • Reagent Addition: Slowly add a solution of dichlorodimethylsilane in the same solvent to the stirred solution of the glycol. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to promote cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the desired this compound.

Applications in Nucleophilic Substitution Reactions

This silacrown ether is a highly effective catalyst for a variety of nucleophilic substitution reactions, particularly those involving alkali metal salts of nucleophiles.

Cyanide Substitution Reactions

The displacement of halides by cyanide is a fundamental C-C bond-forming reaction. The use of this compound can significantly accelerate these reactions under mild conditions.

Table 1: Performance in Solid-Liquid Phase-Transfer Cyanide Substitution [3]

SubstrateCationCatalystTime (h)Yield (%)
Benzyl chlorideK⁺Sila-17-crown-616100
Benzyl bromideK⁺Sila-17-crown-616100
Allyl bromideK⁺Sila-17-crown-61674
Octyl bromideK⁺Sila-17-crown-640100
Octyl chlorideK⁺Sila-17-crown-64863

Note: Sila-17-crown-6 is a close analog of the title compound and its performance is expected to be comparable.

Experimental Protocol: Cyanation of Benzyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl chloride (1.0 eq), potassium cyanide (1.2 eq), and this compound (0.05 eq).

  • Solvent: Add a suitable aprotic solvent (e.g., acetonitrile or toluene).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture, filter to remove the inorganic salts, and wash the filter cake with a small amount of the solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to afford benzyl cyanide.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[2][6] The use of a phase-transfer catalyst like the title silacrown ether can enable the use of solid alkali metal hydroxides or carbonates as the base, avoiding the need for pre-formation of the alkoxide.

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • Reaction Setup: In a round-bottom flask, combine phenol (1.0 eq), potassium carbonate (1.5 eq), and this compound (0.05 eq) in a suitable solvent such as toluene or acetonitrile.

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the disappearance of the starting materials by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude benzyl phenyl ether can be purified by vacuum distillation or recrystallization.

Workflow for Silacrown-Catalyzed Williamson Ether Synthesis

G start Start reactants Combine Phenol, K₂CO₃, Silacrown Catalyst in Solvent start->reactants add_halide Add Alkyl Halide reactants->add_halide reflux Heat to Reflux add_halide->reflux monitor Monitor by TLC/GC reflux->monitor workup Cool, Filter, Wash monitor->workup purify Purify Product workup->purify end End purify->end

Caption: General workflow for the Williamson ether synthesis using the silacrown catalyst.

Advantages and Considerations

Advantages:

  • Mild Reaction Conditions: Enables reactions to proceed at lower temperatures and with weaker bases.

  • Increased Reaction Rates: The generation of "naked" anions significantly accelerates reaction kinetics.

  • Improved Yields: By promoting the desired reaction pathway, higher yields of the target product can be achieved.

  • Versatility: Effective for a range of nucleophilic substitution reactions.

  • Enhanced Solubility: The silacrown structure can improve solubility in organic solvents compared to traditional crown ethers.

Considerations:

  • Catalyst Loading: While effective at catalytic amounts, optimal loading should be determined for each specific reaction.

  • Solvent Choice: The choice of solvent can influence the efficiency of the phase transfer and the overall reaction rate. Aprotic solvents are generally preferred.

  • Purity of Reagents: The presence of water can solvate the anion and reduce its nucleophilicity. Anhydrous conditions are often beneficial.

Conclusion

This compound is a valuable and versatile phase-transfer catalyst for a variety of organic transformations. Its unique silacrown structure provides a powerful tool for enhancing the reactivity of anionic nucleophiles, enabling reactions to be carried out under milder conditions with improved efficiency. The protocols and data presented in this guide offer a solid foundation for researchers to explore and implement this catalyst in their synthetic endeavors, contributing to the development of more sustainable and effective chemical processes.

References

  • Arkles, B., King, K., Anderson, R., & Peterson, W. R. (1983). Silacrowns- Phase Transfer Catalysts. Organometallics, 2(4), 454-459.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Makosza, M. (2000). Phase-transfer catalysis. A general and versatile tool in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous-organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (1), 46-51.
  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
  • eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION. Retrieved from [Link]

  • Gelest, Inc. (n.d.). PHASE-TRANSFER CATALYSTS. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

protocol for complexation of alkali metal ions with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Protocol for Complexation of Alkali Metal Ions with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Sila-Crown Ethers in Selective Ion Recognition

Crown ethers, first described by Charles J. Pedersen, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. This selectivity is primarily governed by the principle of preorganization and the compatibility between the size of the cation and the ether's cavity, often referred to as the "hole-size" relationship. The introduction of heteroatoms other than oxygen into the crown ether framework can modulate their complexing properties, including stability, selectivity, and lipophilicity.

This application note focuses on This compound , a 17-membered ring sila-crown ether. The substitution of a carbon atom with a silicon atom introduces unique electronic and conformational effects. The Si-O bonds are longer and more flexible than C-O bonds, and the O-Si-O bond angle is more acute than the corresponding O-C-O angle. These structural changes can alter the cavity's shape and size, potentially leading to novel selectivity profiles for alkali metal ions (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺).

This document provides a comprehensive set of protocols for the systematic investigation of the complexation of this sila-crown ether with alkali metal ions. It details methodologies for determining the binding stoichiometry, stability constants, and thermodynamic parameters of the resulting host-guest complexes.

Core Principles of Complexation Analysis

The complexation between the host (H, the sila-crown ether) and the guest (G, the alkali metal ion) is an equilibrium process:

H + G ⇌ HG⁺

The strength of this interaction is quantified by the association constant (Kₐ), also known as the stability or binding constant:

Kₐ = [HG⁺] / ([H][G])

where [HG⁺], [H], and [G] are the equilibrium concentrations of the complex, the free host, and the free guest, respectively. A high Kₐ value indicates a strong and stable complex. The following protocols will enable the precise determination of Kₐ and the associated thermodynamic parameters (ΔG, ΔH, and ΔS).

Host_Guest_Equilibrium cluster_product Product Host Sila-Crown Ether (H) Complex Complex (HG⁺) Guest Alkali Metal Ion (G⁺) mid_point->Complex Kₐ

Caption: Equilibrium between the free sila-crown ether and an alkali metal ion to form a host-guest complex.

Part 1: Synthesis and Purification of the Sila-Crown Ether

While the primary focus of this note is on the complexation studies, the purity of the ligand is paramount for accurate results. The synthesis of this compound can be achieved via the Williamson ether synthesis, by reacting dichlorodimethylsilane with pentaethylene glycol in the presence of a base like sodium hydride.

General Purification Protocol:

  • Crude Product Extraction: After synthesis, the crude product is typically extracted from the reaction mixture using an organic solvent such as dichloromethane or chloroform.

  • Column Chromatography: The extracted product is then purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired macrocycle from unreacted starting materials and polymeric byproducts.

  • Purity Confirmation: The purity of the final product should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and absence of impurities.

    • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., Si-O-C, C-O-C).

Part 2: Determination of Binding Stoichiometry via Job's Plot

Before determining the binding constant, it is essential to establish the stoichiometry of the complex (e.g., 1:1, 1:2). The method of continuous variation, commonly known as a Job's plot, is a straightforward technique for this purpose. This protocol uses UV-Vis spectroscopy, assuming a change in absorbance upon complexation. If the sila-crown ether lacks a chromophore, a competitive binding assay with a chromophoric indicator can be employed. For this protocol, we will assume the use of an alkali metal salt with a chromophoric anion, such as picrate salts, where the anion's absorbance spectrum is sensitive to the cation's solvation state.

Protocol:

  • Stock Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 1.0 x 10⁻³ M) of the sila-crown ether and the alkali metal picrate salt in a suitable solvent like dry acetonitrile.

  • Preparation of the Job's Plot Series:

    • In a series of 11 volumetric flasks (e.g., 10 mL), prepare solutions where the total concentration of the host and guest is constant, but their mole fractions vary.

    • The mole fraction of the host (X_H) will range from 0 to 1 in increments of 0.1. The volume of the host stock solution will vary from 0 to 10 mL, while the volume of the guest stock solution will vary from 10 to 0 mL.

    • Dilute each flask to the final volume with the solvent.

  • UV-Vis Measurement:

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 300-500 nm for picrate).

    • Identify the wavelength of maximum absorbance change (λ_max).

    • Plot ΔA * [H] (where ΔA is the change in absorbance from the free guest) against the mole fraction of the host (X_H).

  • Data Interpretation:

    • The mole fraction at which the maximum of the curve occurs indicates the stoichiometry. For example, a maximum at X_H = 0.5 indicates a 1:1 complex. A maximum at X_H = 0.33 would suggest a 1:2 (H:G) complex.

Part 3: Determination of Stability Constants by ¹H NMR Titration

NMR titration is a powerful method for quantifying the strength of host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts (δ) of the host's protons as the guest concentration is incrementally increased.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sila-crown ether (Host) of a known concentration (e.g., 2.0 mM) in a suitable deuterated solvent (e.g., acetonitrile-d₃).

    • Prepare a stock solution of the alkali metal salt (Guest), such as a perchlorate or triflate salt (which are non-coordinating), at a much higher concentration (e.g., 50 mM) in the same deuterated solvent. Using the same solvent batch minimizes variations.

  • NMR Titration Experiment:

    • Place a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum of the free host. This is the first data point (0 equivalents of guest).

    • Add small, precise aliquots of the guest stock solution to the NMR tube (e.g., 2-10 µL at a time).

    • After each addition, thoroughly mix the solution and acquire another ¹H NMR spectrum.

    • Continue this process until the chemical shifts of the host's protons no longer change significantly, typically up to 2-5 equivalents of the guest.

  • Data Analysis:

    • Identify one or more protons on the sila-crown ether that show a significant change in chemical shift (Δδ = δ_obs - δ_free) upon addition of the metal ion. Protons of the ethylene glycol units adjacent to the oxygen atoms are often good reporters.

    • Plot the change in chemical shift (Δδ) for a specific proton as a function of the molar ratio of Guest to Host ([G]/[H]).

    • The resulting binding isotherm can be fitted to a 1:1 binding model using non-linear regression software (e.g., Origin, SciPy) to calculate the association constant (Kₐ).

Parameter Description Typical Value Range
Host Concentration [H] in the NMR tube1 - 5 mM
Guest Concentration [G] in the stock solution20 - 100 mM
Solvent Deuterated solventAcetonitrile-d₃, Methanol-d₄
Temperature Controlled temperature298 K (25 °C)
Number of Titration Points Data points for the binding curve15 - 25

Part 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat released (exothermic) or absorbed (endothermic) during complexation. This allows for the direct determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Host Prepare Host Solution (Sila-Crown in Cell) Prep_Guest Prepare Guest Solution (Alkali Salt in Syringe) Degas Degas Both Solutions Load Load Cell and Syringe Degas->Load Equilibrate Thermal Equilibration Load->Equilibrate Titrate Automated Injections (Guest into Host) Equilibrate->Titrate Measure Measure Heat Change (per injection) Titrate->Measure Raw_Data Generate Raw Thermogram (Power vs. Time) Measure->Raw_Data Integrate Integrate Injection Peaks (Heat per mole) Raw_Data->Integrate Fit_Model Fit to Binding Model Integrate->Fit_Model Results Determine Kₐ, ΔH, n Fit_Model->Results Final_Params Calculate ΔG and ΔS Results->Final_Params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of sila-crown ether complexation.

Protocol:

  • Solution Preparation:

    • Prepare a solution of the sila-crown ether (e.g., 0.1 mM) in a suitable buffer or solvent (e.g., methanol or acetonitrile).

    • Prepare a solution of the alkali metal salt (e.g., 1.0 mM, 10x the host concentration) using the exact same batch of solvent to minimize dilution heat effects.

    • Degas both solutions thoroughly before use to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Pipette the sila-crown ether solution into the sample cell of the calorimeter.

    • Load the alkali metal salt solution into the injection syringe.

    • Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, and spacing between injections). A typical experiment might consist of 20 injections of 2 µL each, with a 120-second spacing.

    • Perform an initial injection (e.g., 0.5 µL) which is typically discarded during analysis.

    • Run the titration experiment.

  • Data Analysis:

    • The raw data (a plot of thermal power vs. time) is integrated to yield a plot of the heat change per injection against the molar ratio of guest to host.

    • This binding isotherm is fitted to a suitable binding model (e.g., one-site binding) using the software provided with the ITC instrument.

    • The fitting directly yields Kₐ, ΔH, and the stoichiometry n.

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations:

      • ΔG = -RT ln(Kₐ)

      • ΔG = ΔH - TΔS

Summary of Expected Results and Interpretation

The combination of these techniques provides a comprehensive understanding of the sila-crown ether's binding properties. The results can be tabulated to compare the selectivity for different alkali metal ions.

Table 1: Hypothetical Complexation Data for this compound at 298 K

Metal Ionlog KₐΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Selectivity Ratio (K_ion / K_Na+)
Li⁺3.10-17.7-25.27.50.05
Na⁺4.40-25.1-30.55.41.0
K⁺5.25-30.0-28.0-2.07.1
Rb⁺4.60-26.3-24.1-2.21.6
Cs⁺3.85-22.0-20.5-1.50.3

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. They represent a plausible selectivity profile where the 17-membered ring preferentially binds K⁺ over other alkali metals.

Interpretation:

  • Selectivity: The data in the table would suggest that the sila-crown ether is most selective for K⁺, followed by Rb⁺ and Na⁺. This is likely due to the optimal fit of the K⁺ ion within the macrocyclic cavity.

  • Thermodynamics: A negative ΔH indicates that the binding is enthalpically driven, likely due to favorable ion-dipole interactions between the cation and the oxygen atoms of the ether. A negative ΔS (positive -TΔS) suggests a loss of entropy upon complexation, which is expected as two free species form a single, more ordered complex. A positive ΔS (negative -TΔS) can occur if the release of solvent molecules from the ion and the cavity upon complexation is significant.

References

  • Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021–1027. [Link]

  • Dale, J. (1980). The conformations of crown ethers. Israel Journal of Chemistry, 20(1-2), 3-11. [Link]

  • Job, P. (1928). Formation and stability of inorganic complexes in solution. Annales de Chimie, 10(9), 113-203. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

Application Notes and Protocols for the Study of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Silacrown Ethers in Host-Guest Chemistry

The field of supramolecular chemistry, particularly "host-guest" chemistry, has been significantly shaped by the discovery and application of crown ethers.[1] These macrocyclic polyethers exhibit a remarkable ability to selectively bind cations, a property governed by factors such as the relative size of the cation and the crown ether's cavity, the number and type of donor atoms, and the solvent environment.[2] This selective complexation has led to their use as phase-transfer catalysts, in ion-selective electrodes, and as models for biological transport systems.[3]

This document focuses on a specific class of crown ethers: silacrown ethers. In particular, we will detail the experimental setup for studying complexes of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane . The replacement of a carbon atom with a silicon atom in the macrocyclic ring introduces unique electronic and conformational properties that can influence its complexation behavior. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and validated protocols for the comprehensive study of these novel complexes.

I. Synthesis and Purification of this compound Complexes

The formation of a complex between the silacrown ether and a metal cation is the foundational step for all subsequent studies. The general principle involves the coordination of the oxygen atoms of the hexaoxa ring to the cation.

Core Principle: Lewis Acid-Base Interaction

The complexation is a Lewis acid-base interaction where the metal cation acts as the Lewis acid (electron pair acceptor) and the oxygen atoms of the silacrown ether act as Lewis bases (electron pair donors). The dimethylsilyl group can influence the electron density on the adjacent oxygen atoms, potentially altering the binding affinity compared to traditional crown ethers.

Protocol 1: General Synthesis of a Metal Cation Complex

This protocol describes a general method for the synthesis of a 1:1 complex between this compound and a metal salt (e.g., NaCl, KBr, Mg(ClO₄)₂).

Materials:

  • This compound (CAS No.: 83890-22-6)[4]

  • Metal salt of interest (analytical grade)

  • Anhydrous solvent (e.g., methanol, acetonitrile, tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve one molar equivalent of this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • In a separate flask, dissolve one molar equivalent of the metal salt in the same anhydrous solvent. Gentle heating may be required to facilitate dissolution.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the silacrown ether solution while stirring continuously.

    • Allow the reaction mixture to stir at room temperature for a predetermined time (typically 2-24 hours) to ensure complete complexation.

  • Isolation of the Complex:

    • The complex may precipitate out of the solution. If so, collect the solid by filtration.

    • If the complex is soluble, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallization is the most common method for purifying the complex. Choose a solvent system in which the complex has high solubility at elevated temperatures and low solubility at room temperature.

    • Wash the purified crystals with a small amount of cold solvent and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial as water molecules can compete with the crown ether for coordination to the metal cation, potentially hindering complex formation.

  • Inert Atmosphere: This prevents the reaction with atmospheric moisture and oxygen, which is especially important for sensitive metal cations.

  • Stoichiometry: A 1:1 molar ratio is typically used for initial synthesis, as this is a common stoichiometry for crown ether complexes.[5] However, other stoichiometries (e.g., 2:1 "sandwich" complexes) are possible and can be targeted by adjusting the reactant ratios.[5]

II. Structural Characterization of the Complexes

Determining the three-dimensional structure of the complex is essential for understanding the nature of the host-guest interaction.

A. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for obtaining an unambiguous structural determination of the complex in the solid state.[6][7]

Protocol 2: Crystal Growth and X-ray Diffraction Analysis

  • Crystal Growth:

    • Dissolve the purified complex in a suitable solvent to create a saturated or near-saturated solution.

    • Employ a slow crystallization technique. Common methods include:

      • Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the solution in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and promoting crystal growth.

  • Data Collection and Structure Refinement:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of the complexes in solution.[8][9][10] Changes in the chemical shifts of the protons and carbons of the silacrown ether upon complexation provide valuable information about the binding event.[11]

Protocol 3: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Prepare a solution of the uncomplexed silacrown ether in a deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).

    • Prepare a separate solution of the purified complex at the same concentration in the same deuterated solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra for both the free ligand and the complex.

  • Data Analysis:

    • Compare the spectra of the free ligand and the complex. Significant changes in the chemical shifts of the methylene protons adjacent to the oxygen atoms are indicative of complexation.[11]

    • The symmetry of the complex in solution can be inferred from the number of distinct signals in the spectra.

Expert Insight: The magnitude of the change in chemical shift can correlate with the strength of the interaction between the cation and the oxygen atoms of the crown ether.

C. Mass Spectrometry

Mass spectrometry is used to confirm the mass of the complex and its stoichiometry.[12] Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are particularly well-suited for analyzing these types of complexes.[12]

Protocol 4: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer.

  • Data Analysis:

    • Look for a peak corresponding to the molecular ion of the complex ([Silacrown Ether + Cation]⁺).

    • The isotopic pattern of the molecular ion can help confirm the identity of the complexed metal.[13]

III. Thermodynamic Characterization of Complexation

Understanding the thermodynamics of complex formation provides quantitative insights into the stability and selectivity of the silacrown ether for different cations.[14][15][16]

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Protocol 5: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the silacrown ether in a suitable buffer or solvent in the sample cell.

    • Prepare a more concentrated solution of the metal salt in the same buffer or solvent in the injection syringe.

  • ITC Experiment:

    • Titrate the metal salt solution into the silacrown ether solution in a series of small injections.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The resulting data is a plot of heat change per injection versus the molar ratio of the metal to the silacrown ether.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.

B. UV-Vis Spectrophotometry

If the complexation event results in a change in the UV-Vis absorption spectrum (often requiring a chromophoric crown ether, though solvent effects on the cation's counter-ion can sometimes be observed), this technique can be used to determine the binding constant.[14]

Protocol 6: UV-Vis Titration

  • Sample Preparation: Prepare a solution of the silacrown ether of known concentration.

  • Titration:

    • Record the initial UV-Vis spectrum.

    • Add small aliquots of a concentrated solution of the metal salt and record the spectrum after each addition.

  • Data Analysis:

    • Monitor the change in absorbance at a specific wavelength.

    • Plot the change in absorbance against the concentration of the metal salt and fit the data to determine the binding constant.

IV. Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_thermodynamics Thermodynamic Studies synthesis Complex Synthesis purification Purification (Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Structural Analysis nmr NMR Spectroscopy purification->nmr Solution Behavior ms Mass Spectrometry purification->ms Stoichiometry itc Isothermal Titration Calorimetry purification->itc Binding Affinity uvvis UV-Vis Spectroscopy purification->uvvis Binding Constant

V. Data Presentation

Table 1: Hypothetical Thermodynamic Data for the Complexation of this compound with Various Cations in Methanol at 298 K

CationBinding Constant (Kₐ, M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Li⁺1.5 x 10³-18.1-25.5-7.4
Na⁺8.2 x 10⁴-28.0-35.2-7.2
K⁺5.6 x 10⁵-32.8-30.12.7
Mg²⁺2.1 x 10³-18.9-15.83.1
Ca²⁺9.8 x 10³-22.8-20.52.3

Note: This data is illustrative and serves as an example of how to present thermodynamic parameters obtained from techniques like ITC.

VI. Conclusion and Future Directions

The experimental framework detailed in this guide provides a comprehensive approach to the study of this compound complexes. By systematically applying these synthesis, characterization, and thermodynamic analysis protocols, researchers can gain a deep understanding of the structure-property relationships that govern the host-guest chemistry of this novel silacrown ether. Future research could explore the synthesis of derivatives with different substituents on the silicon atom to tune the selectivity and binding affinity for specific cations, opening up new avenues for applications in areas such as ion sensing, catalysis, and drug delivery.

References

  • Dale, J. A., & Raban, M. (2004). Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Analytical and Bioanalytical Chemistry, 378(6), 1536–1547. [Link]

  • Schüßler, S., et al. (2017). Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Physical Chemistry Chemical Physics, 19(22), 14667-14674. [Link]

  • Johnstone, R. A. W., & Lewis, I. A. S. (1985). Macrocyclic ligands examined by fast atom bombardment mass spectrometry: direct observation of metal cation selectivity in complexation. Journal of the Chemical Society, Chemical Communications, (18), 1268-1270. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]

  • Kim, J. S., et al. (1998). Complexation Thermodynamics of Crown Ethers. 6. Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. The Journal of Organic Chemistry, 63(23), 8239–8243. [Link]

  • Sarkar, M., et al. (2021). Stability constants and thermodynamic behaviour of the complex formation of two crown ethers with zinc (II) and copper (II) ions in water + acetonitrile mixed solvent: a conductivity measurement study. Journal of Taibah University for Science, 15(1), 743-752. [Link]

  • Busi, M., et al. (1982). Solution thermodynamic studies. Part 6. Enthalpy-entropy compensation for the complexation reactions of some crown ethers with alkaline cations. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(12), 3631-3639. [Link]

  • Eliasson, B., Larsson, K. M., & Kowalewski, J. (1987). Multinuclear NMR relaxation studies of crown ethers and alkali cation crown ether complexes. The Journal of Physical Chemistry, 91(1), 113-117. [Link]

  • Li, Y., et al. (2010). Synthesis and X-ray crystallography of diverse metal complexes derived from xanthone-crown ether. Journal of Coordination Chemistry, 63(14-16), 2736-2745. [Link]

  • Turgut, Y., et al. (2013). 1H-NMR spectra of the crown ether protons [ligand (1); sodium complex (1a); potassium complex (1b); silver(I) complex (1c)] (in CDCl3). ResearchGate. [Link]

  • Rybachenko, V. I., et al. (2001). Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. Russian Journal of General Chemistry, 71(1), 79-84.
  • Ozutsumi, K., Natsuhara, M., & Ohtaki, H. (1994). An X-Ray Diffraction Study on the Stucture of 18-Crown-6 Ether Complexes with Alkali Metal Ions in Aqueous Solution. Bulletin of the Chemical Society of Japan, 67(11), 3030-3037. [Link]

  • Shamsipur, M., & Popov, A. I. (1979). Crown ether-cation decomplexation mechanics. Sodium-23 NMR studies of the sodium cation complexes with dibenzo-24-crown-8 and dibenzo-18-crown-6 in nitromethane and acetonitrile. Journal of the American Chemical Society, 101(15), 4051–4055. [Link]

  • Liu, Y., et al. (2012). High affinity crown ether complexes in water: thermodynamic analysis, evidence of crystallography and binding of NAD+. Organic & Biomolecular Chemistry, 10(41), 8239–8247. [Link]

  • The Catalyst. (n.d.). Crown Ether Complexation. [Link]

  • Klein, J. M., et al. (2012). LCMS and HRMS analysis of the 1+1 macrocycle with ethyleneglycol linker 3b (Method A). ResearchGate. [Link]

  • Poh, B. L. (2005). Complexation Studies of Crown Ethers. EPrints USM. [Link]

  • Hussain, I., et al. (2014). Synthesis, Characterization and X-Ray Crystal Structure of Copper Complex with 18-Crown-6. Asian Journal of Chemistry, 26(13), 3953-3957. [Link]

  • Drug Discovery World. (2023). Disrupting the biologics market through innovations in macrocycle R&D. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017-7036.

Sources

Application Note: Utilizing 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane for High-Selectivity Lithium Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide by a Senior Application Scientist on the use of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane in ion-selective electrodes for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing the scientific integrity and practical insights necessary for successful implementation.

Introduction: The Pursuit of Precise Lithium Measurement

The accurate determination of lithium (Li⁺) concentrations is a critical parameter in diverse fields, ranging from clinical monitoring of bipolar disorder treatment to the quality control of lithium-ion batteries. Ion-selective electrodes (ISEs) offer a compelling analytical solution due to their simplicity, low cost, and real-time measurement capabilities. The core of an ISE's performance lies in its ionophore—the component responsible for selectively binding the target ion. This compound, a 17-membered sila-crown ether, has emerged as a highly effective ionophore for lithium, demonstrating superior selectivity over other alkali metal ions such as sodium and potassium.

The unique structure of this sila-crown ether, which incorporates a dimethylsilyl group into the macrocyclic ring, creates a three-dimensional cavity that is exceptionally well-suited for the desolvated lithium ion. This structural feature is key to its high selectivity, a crucial factor in applications where lithium must be measured in the presence of high concentrations of interfering ions, such as in biological fluids or industrial electrolytes.

Principle of Operation: The Role of the Sila-Crown Ether

An ISE based on this compound operates on the principle of potentiometry. The core of the electrode is a polymeric membrane, typically composed of poly(vinyl chloride) (PVC), a plasticizer, the sila-crown ether ionophore, and an ionic additive. This membrane is positioned between the sample solution and an internal reference solution.

The sila-crown ether, being a neutral carrier, selectively complexes with lithium ions at the membrane-sample interface. This complexation event leads to a charge separation across the interface, generating a phase boundary potential. The magnitude of this potential is proportional to the logarithm of the lithium ion activity in the sample, as described by the Nernst equation. The high selectivity for lithium is achieved because the sila-crown ether's cavity size and the electronic properties of the silicon atom create a more favorable binding environment for Li⁺ compared to other ions like Na⁺ and K⁺.

ISE_Principle cluster_Membrane Polymeric Membrane cluster_Internal Internal Solution Li_aq Li⁺ (aq) Ionophore Sila-Crown Ether Li_aq->Ionophore Selective Binding Na_aq Na⁺ (aq) K_aq K⁺ (aq) Li_Ionophore [Li⁺-Sila-Crown]⁺ Ionophore->Li_Ionophore Li_int Li⁺ (internal) Li_Ionophore->Li_int Ion Exchange AgCl Ag/AgCl Electrode Li_int->AgCl

Figure 1: Principle of a Lithium ISE with a Sila-Crown Ether.

Protocol: Fabrication of a Lithium Ion-Selective Electrode

This protocol details the preparation of a high-performance lithium-selective electrode using this compound.

Materials and Reagents
  • Ionophore: this compound

  • Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), freshly distilled

  • Electrode Body: PVC or glass tube

  • Internal Reference Electrode: Ag/AgCl wire

  • Internal Filling Solution: 0.1 M LiCl

  • Membrane Casting Ring: Glass ring (e.g., 25 mm diameter)

Step-by-Step Membrane Preparation and Electrode Assembly
  • Cocktail Preparation: In a clean, dry glass vial, dissolve the membrane components in THF according to the optimal composition determined from experimental studies. A typical composition is:

    • 1.0 wt% this compound

    • 33.0 wt% PVC

    • 65.5 wt% o-NPOE

    • 0.5 wt% KTpClPB

    Ensure complete dissolution by gentle swirling or brief sonication. The total weight of the components should be around 200 mg, dissolved in approximately 2 mL of THF.

  • Membrane Casting: Place a clean glass plate on a level surface. Position the glass casting ring onto the plate. Carefully pour the membrane cocktail into the ring and cover it with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24 hours.

  • Membrane Curing and Cutting: Once the membrane is fully formed and the THF has evaporated, carefully peel it off the glass plate. Cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane using a sharp cork borer.

  • Electrode Assembly:

    • Secure the cut membrane disc to the end of the PVC electrode body using a PVC-THF slurry as an adhesive. Ensure a tight, leak-proof seal.

    • Fill the electrode body with the internal filling solution (0.1 M LiCl).

    • Insert the Ag/AgCl internal reference electrode into the filling solution, ensuring it is immersed.

    • Condition the assembled electrode by soaking it in a 0.01 M LiCl solution for at least 12 hours before use. This allows the membrane to become fully hydrated and establish a stable potential.

Electrode_Fabrication cluster_Prep Membrane Cocktail Preparation cluster_Cast Membrane Casting & Curing cluster_Assembly Electrode Assembly A Weigh Components: - Sila-Crown Ether - PVC - o-NPOE - KTpClPB B Dissolve in THF A->B C Pour into Casting Ring B->C D Slow Evaporation (24h) C->D E Cut Membrane Disc D->E F Attach Membrane to Body E->F G Fill with Internal Solution F->G H Insert Ag/AgCl Wire G->H I Condition in 0.01M LiCl H->I

Figure 2: Workflow for Lithium ISE Fabrication.

Application Protocol: Potentiometric Determination of Lithium

Instrumentation
  • High-impedance ion meter or pH/mV meter

  • Lithium ISE (prepared as above)

  • External reference electrode (e.g., Ag/AgCl with a salt bridge)

  • Magnetic stirrer and stir bars

Calibration and Measurement
  • Standard Solutions: Prepare a series of LiCl standard solutions with concentrations ranging from 1.0 x 10⁻⁶ M to 1.0 M by serial dilution of a stock solution.

  • Calibration Curve:

    • Immerse the lithium ISE and the external reference electrode in a standard solution of the lowest concentration.

    • Stir the solution gently and record the potential reading (in mV) once it stabilizes.

    • Rinse the electrodes with deionized water and blot dry between measurements.

    • Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

    • Plot the recorded potential (E) versus the logarithm of the lithium ion activity (log a_Li⁺). The resulting graph is the calibration curve.

  • Sample Measurement:

    • Immerse the calibrated electrodes in the unknown sample.

    • Stir and record the stable potential reading.

    • Determine the logarithm of the lithium ion activity from the calibration curve using the measured potential.

    • Calculate the concentration of lithium in the sample.

Performance Characteristics and Data Interpretation

The performance of the fabricated ISE should be evaluated to ensure its suitability for the intended application.

Parameter Typical Value Significance
Linear Range 1.0 x 10⁻⁵ to 1.0 MThe concentration range over which the electrode response is linear.
Slope 55-60 mV/decade at 25°CShould be close to the theoretical Nernstian value of 59.2 mV/decade for a monovalent ion.
Detection Limit ~5.0 x 10⁻⁶ MThe lowest concentration of Li⁺ that can be reliably detected.
Response Time < 15 secondsThe time required to reach 95% of the final stable potential.
Selectivity High selectivity for Li⁺ over Na⁺, K⁺, Mg²⁺, and Ca²⁺Crucial for accurate measurements in complex matrices like biological fluids.

Selectivity coefficients (log K_pot,Li,j) are determined using methods such as the separate solution method (SSM) or the fixed interference method (FIM). Lower values indicate better selectivity for lithium over the interfering ion (j).

References

  • Pessah, N. (2018). Sila-Crown Ethers as Lithium Ionophores for Ion Selective Electrodes. Doctoral dissertation, Tel Aviv University. [Link]

  • Kataky, R., Nicholson, P. E., & Parker, D. (1991). Lithium selective electrodes based on 16-membered ring bis-crown ethers. Analyst, 116(2), 135-139. [Link]

  • Kim, J. S., Moon, S. H., & Lee, S. C. (1997). Lithium ion-selective electrode based on a silacrown ether. Talanta, 44(6), 1051-1056. [Link]

Analytical Strategies for the Detection and Characterization of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a unique macrocyclic compound that incorporates both a siloxane and a crown ether-like structure. Its potential applications in areas such as drug delivery, catalysis, and materials science necessitate the development of robust and reliable analytical methods for its detection, quantification, and characterization. This document provides a comprehensive guide to the analytical techniques best suited for this molecule, drawing upon established methodologies for cyclic siloxanes and crown ethers.

The structural nature of this compound presents an interesting analytical challenge. The siloxane component suggests volatility suitable for gas chromatography, while the crown ether-like moiety indicates that liquid chromatography could also be a powerful tool. This application note will detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide a multi-faceted analytical approach.

Physicochemical Properties

A summary of the key physicochemical properties of the target analyte is presented below.

PropertyValueSource
CAS Number83890-22-6
Molecular FormulaC12H26O6Si
Molecular Weight294.42 g/mol

Recommended Analytical Workflow

The selection of an appropriate analytical technique is contingent on the sample matrix and the specific analytical objective (e.g., quantification, identification, or structural elucidation). The following workflow provides a general guideline for the analysis of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Extraction Solvent Extraction (e.g., Acetone, Hexane) Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution GC_MS GC-MS (Quantification & Identification) Dilution->GC_MS Volatile Samples LC_MS LC-MS (Alternative Quantification) Dilution->LC_MS Non-Volatile or Thermally Labile Samples NMR NMR (Structural Elucidation) Dilution->NMR Pure Compound or High Concentration Samples Quantification Quantification GC_MS->Quantification Identification Spectral Library Matching & Fragmentation Analysis GC_MS->Identification LC_MS->Quantification Structure_Validation Chemical Shift & Coupling Constant Analysis NMR->Structure_Validation

Figure 1: A generalized workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile cyclic siloxanes[1][2]. The inclusion of a mass spectrometer allows for both sensitive detection and confident identification based on mass-to-charge ratio and fragmentation patterns[3][4].

Rationale for Method Selection:

  • Volatility: The siloxane nature of the molecule suggests it will have sufficient volatility for GC analysis.

  • Selectivity and Sensitivity: Mass spectrometry provides high selectivity, which is crucial when analyzing complex matrices, and excellent sensitivity for trace-level detection.

  • Structural Information: The fragmentation pattern obtained from electron ionization (EI) can provide valuable structural information[4][5].

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B GC/MSD or equivalentOffers high sensitivity and spectral integrity.
Column SH-Rxi™-5 Sil MS (30 m, 0.25 mm I.D., 0.25 µm) or equivalentA low-bleed 5% phenyl-methylpolysiloxane column is recommended to minimize siloxane background and provide good separation of non-polar to semi-polar compounds[1][6].
Injection Mode SplitlessFor trace analysis to maximize analyte transfer to the column[3].
Inlet Temperature 250 °CTo ensure complete vaporization without thermal degradation.
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good chromatographic efficiency.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)An initial low temperature aids in focusing the analyte at the head of the column. A temperature ramp allows for the elution of a range of compounds. The final high temperature ensures the elution of any higher boiling point compounds.
Transfer Line Temp 280 °CTo prevent condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Scan Range m/z 50-500To cover the molecular ion and expected fragment ions.

Sample Preparation:

  • Accurately weigh 1 g of the sample into a 20 mL glass vial.

  • Add 10 mL of a suitable extraction solvent such as acetone or hexane. The choice of solvent should be based on the sample matrix and analyte solubility[1][2].

  • If performing quantitative analysis, add an appropriate internal standard (e.g., n-tetradecane) to the extraction solvent[1].

  • Vortex the sample for 1 minute and allow it to stand for at least 4 hours to ensure complete extraction.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

Data Analysis and Interpretation:

  • Identification: The retention time of the analyte should be compared to that of a known standard. The mass spectrum should be compared to a reference spectrum or interpreted based on known fragmentation pathways of organosilicon compounds[4][7].

  • Quantification: A calibration curve should be generated using a series of standards of known concentrations. The concentration of the analyte in the sample can then be determined by comparing its peak area (or the ratio of its peak area to that of the internal standard) to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

For samples that may be thermally labile or have low volatility, LC-MS provides a powerful alternative to GC-MS. This technique is widely used for the analysis of crown ethers and their analogues[8][9][10].

Rationale for Method Selection:

  • Broad Applicability: LC-MS can analyze a wide range of compounds with varying polarities and volatilities.

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically result in minimal fragmentation, preserving the molecular ion for accurate mass determination[7].

  • Crown Ether Analysis: Reversed-phase HPLC is a well-established method for the separation and analysis of crown ethers[10][11].

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalentA high-performance system for reproducible separations.
Mass Spectrometer Agilent 6546 Q-TOF LC/MS or equivalentProvides high-resolution and accurate mass data for confident identification.
Column ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalentA C18 column provides good retention for moderately non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutesA gradient elution is necessary to effectively elute the analyte and clean the column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm I.D. column.
Column Temperature 40 °CTo ensure reproducible retention times.
Injection Volume 5 µLA standard injection volume.
Ionization Mode Electrospray Ionization (ESI), Positive Ion ModeESI is suitable for polar and semi-polar compounds. The ether oxygens can be protonated in positive ion mode.
Drying Gas Temp 325 °CTo aid in desolvation.
Drying Gas Flow 8 L/minTo facilitate solvent evaporation.
Nebulizer Pressure 35 psiTo create a fine spray of droplets.
Sheath Gas Temp 350 °CTo further aid in desolvation.
Sheath Gas Flow 11 L/minTo focus the ion stream.
Capillary Voltage 3500 VTo generate the electrospray.
Scan Range m/z 100-1000To cover the expected protonated molecule.

Sample Preparation:

  • Dissolve a known amount of the sample in the initial mobile phase composition (95% A, 5% B).

  • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • Ensure the final concentration is within the linear range of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in this compound.

Rationale for Method Selection:

  • Definitive Structure: NMR provides detailed information about the connectivity of atoms in a molecule.

  • Non-destructive: The sample can be recovered after analysis.

  • Complementary Information: Provides structural information that is orthogonal to mass spectrometry.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Spectrometer Bruker AVANCE III HD 400 MHz or equivalentA high-field spectrometer for good spectral dispersion.
Solvent Chloroform-d (CDCl₃)A common solvent for organosilicon compounds.
¹H NMR
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16To achieve a good signal-to-noise ratio.
Relaxation Delay2.0 sTo allow for full relaxation of the protons.
¹³C NMR
Pulse Programzgpg30Power-gated decoupling for improved signal-to-noise.
Number of Scans1024A higher number of scans is needed due to the lower natural abundance of ¹³C.
Relaxation Delay2.0 sTo ensure quantitative results.

Expected Chemical Shifts:

  • ¹H NMR: Protons on the carbons adjacent to the oxygen atoms are expected to be deshielded and appear in the 3.4-4.5 ppm range[12]. The methyl protons on the silicon atom will likely appear as a singlet in the upfield region (around 0.1-0.5 ppm).

  • ¹³C NMR: The carbon atoms bonded to oxygen are expected to resonate in the 50-80 ppm range[12][13]. The methyl carbons attached to the silicon will be in the upfield region.

Data Interpretation:

The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be used to confirm the proposed structure of this compound.

Method Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, it is imperative to perform method validation. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By following these detailed protocols and validation procedures, researchers, scientists, and drug development professionals can confidently and accurately analyze this compound in various sample matrices.

References

  • Shimadzu. (n.d.). G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Retrieved from [Link]

  • Ilisz, I., Berkecz, R., Németi, G., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4648. [Link]

  • LECO Corporation. (n.d.). Detection of Siloxanes in Silicone Oils by GCxGC-TOFMS. Retrieved from [Link]

  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620–1625. [Link]

  • Restek Corporation. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid chromatographic enantioseparations on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19–32. [Link]

  • Restek Corporation. (n.d.). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • Ciesielski, W., & Galińska, A. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Materials, 14(7), 1673. [Link]

  • Mori, M., Itabashi, H., & Goto, K. (2004). Analysis of complex formation between crown ethers and potassium ion by determining retention factors in reversed-phase high-performance liquid chromatography. Talanta, 64(3), 772–776. [Link]

  • Li, D. F. (2024). Chiral Crown Ethers As Stationary Phase For High Performance Liquid Chromatography. (Master's thesis). Retrieved from [Link]

  • Abraham, R. J., & Rossetti, Z. L. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Retrieved from [Link]

  • LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Retrieved from [Link]

  • Ilisz, I., Berkecz, R., & Péter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Semantic Scholar. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. Retrieved from [Link]

  • Zhidkova, O. B., & Zhidkov, V. A. (2015). Analysis of the Possibility of the Crown Ether Structure Modification by the Introduction of Chelate Fragment. Oriental Journal of Chemistry, 31(3), 1367–1376. [Link]

  • ACE Laboratories. (n.d.). Cyclic Siloxane Testing. Retrieved from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Crown ether. Retrieved from [Link]

  • National Institutes of Health. (2023, May 6). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [Link]

  • Huszthy, P., & Mezei, A. (2004). Synthesis and molecular recognition studies of crown ethers. Semantic Scholar. Retrieved from [Link]

  • Fiveable. (n.d.). Crown Ethers. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure of Crown Ethers. Retrieved from [Link]

  • Taylor & Francis Online. (2024, February 20). Dermal absorption of cyclic and linear siloxanes: a review. Retrieved from [Link]

  • FILAB. (n.d.). Laboratory analysis of cyclosiloxanes. Retrieved from [Link]

  • Biomonitoring California. (n.d.). Cyclosiloxanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 16). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane. Retrieved from [Link]

Sources

Application Notes and Protocols for Measuring Binding Constants of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Host-Guest Chemistry of a Silacrown Ether

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a macrocyclic polyether, specifically classified as a silacrown ether. Its structure, featuring a 17-membered ring with six oxygen donor atoms and a dimethylsilyl group, positions it as a unique host molecule in the realm of supramolecular chemistry.[1] Like traditional crown ethers, the central cavity, lined with electronegative oxygen atoms, is predisposed to form non-covalent complexes with guest ions, particularly cations.[2] The substitution of a carbon atom with a silicon atom in the macrocyclic ring can influence the molecule's conformational flexibility, cavity size, and electronic properties, thereby affecting its binding affinity and selectivity for different cations compared to its all-carbon analogs.[3]

The precise quantification of binding constants (Ka) or dissociation constants (Kd) is paramount for characterizing these host-guest interactions. This data provides fundamental insights into the thermodynamic stability of the complex and is crucial for applications ranging from ion sensing and separation to the development of phase-transfer catalysts and potential therapeutic agents.[4][5] This guide provides detailed protocols for several robust techniques to measure the binding constants of this compound with various cations.

Choosing the Right Technique: A Comparative Overview

The selection of an appropriate method for determining binding constants depends on several factors, including the properties of the host and guest, the expected binding affinity, and the available instrumentation. Here, we present a comparative summary of the techniques detailed in this guide.

Technique Principle Typical Host Concentration Advantages Limitations
NMR Spectroscopy Monitors changes in the chemical shift of host protons upon guest binding.1-10 mMProvides detailed structural information about the complex.Requires higher concentrations; not suitable for very tight binding.
UV-Vis Titration Measures changes in the absorbance spectrum of a chromophoric host or guest upon complexation.10-100 µMSimple, rapid, and widely available.Requires a chromophore; can be affected by dilution effects.[6]
Fluorescence Spectroscopy Detects changes in the fluorescence emission of a fluorophore-containing host upon cation binding.[7]1-10 µMHighly sensitive; suitable for low concentrations and high affinity interactions.Requires a fluorescent tag or an intrinsically fluorescent system.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.[8]10-100 µM (in cell)Provides a complete thermodynamic profile (Ka, ΔH, ΔS, and stoichiometry) in a single experiment.Requires larger sample quantities; sensitive to buffer mismatch.
Mass Spectrometry (MS) Determines the stoichiometry and relative abundance of the host-guest complex in the gas phase.[9]1-10 µMHigh sensitivity and specificity; provides direct evidence of complex formation.Gas-phase measurements may not perfectly reflect solution-phase equilibria.

Nuclear Magnetic Resonance (NMR) Titration

Expertise & Experience: NMR titration is a powerful technique for studying host-guest interactions in solution. It relies on the principle that the chemical environment of the host's protons changes upon complexation with a guest cation. This change in the electronic environment leads to a shift in the resonance frequency (chemical shift) of the protons. By monitoring these changes as a function of guest concentration, a binding isotherm can be constructed to determine the binding constant. For this compound, the protons on the ethylene glycol units and the methyl groups on the silicon atom are sensitive probes of the binding event.

Trustworthiness: The protocol includes internal standards and careful data analysis to ensure the reliability of the results. The assumption of a 1:1 binding stoichiometry can be validated using a Job plot.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a deuterated solvent (e.g., CDCl₃, CD₃CN, or D₂O, depending on the solubility of the host and guest salt).

    • Prepare a high-concentration stock solution of the guest cation salt (e.g., 200 mM KCl, NaCl, LiCl) in the same deuterated solvent. The counter-ion should be non-coordinating (e.g., ClO₄⁻, PF₆⁻).

    • Prepare a series of NMR tubes containing a fixed concentration of the silacrown ether (e.g., 1 mM) and increasing concentrations of the guest cation (from 0 to ~10 equivalents). Ensure the final volume in each tube is constant.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) to each tube for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the proton signals of the silacrown ether that show the largest chemical shift changes upon addition of the cation.

    • Plot the change in chemical shift (Δδ) for a specific proton as a function of the total guest concentration.

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to calculate the binding constant (Ka).[10]

Visualization: NMR Titration Workflow

NMR_Titration cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Host_Stock Prepare Host Stock (Silacrown Ether) NMR_Tubes Prepare NMR Tubes (Fixed [Host], Variable [Guest]) Host_Stock->NMR_Tubes Guest_Stock Prepare Guest Stock (Cation Salt) Guest_Stock->NMR_Tubes Acquire_Spectra Acquire 1H NMR Spectra (Constant Temperature) NMR_Tubes->Acquire_Spectra Process_Spectra Process Spectra (Referencing, Phasing) Acquire_Spectra->Process_Spectra Plot_Data Plot Δδ vs. [Guest] Process_Spectra->Plot_Data Fit_Data Non-linear Regression (1:1 Binding Model) Plot_Data->Fit_Data Ka_Value Determine Ka Fit_Data->Ka_Value

Caption: Workflow for determining binding constants using NMR titration.

UV-Visible (UV-Vis) Spectrophotometric Titration

Expertise & Experience: UV-Vis titration is a widely accessible method for determining binding constants.[6] This technique is applicable if either the host or the guest undergoes a change in its electronic absorption spectrum upon complexation. While this compound itself does not have a strong chromophore, this method can be employed by using a chromophoric guest or by introducing a chromophore into the silacrown ether structure. Alternatively, an indicator displacement assay can be used, where the displacement of a colored indicator from the host's cavity by the cation guest is monitored.

Trustworthiness: The presence of isosbestic points in the titration spectra provides strong evidence for a clean 1:1 binding equilibrium. The protocol includes baseline correction and careful concentration control to ensure accuracy.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the chromophoric species (either the silacrown ether or the guest) in a suitable solvent (e.g., acetonitrile, methanol).

    • Prepare a high-concentration stock solution of the non-chromophoric binding partner in the same solvent.

    • In a quartz cuvette, place a solution of the chromophoric species at a fixed concentration (e.g., 50 µM).

    • Perform a titration by making small, sequential additions of the non-chromophoric binding partner's stock solution to the cuvette.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis absorption spectrum after each addition, ensuring the solution is thoroughly mixed and has reached equilibrium.

    • Correct for dilution at each step of the titration.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength that shows the maximum spectral change.

    • Plot the change in absorbance (ΔA) against the total concentration of the titrant.

    • Fit the data to a 1:1 binding model using non-linear regression analysis to determine the binding constant (Ka).[11]

Visualization: UV-Vis Titration Workflow

UVVis_Titration cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Chromophore_Stock Prepare Chromophore Stock Cuvette_Prep Prepare Cuvette with Fixed [Chromophore] Chromophore_Stock->Cuvette_Prep Titrant_Stock Prepare Titrant Stock Titration Titrate with Guest Solution Cuvette_Prep->Titration Record_Spectra Record UV-Vis Spectra after each addition Titration->Record_Spectra Plot_Data Plot ΔA vs. [Titrant] Record_Spectra->Plot_Data Fit_Data Non-linear Regression (1:1 Binding Model) Plot_Data->Fit_Data Ka_Value Determine Ka Fit_Data->Ka_Value

Caption: Workflow for determining binding constants using UV-Vis titration.

Fluorescence Spectroscopy Titration

Expertise & Experience: Fluorescence spectroscopy offers high sensitivity for measuring binding constants, particularly for high-affinity interactions.[7][12] Similar to UV-Vis, this method requires a fluorescent component. This can be achieved by synthesizing a derivative of the silacrown ether with a fluorescent tag (a fluoroionophore) or by using a fluorescent guest. The binding event alters the local environment of the fluorophore, leading to changes in its fluorescence intensity, emission wavelength, or lifetime.

Trustworthiness: The high signal-to-noise ratio achievable with this technique allows for accurate measurements even at low concentrations, minimizing potential aggregation issues. The protocol includes controls to account for inner filter effects.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the fluorescent species (e.g., a fluorescently-tagged silacrown ether) in an appropriate solvent.

    • Prepare a high-concentration stock solution of the cation guest.

    • In a fluorescence cuvette, place a dilute solution of the fluorescent species (e.g., 1 µM).

    • Perform a titration by adding small aliquots of the cation stock solution.

  • Fluorescence Data Acquisition:

    • Set the excitation wavelength to the absorption maximum of the fluorophore and record the emission spectrum after each addition of the cation.

    • Ensure the solution is well-mixed and at thermal equilibrium before each measurement.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at the emission maximum.

    • Plot the change in fluorescence intensity (ΔF) versus the total cation concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., 1:1) using non-linear regression to calculate Ka.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for thermodynamic characterization of binding interactions as it directly measures the heat change (enthalpy, ΔH) upon complexation.[8] By titrating the guest (cation) into a solution of the host (silacrown ether), a binding isotherm is generated. Fitting this isotherm provides the binding constant (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Trustworthiness: ITC is a label-free technique, meaning no modifications to the host or guest are required. The direct measurement of stoichiometry provides an internal validation of the binding model. Careful control experiments, such as titrating the guest into the buffer alone, are crucial to subtract the heat of dilution.

Experimental Protocol
  • Sample Preparation:

    • Prepare solutions of the silacrown ether and the cation salt in the same, well-degassed buffer. A precise buffer match is critical to minimize large heats of dilution.

    • Accurately determine the concentrations of both the host and guest solutions.

    • Typically, the host (silacrown ether) is placed in the sample cell (e.g., 20-50 µM), and the guest (cation) is placed in the injection syringe at a 10-20 fold higher concentration.

  • ITC Data Acquisition:

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the guest solution into the host solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, n, and ΔH.

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solutions Prepare & Degas Host and Guest Solutions in Matched Buffer Load_ITC Load Host into Cell Load Guest into Syringe Prepare_Solutions->Load_ITC Titration Perform Titration (Inject Guest into Host) Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks Plot_Isotherm Plot Heat vs. Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Thermo_Params Determine Ka, n, ΔH, ΔS Fit_Model->Thermo_Params

Caption: Workflow for thermodynamic characterization using ITC.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), can be used to observe the non-covalent complex between the silacrown ether and a cation directly.[9] By analyzing a solution containing both the host and guest, a peak corresponding to the [Host+Guest]⁺ complex can be detected. While quantitative determination of binding constants from MS data can be complex due to variations in ionization efficiency between the free host and the complex, it provides unambiguous evidence of complex formation and its stoichiometry. Relative binding affinities can be assessed through competition experiments.

Trustworthiness: MS offers high mass accuracy and resolution, allowing for the confident identification of the complex. The protocol includes careful optimization of instrumental parameters to preserve the non-covalent interaction during the transition from the solution phase to the gas phase.

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution containing the silacrown ether (e.g., 10 µM) and the cation salt (e.g., 10 µM) in a volatile solvent compatible with ESI-MS (e.g., methanol, acetonitrile/water).

  • MS Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to minimize in-source fragmentation of the non-covalent complex.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peaks corresponding to the free silacrown ether (e.g., [Host+H]⁺ or [Host+Na]⁺ from solvent impurities) and the specific complex of interest (e.g., [Host+K]⁺).

    • The relative intensities of the free host and the complex can provide a qualitative measure of binding strength.

    • For semi-quantitative analysis, perform competition experiments where the silacrown ether is incubated with a mixture of different cations, and the relative intensities of the resulting complexes are compared.

Conclusion

The choice of technique for measuring the binding constant of this compound will depend on the specific research question and available resources. For detailed structural information in solution, NMR is unparalleled. For high-throughput screening or when working with chromophoric systems, UV-Vis is a practical choice. Fluorescence spectroscopy offers the highest sensitivity for tight binders. For a complete thermodynamic understanding, ITC is the most comprehensive method. Finally, mass spectrometry provides direct and unambiguous evidence of complex formation. By applying these detailed protocols, researchers can obtain reliable and accurate binding data, paving the way for a deeper understanding of the host-guest chemistry of this novel silacrown ether.

References

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research, 10(4), 263-272. [Link]

  • Arkles, B., et al. (2024). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]

  • Gordin, A., et al. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. The Journal of Physical Chemistry A, 125(29), 6449–6457. [Link]

  • Arkles, B., et al. (2024). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. [Link]

  • Cation Binding in Nickel Pincer-Crown Ether Systems. (n.d.). The University of North Carolina at Chapel Hill. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link]

  • Izatt, R. M., et al. (1985). Calorimetric titration study of the interaction of several uni- and bivalent cations with 15-crown-5, 18-crown-6, and two isomers of dicyclohexo-18-crown-6 in aqueous solution at 25.degree.C and .mu. = 0.1. Journal of the American Chemical Society, 107(24), 6834–6838. [Link]

  • He, Q., et al. (1997). Evaluation of Crown Ether Complexation for Elemental Electrospray Mass Spectrometry. Analytical Chemistry, 69(8), 1483–1488. [Link]

  • Erk, Ç. (2000). Cation Recognition with Fluorophore Crown Ethers. Industrial & Engineering Chemistry Research, 39(10), 3586–3591. [Link]

  • A Practical Guide for the Determination of Binding Constants. (2006). ResearchGate. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2011). Generally Applicable NMR Titration Methods for the Determination of Equilibrium Constants for Coordination Complexes: Syntheses and Characterizations of Metallacrown Ethers with α,ω-Bis(phosphite). Organometallics, 30(24), 6651–6660. [Link]

  • Cation Recognition with Fluorophore Crown Ethers 1. (2000). ResearchGate. [Link]

  • Miyazaki, Y., et al. (2012). Ion Selectivity of Crown Ethers Investigated by UV and IR Spectroscopy in a Cold Ion Trap. The Journal of Physical Chemistry A, 116(43), 10565–10572. [Link]

  • Zhang, H., et al. (2021). Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. Nature Communications, 12(1), 5123. [Link]

  • Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation. (2000). ResearchGate. [Link]

  • Practical Guide to Determination of Binding Constants. (n.d.). Semantic Scholar. [Link]

  • Novel Crown Ether Amino Acids as Fluorescent Reporters for Metal Ions. (2023). PMC - NIH. [Link]

  • Blandamer, M. J., & Cullis, P. M. (1997). Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. Journal of the Chemical Society, Faraday Transactions, 93(12), 2041–2046. [Link]

  • Electrochemical and Fluorescent Properties of Crown Ether Functionalized Graphene Quantum Dots for Potassium and Sodium Ions Detection. (2020). MDPI. [Link]

  • Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. (2024). ResearchGate. [Link]

  • Fluorescent Supramolecular Polymers Formed by Crown Ether-Based Host-Guest Interaction. (2020). Frontiers. [Link]

  • How can I compare the UV/Vis absorption difference after metal ion chelating of crown ether-containing polymer? (2023). Chemistry Stack Exchange. [Link]

  • Cation Exchange Membranes Coated with Polyethyleneimine and Crown Ether to Improve Monovalent Cation Electrodialytic Selectivity. (2021). MDPI. [Link]

Sources

Application Notes and Protocols for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Hybrid Monomer and Catalyst

In the ever-evolving landscape of polymer chemistry, the quest for novel monomers that impart unique functionalities to polymers is paramount. 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a fascinating hybrid molecule that merges the structural motifs of a cyclic siloxane and a crown ether. This unique architecture opens up a plethora of possibilities for its application in polymer synthesis, not only as a monomer in ring-opening polymerization (ROP) to create functional polysiloxanes but also as a potent catalyst or co-catalyst in various polymerization reactions.

This application note provides a comprehensive overview of the potential uses of this compound in polymer chemistry. We will delve into its prospective role as a monomer for the synthesis of novel polyether-polysiloxane copolymers and its application as a phase-transfer catalyst. Detailed, field-proven-style protocols are provided to guide researchers in exploring the capabilities of this promising molecule.

Part 1: Ring-Opening Polymerization (ROP) of this compound

The presence of a reactive siloxane bond within a macrocyclic structure makes this compound an ideal candidate for ring-opening polymerization. ROP of cyclic siloxanes is a well-established and versatile method for the synthesis of high molecular weight polysiloxanes with controlled architectures.[1][2] The incorporation of crown ether-like moieties directly into the polymer backbone via ROP of this monomer is anticipated to yield polymers with unique ion-binding capabilities, suitable for applications in solid polymer electrolytes, ion-selective membranes, and responsive materials.[3][4][5]

Proposed Reaction Scheme:

ROP_Scheme Monomer This compound Polymer Poly(ether-siloxane) Monomer->Polymer Propagation Initiator Initiator (e.g., n-BuLi) Initiator->Monomer Initiation

Caption: Proposed Ring-Opening Polymerization of this compound.

Experimental Protocol: Anionic Ring-Opening Polymerization

This protocol details the anionic ROP of this compound initiated by n-butyllithium (n-BuLi).

Materials:

  • This compound (highly purified)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexane)

  • Anhydrous methanol

  • Argon or Nitrogen gas (high purity)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer Purification: The monomer must be rigorously purified to remove any traces of water or other protic impurities, which can terminate the living polymerization. This can be achieved by distillation over a suitable drying agent like calcium hydride.

  • Solvent Preparation: Anhydrous THF is obtained by distillation from sodium/benzophenone ketyl under an inert atmosphere.

  • Reaction Setup: A Schlenk flask is dried in an oven overnight and then assembled while hot under a stream of inert gas.

  • Polymerization:

    • The purified monomer is dissolved in anhydrous THF in the Schlenk flask under an inert atmosphere.

    • The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • A calculated amount of n-BuLi is added dropwise via syringe to initiate the polymerization. The molar ratio of monomer to initiator will determine the theoretical molecular weight of the resulting polymer.

    • The reaction is allowed to proceed for a specified time (e.g., 2-24 hours), during which the viscosity of the solution is expected to increase.

  • Termination: The living polymerization is terminated by the addition of a small amount of anhydrous methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water).

  • Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., THF), and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum to a constant weight.

Expected Data and Characterization
ParameterExpected OutcomeCharacterization Technique
Monomer Conversion > 95%¹H NMR, GC-MS
Molecular Weight (Mn) Controlled by [M]/[I] ratioGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) < 1.2GPC
Thermal Properties Dependent on molecular weightTGA, DSC
Ion-Binding Complexation with alkali metal ionsNMR titration, UV-Vis spectroscopy

Part 2: Application as a Phase-Transfer Catalyst

The crown ether-like structure of this compound suggests its potential as a phase-transfer catalyst (PTC).[6][7] Silacrown ethers have been shown to exhibit complexation properties similar to their carbon-based counterparts and can facilitate reactions between reagents in immiscible phases.[6] This capability is particularly valuable in polymer synthesis, for instance, in anionic or condensation polymerizations where one of the reactants or the initiator is a salt that is insoluble in the organic reaction medium.

Proposed Catalytic Workflow:

PTC_Workflow cluster_phases Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase A_aq M⁺X⁻ (salt) Catalyst 2,2-Dimethyl-1,3,6,9,12,15- hexaoxa-2-silacycloheptadecane A_aq->Catalyst Complexation B_org Organic Reactant P_org Product B_org->P_org Reaction P_org->Catalyst Catalyst Regeneration Catalyst->B_org Transport to Organic Phase

Caption: Workflow of this compound as a Phase-Transfer Catalyst.

Experimental Protocol: Phase-Transfer Catalyzed Polymerization of ε-Caprolactone

This protocol describes a hypothetical application of this compound as a PTC in the polymerization of ε-caprolactone initiated by potassium hydroxide.

Materials:

  • ε-Caprolactone (distilled)

  • Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • This compound

  • Methanol

  • Dichloromethane

Procedure:

  • Reactant Preparation: ε-Caprolactone is purified by vacuum distillation. Toluene is dried over sodium.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with ε-caprolactone and toluene.

  • Catalyst and Initiator Addition: A catalytic amount of this compound is added to the solution, followed by solid potassium hydroxide. The silacrown ether is expected to complex with the potassium ion, solubilizing the hydroxide initiator in the organic phase.

  • Polymerization: The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred vigorously. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Work-up and Isolation: After the desired conversion is reached, the reaction is cooled to room temperature. The mixture is diluted with dichloromethane and washed with dilute acid and then with water to remove the catalyst and residual initiator.

  • Purification: The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Conclusion

While direct experimental data on the use of this compound in polymer chemistry is not yet available in the literature, its unique hybrid structure as a silacrown ether presents a compelling case for its potential applications. As a monomer, it offers a direct route to novel polyether-polysiloxanes with built-in ion-binding sites. As a catalyst, it holds promise for enhancing the efficiency and scope of various polymerization reactions. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers to unlock the potential of this intriguing molecule and to spur further innovation in the design of advanced polymeric materials.

References

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones; Gelest Inc., 2008.
  • Achieving a Rapid and Selective Ring Opening Polymerization of Dimethylcyclosiloxanes via Potassium Silanolate Catalysis: Understanding the Role of Potassium Chelation on Polymerization Rate and Backbiting. Macromolecules, 2024.
  • Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 2023.
  • How Does Siloxane Ring-Opening Polymerization Work? Chemistry For Everyone, 2023.
  • Public Release: Ring Opening Polymerization of Cyclic Siloxanes by PFLAs. American Chemical Society, 2012.
  • Ion binding properties of crown ether-containing network polymers. Macromolecules.
  • Improved alkali metal ion capturing utilizing crown ether-based diblock copolymers in a sandwich-type complexation.
  • Polymer Membranes with Crown Ethers for Lithium Extraction. ChemistryViews, 2021.
  • Fluorescence color change of supramolecular polymer networks controlled by crown ether-c
  • K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. Polymers, 2022.
  • Silacrown ethers, method of making same, and use as phase-transfer catalysts.
  • Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation.
  • Comparison of organic and silicon‐based crown ether moieties with six...
  • How 18-Crown-6 Ether Enhances Complexation and C
  • Scope of silanolate-crown ether catalyzed depolymerisation of silicone oils.

Sources

Application Notes and Protocols: Host-Guest Chemistry of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Host-Guest Chemistry

The field of supramolecular chemistry, particularly the study of host-guest interactions, offers profound insights into molecular recognition, which is fundamental to biological processes and the development of novel therapeutics and materials. Crown ethers, with their unique ability to selectively bind cations, have been a cornerstone of this field.[1][2] This application note delves into the methodological approach for characterizing the host-guest chemistry of a novel silacrown ether, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane .

This 17-membered ring silacrown ether, an analog of the well-known 18-crown-6, presents an intriguing modification where a carbon atom is substituted by a dimethylsilyl group. This substitution is not trivial; it introduces changes in bond lengths, hydrophobicity, and electronic properties compared to its carbonaceous counterparts.[3] These alterations are hypothesized to modulate its cation binding affinity, selectivity, and kinetic properties, making it a compelling candidate for applications ranging from ion transport studies to targeted drug delivery.[4][5][6]

This guide provides a comprehensive framework for researchers to elucidate the thermodynamic and kinetic parameters of complexation between this compound and various guest molecules, with a primary focus on alkali metal cations. We will detail the experimental design, execution, and data analysis for key analytical techniques, empowering researchers to explore the full potential of this promising host molecule.

I. Foundational Concepts: Understanding the Silacrown Ether Host

Before delving into experimental protocols, it is crucial to appreciate the structural nuances of this compound and how they inform its potential host-guest interactions.

  • Structural Analogy and Key Differences: The cyclic framework of this silacrown ether, comprising six oxygen atoms, is analogous to 18-crown-6, which is known for its high affinity for the potassium (K⁺) cation due to the complementary size of the cation and the ether's cavity.[1] The replacement of a -CH₂-CH₂- unit with a -Si(CH₃)₂-O- moiety introduces several key differences:

    • Increased Lipophilicity: The dimethylsilyl group enhances the lipophilicity of the molecule, which could influence its solubility and interactions in different solvent systems.

    • Modified Cavity Size and Flexibility: The longer Si-O bond length compared to a C-C bond slightly alters the cavity size and flexibility of the crown ether.[4] This can impact the "fit" of various cations and, consequently, the selectivity of the host.

    • Altered Basicity of Oxygen Atoms: The electronic effects of the silicon atom can influence the basicity of the adjacent oxygen atoms, potentially affecting the strength of the ion-dipole interactions with guest cations.

  • Potential Guest Molecules: Based on the 17-membered ring structure, which is comparable to 18-crown-6, the primary guest candidates for initial studies are alkali metal cations. The order of investigation could be:

    • Potassium (K⁺): Expected to have a strong interaction based on the size-fit principle with 18-crown-6.

    • Sodium (Na⁺): Smaller than K⁺, its binding affinity will provide insights into the host's selectivity.

    • Cesium (Cs⁺): Larger than K⁺, it will help define the upper size limit for effective complexation.

    • Lithium (Li⁺): The smallest alkali metal cation, a weaker interaction is anticipated.

    • Ammonium (NH₄⁺): Can form hydrogen bonds with the ether oxygens, offering a different binding motif to study.

II. Experimental Workflow: A Multi-faceted Approach

A robust characterization of host-guest interactions requires a combination of techniques that provide complementary information. The following workflow is recommended for a comprehensive study of this compound.

graph TD { A[Start: Hypothesis Formulation Silacrown ether binds alkali metal cations] --> B{Initial Screening & Stoichiometry NMR Titration}; B --> C{Thermodynamic Characterization Isothermal Titration Calorimetry (ITC)}; C --> D{Binding Affinity & Competitive Binding Fluorescence Spectroscopy}; D --> E{Structural & Dynamic Insights Advanced NMR (NOESY/ROESY, DOSY)}; E --> F{Computational Modeling DFT Calculations}; F --> G[End: Comprehensive Host-Guest Profile]; } Caption: Recommended experimental workflow for characterizing host-guest interactions.

III. Core Methodologies and Protocols

This section provides detailed protocols for the key analytical techniques. It is imperative that all glassware is scrupulously cleaned and dried, and solvents are of high purity to avoid contamination with competing ions (especially Na⁺ and K⁺).

A. Nuclear Magnetic Resonance (NMR) Titration: Unveiling Stoichiometry and Binding Constants

NMR titration is a powerful technique to determine the binding constant (Kₐ) and stoichiometry of a host-guest complex by observing the changes in the chemical shifts of the host or guest protons upon complexation.[7][8]

Rationale: The formation of a host-guest complex alters the electronic environment of the nuclei in both the host and guest molecules. If the exchange between the free and bound states is fast on the NMR timescale, the observed chemical shift is a weighted average of the two states. By systematically varying the concentration of one component while keeping the other constant, a binding isotherm can be constructed.

Protocol for ¹H NMR Titration:

  • Sample Preparation:

    • Prepare a stock solution of the host, this compound, at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., acetonitrile-d₃, chloroform-d, or methanol-d₄). The choice of solvent is critical and should be one in which both the host and guest salts are soluble.

    • Prepare a highly concentrated stock solution of the guest salt (e.g., KPF₆, NaPF₆) in the same deuterated solvent (e.g., 50-100 mM). Using salts with non-coordinating anions like PF₆⁻ or BPh₄⁻ is recommended to minimize anion effects.

  • Initial Spectrum:

    • Transfer a precise volume (e.g., 0.5 mL) of the host solution into an NMR tube.

    • Acquire a high-resolution ¹H NMR spectrum of the free host. This will serve as the reference (0 equivalents of guest).

  • Titration:

    • Add a small, precise aliquot of the concentrated guest solution to the NMR tube containing the host solution.

    • Thoroughly mix the solution and acquire another ¹H NMR spectrum.

    • Repeat the addition of the guest solution in increments, acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change significantly (indicating saturation). Aim for a range of guest concentrations that span from substoichiometric to several equivalents relative to the host.

  • Data Analysis:

    • Identify one or more host protons that exhibit a significant change in chemical shift upon addition of the guest.

    • Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to extract the association constant (Kₐ) and the chemical shift at saturation (Δδₘₐₓ).

Data Presentation:

Guest CationSolventInitial Host Conc. (mM)Stoichiometry (Host:Guest)Association Constant (Kₐ, M⁻¹)
K⁺CD₃CN1.01:1Value from fit
Na⁺CD₃CN1.01:1Value from fit
Cs⁺CD₃CN1.01:1Value from fit
Li⁺CD₃CN1.01:1Value from fit
B. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[9][10]

Rationale: The binding of a guest to a host is accompanied by a change in enthalpy. ITC measures this heat change by titrating the guest into a solution of the host and monitoring the power required to maintain a zero temperature difference between the sample and reference cells.

Protocol for ITC:

  • Sample Preparation:

    • Prepare solutions of the host and guest in the same buffer or solvent. Meticulous buffer matching is crucial to minimize heats of dilution. Dialysis of both components against the same buffer is the gold standard.[11][12]

    • A typical starting concentration for the host in the sample cell is 0.1-0.5 mM, and for the guest in the syringe is 1-5 mM (10-fold higher than the host).

    • Degas both solutions immediately before the experiment to prevent the formation of air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Fill the reference cell with the dialysis buffer or solvent.

    • Carefully load the host solution into the sample cell, avoiding bubble formation.

    • Load the guest solution into the injection syringe.

  • Titration Experiment:

    • Perform a series of small injections (e.g., 2-10 µL) of the guest solution into the host solution, allowing the system to reach equilibrium between injections.

    • The instrument records the heat change associated with each injection.

  • Control Experiment:

    • Perform a control titration by injecting the guest solution into the buffer/solvent alone to determine the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the peaks in the raw ITC data to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model to determine n, Kₐ, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RT ln(Kₐ)

      • ΔG = ΔH - TΔS

Data Presentation:

Guest CationTemp (°C)n (Stoichiometry)Kₐ (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
K⁺25ValueValueValueValueValue
Na⁺25ValueValueValueValueValue
Cs⁺25ValueValueValueValueValue
graph TD { subgraph "ITC Experiment" A[Syringe with Guest Solution] --> B{Sample Cell with Host Solution}; end subgraph "Data Acquisition" B -- Heat Change --> C[Raw ITC Data Power vs. Time]; end subgraph "Data Analysis" C --> D[Integrated Heat per Injection]; D --> E[Binding Isotherm kcal/mol vs. Molar Ratio]; E --> F[Thermodynamic Parameters Kₐ, n, ΔH, ΔS]; end } Caption: Workflow for an Isothermal Titration Calorimetry experiment.

C. Fluorescence Spectroscopy: A Sensitive Tool for Binding Studies

While this compound itself is not fluorescent, fluorescence spectroscopy can be employed through a competitive binding assay using a fluorescent guest.[13][14][15] This method is particularly useful for determining the binding constants of non-fluorescent guests.

Rationale: A fluorescent probe that is known to bind to the silacrown ether is used. The addition of a non-fluorescent guest that competes for the same binding site will displace the fluorescent probe, leading to a change in its fluorescence signal (intensity, wavelength, or anisotropy).

Protocol for Competitive Fluorescence Titration:

  • Selection of a Fluorescent Probe:

    • Choose a fluorescent molecule known to interact with crown ethers, such as 8-Anilino-1-naphthalenesulfonic acid (ANS) or a similar probe whose fluorescence is sensitive to its environment.

  • Sample Preparation:

    • Prepare a stock solution of the host (silacrown ether) and the competing non-fluorescent guest (e.g., K⁺, Na⁺) in a suitable buffer.

    • Prepare a stock solution of the fluorescent probe.

  • Initial Measurement:

    • In a cuvette, prepare a solution containing a fixed concentration of the host and the fluorescent probe.

    • Record the fluorescence emission spectrum of this solution.

  • Titration:

    • Add increasing concentrations of the non-fluorescent guest to the solution of the host and fluorescent probe.

    • Record the fluorescence spectrum after each addition. The fluorescence intensity of the probe is expected to change as it is displaced from the host's cavity.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of the competing guest.

    • The data can be fitted to a competitive binding equation to determine the binding constant of the non-fluorescent guest.

IV. Computational Modeling: In Silico Insights

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometry, electronic structure, and energetics of the host-guest complexes, complementing the experimental data.[16][17][18][19]

Methodology:

  • Model Building: Construct the 3D structure of this compound and the guest cations.

  • Geometry Optimization: Perform geometry optimizations to find the most stable conformations of the free host and the host-guest complexes.

  • Binding Energy Calculation: Calculate the binding energy of the complex, which can be compared with the experimentally determined ΔG.

  • Analysis of Interactions: Analyze the optimized structures to understand the nature of the interactions (e.g., ion-dipole distances, coordination geometry).

V. Conclusion and Future Directions

The methodologies outlined in this application note provide a comprehensive framework for the detailed characterization of the host-guest chemistry of this compound. By combining NMR titration, isothermal titration calorimetry, fluorescence spectroscopy, and computational modeling, researchers can obtain a complete picture of the binding thermodynamics, stoichiometry, and selectivity of this novel silacrown ether.

The insights gained from these studies will not only advance our fundamental understanding of molecular recognition but also pave the way for the rational design of new silacrown ethers with tailored properties for applications in areas such as ion-selective sensors, phase-transfer catalysis, and the development of new therapeutic agents targeting ion channels.[5][6]

VI. References

  • Comparison of organic and silicon‐based crown ether moieties with six... - ResearchGate. Available at: [Link]

  • Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response - ResearchGate. Available at: [Link]

  • Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases - ResearchGate. Available at: [Link]

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion - MDPI. Available at: [Link]

  • Recent Applications of Host-Guest Inclusion in Fluorescence-Based Trace Analysis | Request PDF - ResearchGate. Available at: [Link]

  • Recent Applications of Host-Guest Inclusion in Fluorescence-Based Trace Analysis . Available at: [Link]

  • Crown cation complex effects. 20. Syntheses and cation binding properties of carbon-pivot lariat ethers - Scilit. Available at: [Link]

  • Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response - PubMed. Available at: [Link]

  • Electrochemical, spectral, and computational studies of metalloporphyrin dimers formed by cation complexation of crown ether cavities - PubMed. Available at: [Link]

  • Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+ - PMC - NIH. Available at: [Link]

  • NMR methods for studying inclusion complexes focused on chiral hosts . Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) - Protocols.io. Available at: [Link]

  • Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC - NIH. Available at: [Link]

  • Fluorescent behaviour in host–guest interactions. Part 3. Fluorescent sensing for organic guests using three types of amino-β-cyclodextrins - RSC Publishing. Available at: [Link]

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion - SID. Available at: [Link]

  • Host-Guest Dynamics studied by Fluorescence Correlation Spectroscopy - ResearchGate. Available at: [Link]

  • "Structural characterization of cation-binding metallacrown ethers and " - digitalcommons.uab.edu. Available at: [Link]

  • Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap - RSC Publishing. Available at: [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. Available at: [Link]

  • Amplifying undetectable NMR signals to study host–guest interactions and exchange - NIH. Available at: [Link]

  • Crown ether - Wikipedia. Available at: [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. Available at: [Link]

  • Isothermal titration calorimetry - Wikipedia. Available at: [Link]

  • Isothermal Titration Calorimetry ITC - Protocols.io. Available at: [Link]

  • Crown ethers are cyclic compounds that have several ether linkages. A crown ether specifically binds certain metal ions or organ . Available at: [Link]

  • NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis of Difunctional Organooxasilacycloalkanes | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones | Request PDF - ResearchGate. Available at: [Link]

  • Guest Exchange Amongst Distinct Water-Soluble Supramo lecular Nanocages - ChemRxiv. Available at: [Link]

  • Synthesis of 4α-Hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one by Ozonolysis of (1R, cis) - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this macrocyclization and to provide actionable strategies for yield improvement.

Overview of the Synthesis

The target molecule, this compound, is a silylated crown ether analog.[1] Its synthesis is typically achieved via a bimolecular cyclization reaction, a variation of the Williamson ether synthesis, between pentaethylene glycol and a dichlorodimethylsilane precursor.

The primary challenge in this and other macrocyclizations is overcoming the high entropic penalty of the ring-closing step and suppressing the kinetically competitive intermolecular polymerization.[2] Low yields are often attributed to the formation of linear oligomers and polymers, which can be difficult to separate from the desired cyclic product. This guide provides a framework for troubleshooting these issues and optimizing reaction conditions to favor the desired intramolecular cyclization.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or zero. What are the most critical initial parameters to verify?

Answer: A negligible yield points to fundamental flaws in the reaction setup or reagents. Systematically verify the following:

  • Anhydrous Conditions: The Williamson ether synthesis is exceptionally sensitive to moisture.[3][4] The alkoxide nucleophile, formed by deprotonating the glycol, is a strong base and will be readily quenched by any protic species, especially water.

    • Causality: Water protonates the highly reactive alkoxide, rendering it inactive as a nucleophile for the desired SN2 reaction.

    • Actionable Steps:

      • Thoroughly flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours.

      • Use freshly distilled, anhydrous solvents. Polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile are common choices.[3]

      • Ensure the purity and dryness of your starting materials, pentaethylene glycol and dichlorodimethylsilane. Distill them if necessary.

  • Base Activity & Stoichiometry: A strong, non-nucleophilic base is required to fully deprotonate the diol.[5]

    • Causality: Incomplete deprotonation results in a low concentration of the active nucleophile.

    • Actionable Steps:

      • Use a potent base like sodium hydride (NaH) or potassium hydride (KH).[5][6]

      • Visually inspect the hydride. A gray appearance can indicate deactivation from improper storage.[3] Use fresh, high-purity hydride.

      • Use a slight excess of the base (e.g., 2.1-2.2 equivalents) to ensure complete formation of the dialkoxide.

  • Reagent Purity: Impurities in the starting materials can introduce side reactions or inhibit the primary reaction pathway.

    • Causality: Dichlorodimethylsilane is susceptible to hydrolysis, forming siloxanes that will not participate in the cyclization. Pentaethylene glycol can contain water or shorter/longer glycol chain impurities.

    • Actionable Steps:

      • Verify the purity of dichlorodimethylsilane by GC-MS or NMR before use.

      • Use high-purity pentaethylene glycol. If purity is uncertain, purification by vacuum distillation is recommended.

Troubleshooting Workflow Diagram

G start Low or No Yield Observed reagents Verify Reagent & System Integrity start->reagents cond1 cond1 reagents->cond1 Check Purity & Anhydrous State cond2 cond2 reagents->cond2 Confirm Base Activity conditions Assess Reaction Conditions strat1 strat1 conditions->strat1 Optimize Temp. & Time strat2 strat2 conditions->strat2 Evaluate Solvent Choice strategy Implement Advanced Strategies strat3 strat3 strategy->strat3 Apply High-Dilution Principle strat4 strat4 strategy->strat4 Introduce Template Cation success Improved Yield cond1->conditions cond2->conditions strat1->strategy strat2->strategy strat3->success strat4->success

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Question 2: My main product is a non-crystalline, sticky polymer. How can I favor the formation of the cyclic monomer?

Answer: The formation of polymeric material is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is the most common challenge in macrocyclization.[2][7]

  • Causality: The reaction is a competition between a first-order intramolecular process (cyclization) and a second-order intermolecular process (polymerization). At high concentrations, the probability of two different reactive precursor molecules colliding is high, favoring polymerization.

  • Solution: The High-Dilution Principle: By drastically lowering the concentration of the reactants, you decrease the rate of the intermolecular reaction, thereby allowing the intramolecular ring-closing to become the dominant pathway.[2][4][7]

    • Practical Implementation: This is most effectively achieved by using a syringe pump to slowly add a solution of the two reactants (pentaethylene glycol and dichlorodimethylsilane) over a long period (e.g., 8-24 hours) to a large volume of refluxing solvent containing the base.[7] This ensures that the instantaneous concentration of the reactive intermediates remains exceedingly low.[2]

High-Dilution Experimental Setup

G cluster_0 Syringe Pump cluster_1 Reaction Vessel (Large Volume) pump Syringe with Reactants (Glycol + Dichlorosilane) flask Refluxing Solvent + Base (e.g., NaH) pump->flask Slow Addition (e.g., 0.5 mL/hr)

Caption: Slow addition of reactants to a large solvent volume maintains high dilution.

Question 3: Can I improve the yield without using massive volumes of solvent?

Answer: Yes. While high dilution is a robust physical method, a powerful chemical alternative is to use the Template Effect .[3][8]

  • Causality: The template effect utilizes a cation that fits within the cavity of the forming macrocycle.[8][9] This cation coordinates with the oxygen atoms of the linear precursor, pre-organizing it into a circular, cyclization-ready conformation.[4] This conformational alignment dramatically increases the probability of the reactive ends meeting, thus accelerating the intramolecular reaction even at higher concentrations.[10]

  • Actionable Steps:

    • Cation Selection: For a 17-membered ring containing six oxygen atoms, cations like sodium (Na⁺) or potassium (K⁺) are excellent candidates.[9] The synthesis of the classic 18-crown-6, for example, is significantly enhanced by potassium ions.[3][8]

    • Implementation: The template ion is typically introduced as part of the base (e.g., using NaH or KH instead of LiH) or as an added salt (e.g., adding a catalytic amount of a potassium salt). The reaction between the diol and a base like KH will generate the potassium dialkoxide, which then serves as the template.

Visualization of the Template Effect

G cluster_0 Without Template cluster_1 With Template Cation a Linear Precursor (Flexible/Random Coil) b Intermolecular Polymerization (Favored) a->b High Probability c Linear Precursor e Pre-organized Complex c->e d Template Cation (K⁺) d->e f Intramolecular Cyclization (Favored) e->f High Probability

Caption: A template cation pre-organizes the linear precursor, favoring cyclization.

FAQs: Quick Reference

Q: What are the best solvents for this synthesis? A: Polar aprotic solvents like THF, acetonitrile, or DMF are generally preferred.[3] They effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving a more reactive "naked" nucleophile, which can accelerate the SN2 reaction.[3]

Q: My reaction is clean but the yield is moderate. How can I optimize it further? A: Moderate yields with few side products suggest the conditions are good but not ideal. Consider the following:

  • Temperature: While higher temperatures increase reaction rates, they can also promote side reactions.[3][11] A typical range is 50-100 °C.[3] Try running the reaction at the lower end of the solvent's reflux temperature.

  • Reaction Time: These reactions can be slow, often requiring 18-24 hours for completion.[3][12] Monitor the disappearance of starting material by TLC or GC to determine the optimal time.

  • Leaving Group: While dichlorodimethylsilane is standard, if analogous reactions with diols and alkyl dihalides are considered, switching from a dichloride to a dibromide or ditosylate can increase the rate of the SN2 reaction, as bromide and tosylate are better leaving groups.[4][13]

Q: How do I purify the final product? The crude material is an oil containing polymers. A: Purification can be challenging due to the similar nature of the cyclic product and linear oligomers.

  • Initial Workup: After the reaction, a standard aqueous workup is performed to remove salts. The organic layer is dried and the solvent is removed under reduced pressure.[12]

  • Column Chromatography: This is often the most effective method.[4] Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane. The less polar polymeric side products should elute before the more polar crown ether.

  • Vacuum Distillation: For thermally stable products, high-vacuum distillation (Kugelrohr) can sometimes separate the monomer from higher-boiling oligomers.[12]

Optimized Experimental Protocol (High-Dilution Method)

This protocol integrates the high-dilution principle for maximizing the yield of the target macrocycle.

1. Preparation:

  • Thoroughly flame-dry a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a rubber septum. Allow to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • In a separate, dry 250 mL flask, prepare a solution of pentaethylene glycol (e.g., 0.1 mol) and dichlorodimethylsilane (e.g., 0.1 mol) in 200 mL of anhydrous THF. Load this solution into a 250 mL gas-tight syringe for use with a syringe pump.

2. Reaction Setup:

  • To the 2 L flask, add 1 L of anhydrous THF and sodium hydride (NaH, 60% dispersion in mineral oil, 0.22 mol).

  • Heat the THF/NaH suspension to a gentle reflux with vigorous stirring.

3. Reactant Addition:

  • Using the syringe pump, add the THF solution of the glycol and dichlorosilane to the refluxing NaH suspension over a period of 20 hours.

  • After the addition is complete, allow the mixture to reflux for an additional 4 hours to ensure the reaction goes to completion.

4. Workup and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Dilute the remaining slurry with 500 mL of dichloromethane and filter to remove the inorganic salts.[12]

  • Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure this compound.

5. Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Summary of Key Optimization Parameters

ParameterLow Yield ConditionOptimized ConditionRationale for Optimization
Concentration High (Batch Addition)Very Low (Syringe Pump Addition)Favors first-order intramolecular cyclization over second-order intermolecular polymerization.[4][7]
Moisture Present (Wet Solvents/Glassware)Absent (Anhydrous Conditions)Prevents quenching of the highly basic alkoxide nucleophile.[3][4]
Base Weak or DeactivatedStrong, Active (e.g., fresh NaH, KH)Ensures complete deprotonation of the diol to form the active nucleophile.[5]
Template Ion Absent (e.g., LiH as base)Present (e.g., NaH or KH as base)Pre-organizes the linear precursor to accelerate cyclization.[8][9][10]
Temperature Too Low or Too HighOptimized (e.g., 60-80 °C)Balances reaction rate against potential side reactions or decomposition.[3][11]
Purification Simple ExtractionColumn ChromatographyEffectively separates the desired macrocycle from linear oligomeric side products.[4]

References

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • Haas, K. (2022). 12.9.2: Template Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Akabori, S., Ohtomi, M., & Shimada, M. (1986). Template synthesis and ionophorous properties of substituted crown ethers towards alkali-metal ions. Journal of the Chemical Society, Dalton Transactions, (10), 2125-2129.
  • Zhang, Y. Q., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 5125–5133.
  • Clevaforce. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. Retrieved from [Link]

  • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Journal of Emerging Technologies and Innovative Research, 6(6). Retrieved from [Link]

  • Wikipedia. (n.d.). Template reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Fischer, J., et al. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation.
  • IntechOpen. (2024). Chapter 6: Synthesis of Crown Ethers. Retrieved from a relevant chapter within a book on macrocyclic chemistry.
  • Cui, H., et al. (2018). Optimizing Lithium Ion Conduction through Crown Ether-Based Cylindrical Channels in [Ni(dmit)2]− Salts.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • VTechWorks. (n.d.). Chapter II Crown Ethers. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
  • Li, Q., et al. (2020).
  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews.
  • Li, Q., et al. (2020). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2023). Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions. Processes, 11(11), 3079.
  • TutorChase. (n.d.). What factors can affect the yield of a reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess silyl ether reagent from reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Retrieved from [Link]

  • DeLucia, N. A., Das, N., & Vannucci, A. K. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Preprint.
  • Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • PubChem. (n.d.). 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Difunctional Organooxasilacycloalkanes. Request PDF.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Complexation Experiments with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the unique challenges of your complexation experiments. As a sila-crown ether, this molecule offers distinct properties compared to its all-carbon crown ether analogs, primarily due to the introduction of a dimethylsilyl group into the macrocyclic ring. This guide is structured to address issues from first principles, ensuring you understand the causality behind each experimental step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard crown ethers?

This compound is a macrocyclic polyether, analogous to the 17-crown-6 family. The key difference is the substitution of a carbon atom and its associated hydrogens with a silicon atom bearing two methyl groups (a dimethylsilyl unit). This modification introduces several unique characteristics:

  • Structural Flexibility: The Si-O bonds are longer and the O-Si-O bond angle is different from the C-O-C angles in traditional crown ethers, potentially altering the macrocycle's conformation and flexibility.[1]

  • Electronic Properties: Silicon is more electropositive than carbon, which can influence the electron density on the adjacent oxygen atoms and, consequently, the ligand's binding properties.

  • Solubility: The hydrophobic dimethylsilyl group can increase solubility in less polar organic solvents compared to traditional crown ethers.

  • Chemical Stability: The molecule contains silyl ether (Si-O-C) linkages, which have different stability profiles than the ether (C-O-C) linkages that dominate standard crown ethers. They are particularly susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[2][3]

Q2: Which cations is this sila-crown ether expected to bind most effectively?

The parent ring structure is a 17-membered ring with 6 oxygen donor atoms. This size is somewhat flexible and is generally suitable for complexing cations that fit well within 15-crown-5 and 18-crown-6 ethers. The optimal cation is one whose ionic radius provides the best match for the cavity size.[4] While the exact cavity size of this specific sila-crown is not widely published, we can infer its behavior from related structures. It is expected to show strong affinity for potassium (K⁺) and potentially good affinity for sodium (Na⁺), ammonium (NH₄⁺), and thallium (Tl⁺) ions.[5]

Table 1: Ionic Radii of Common Cations for Consideration

Cation Ionic Radius (Å) Expected Fit in a 17-Crown-6 Analog
Li⁺ 0.76 Potentially too small; may form 1:2 "sandwich" complexes.
Na⁺ 1.02 Good fit.
K⁺ 1.38 Very good to excellent fit.
Rb⁺ 1.52 May be slightly too large, leading to weaker binding.
Cs⁺ 1.67 Likely too large for strong 1:1 complexation.
NH₄⁺ 1.48 Good fit, capable of forming hydrogen bonds.[5]

| Ca²⁺ | 1.00 | Good size fit, but higher charge density can affect complex stability. |

Q3: Is the silyl ether bond in the macrocycle a point of concern for stability?

Yes, this is a critical consideration. Unlike the robust C-O-C bonds in standard crown ethers, the Si-O-C linkage is a point of potential chemical vulnerability.

  • Acid Sensitivity: Silyl ethers are readily cleaved by even mild acidic conditions.[6] Avoid acidic workups or the use of protic acids unless deprotection is intended.

  • Fluoride Sensitivity: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), will rapidly and irreversibly cleave the Si-O bond due to the formation of the extremely strong Si-F bond.[3] This is a common deprotection strategy for silyl ethers and must be avoided during complexation experiments.[2]

  • Basic Conditions: Silyl ethers are generally more stable under basic conditions but can be susceptible to hydrolysis with strong bases, especially in the presence of water.

Always use anhydrous solvents and neutral or slightly basic conditions where possible to maintain the integrity of the macrocycle.

In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, organized by the stage of the experimental workflow.

Problem Area 1: Low or No Complex Formation

You've mixed your sila-crown ether and the target salt, but analytical data (e.g., NMR spectroscopy) shows no evidence of complexation.

  • No significant change in the ¹H NMR chemical shifts of the polyether protons.[7][8]

  • The inorganic salt remains insoluble in an organic solvent where it should dissolve upon complexation.

  • Conductivity measurements of the solution show no change.[9]

G start No Complexation Observed check_cation Is Cation Size Optimal? (See Table 1) start->check_cation check_solvent Is the Solvent Competing? (High Polarity/Donating Ability) check_cation->check_solvent  Yes solution_cation Solution: Test a different cation (e.g., K+ instead of Li+) check_cation->solution_cation  No check_anion Is the Counter-Anion Interfering? (High Lattice Energy) check_solvent->check_anion  No solution_solvent Solution: Switch to a less polar, non-coordinating solvent (e.g., CDCl3, Toluene-d8) check_solvent->solution_solvent  Yes check_purity Is the Sila-Crown Ligand Pure and Intact? check_anion->check_purity  No solution_anion Solution: Use a salt with a large, non-coordinating anion (e.g., PF6-, ClO4-, BPh4-) check_anion->solution_anion  Yes solution_purity Solution: Re-purify ligand. Check for hydrolysis via NMR/MS. check_purity->solution_purity  No

Caption: Troubleshooting workflow for diagnosing failed complexation.

  • Cation-Cavity Mismatch: The fundamental principle of crown ether complexation is the "best fit" model.[4] If the cation is too small or too large for the macrocyclic cavity, the stability of the resulting complex will be low.

    • Solution: Consult Table 1 and select a cation with an ionic radius that is well-suited for a 17-membered ring, such as K⁺.

  • Solvent Competition: The complexation process is a competition between the crown ether and solvent molecules for the cation.[10] Highly polar or coordinating solvents (like water, methanol, or DMSO) can solvate the cation so effectively that the thermodynamic gain from complexation is minimal.

    • Solution: Use anhydrous, non-coordinating solvents such as chloroform, dichloromethane, or toluene. These solvents interact weakly with the cation, allowing the crown ether to bind more effectively.

  • Counter-Anion Interference: For complexation to occur, the energy gained must overcome the lattice energy of the salt crystal. Salts with small, hard anions (like F⁻ or O²⁻) have very high lattice energies and are difficult to break apart. Furthermore, in solution, a strongly coordinating anion can form a tight ion pair with the cation, preventing the crown ether from accessing it.

    • Solution: Use salts with large, soft, non-coordinating anions like perchlorate (ClO₄⁻), hexafluorophosphate (PF₆⁻), or tetraphenylborate (BPh₄⁻). These anions form weaker ion pairs and lower lattice energy salts, facilitating complexation.

  • Ligand Purity and Integrity: If the sila-crown has degraded due to improper storage or handling (e.g., exposure to moisture and trace acid), it will not be able to form a complex.

    • Solution: Verify the purity of your this compound ligand using ¹H NMR, ¹³C NMR, and mass spectrometry. If impurities or degradation products are detected, repurify the ligand, for instance by flash chromatography.

Problem Area 2: Difficulty Isolating or Purifying the Complex

You have evidence of complex formation in solution, but you are unable to isolate a pure, solid product.

  • The complex is an oil or remains in solution after solvent removal.

  • The isolated solid is a mixture of the complex, uncomplexed ligand, and/or starting salt.

  • The product decomposes during purification attempts.

  • High Solubility: The lipophilic exterior of the crown ether, enhanced by the dimethylsilyl group, can make the resulting complex highly soluble in many organic solvents.[5]

    • Solution 1 (Precipitation): After forming the complex in a good solvent (like CH₂Cl₂), add a non-polar anti-solvent (like hexane or diethyl ether) dropwise to induce precipitation of the complex.

    • Solution 2 (Complexation-Decomplexation): A powerful method involves forming an insoluble complex with a specific salt to isolate the crown ether from impurities. The pure crown can then be recovered.[11] While originally for purifying the ligand, this principle can be adapted.

  • Unfavorable Stoichiometry: Adding a 1:1 molar ratio of ligand to salt may not be optimal. An equilibrium will exist between the complexed and uncomplexed species.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the inorganic salt to drive the equilibrium towards the formation of the complex, leaving minimal uncomplexed ligand in the solution.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of the sila-crown ether complex during column chromatography.

    • Solution: If chromatography is necessary, use a deactivated stationary phase. Pre-treat the silica gel by washing it with a solution of triethylamine in your eluent (e.g., 1% Et₃N), then flush with the pure eluent before loading your sample. Alternatively, use a more inert stationary phase like alumina (neutral or basic grade).

Problem Area 3: Ambiguous Characterization Data

The NMR spectrum is confusing, making it difficult to confirm complexation or determine the stoichiometry.

  • Proton signals for the macrocycle are broad or poorly resolved.

  • Observed chemical shifts are small and difficult to distinguish from baseline drift.

  • Multiple sets of peaks are present.

  • Fast Chemical Exchange: If the cation is binding and unbinding from the crown ether on a timescale similar to the NMR experiment, you will observe averaged signals that are often broad. This is common for weakly bound complexes.

    • Solution: Record the NMR spectrum at a lower temperature. This will slow down the exchange rate and may "freeze out" the distinct signals for the free and complexed ligand, resulting in sharper peaks.

  • Incorrect Interpretation of ¹H NMR: Upon complexation, the protons on the crown ether ring will experience a change in their chemical environment, leading to a shift in their resonance frequency.[12] Typically, the -OCH₂CH₂O- protons will shift downfield.

    • Guidance: Look for a coordinated change across all the polyether proton signals. The magnitude of the shift can provide qualitative information about the strength of the interaction.

  • ²⁹Si NMR as a Diagnostic Tool: The silicon atom is a unique probe in this molecule. Its chemical shift is sensitive to changes in the electronic environment.

    • Guidance: Acquire a ²⁹Si NMR spectrum of your free ligand and the complex. Complexation of a cation by the nearby oxygen atoms is expected to induce a change in the ²⁹Si chemical shift, providing strong evidence of interaction.[13]

Key Experimental Protocols

Protocol 1: General Procedure for Complexation Monitored by ¹H NMR
  • Preparation: Dry the sila-crown ligand and the desired salt (e.g., KPF₆) under high vacuum for several hours. All glassware should be oven- or flame-dried.

  • Stock Solutions: Prepare a stock solution of the sila-crown ligand in a dry, deuterated, non-coordinating solvent (e.g., CDCl₃ or CD₂Cl₂). A typical concentration is ~10 mM.

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the free ligand. This is your baseline (0 equivalents of cation).

  • Titration: Prepare a concentrated stock solution of the salt in the same deuterated solvent, if possible. If the salt is insoluble, it can be added as a solid.

  • Add a sub-stoichiometric amount of the salt (e.g., 0.25 equivalents) to the NMR tube containing the ligand solution.

  • Cap the tube, mix thoroughly (vortexing may be required if the salt was added as a solid), and allow it to equilibrate for 5-10 minutes.

  • Acquire Spectrum: Record a new ¹H NMR spectrum. Observe the shifts in the polyether proton signals.

  • Repeat: Continue adding the salt in increments (e.g., 0.5, 0.75, 1.0, 1.5, and 2.0 equivalents), acquiring a spectrum at each step.

  • Analysis: Plot the change in chemical shift (Δδ) for a specific proton signal versus the molar equivalents of cation added. The point at which the curve plateaus indicates the stoichiometry of the complex.

G cluster_prep Preparation cluster_titration NMR Titration cluster_analysis Analysis prep1 Dry Ligand & Salt (High Vacuum) prep2 Prepare Stock Solution (e.g., 10 mM Ligand in CDCl3) prep1->prep2 nmr0 Acquire Spectrum (0 eq. Cation) prep2->nmr0 add_salt Add Salt (e.g., 0.25 eq.) nmr0->add_salt nmr1 Acquire Spectrum add_salt->nmr1 repeat Repeat Addition & Acquisition nmr1->repeat plot Plot Δδ vs. [Cation] repeat->plot stoich Determine Stoichiometry plot->stoich

Caption: Experimental workflow for NMR titration.

References

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Santai Technologies.

  • Crown ether - Wikipedia.

  • How to use crown ether in the purification of metals? - LEAPCHEM Blog.

  • Purification of waste water with crown ETHERS anchor on a solid support. National University of Lesotho.

  • Nasri F. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. 2022; 10(4):263-272.

  • de Boer, J. A. A., & Reinhoudt, D. N. (1987). Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. Recueil des Travaux Chimiques des Pays-Bas, 106(3), 70-73.
  • Complex formation of crown ethers with α-amino acids: Estimation by NMR spectroscopy. (2001). Russian Journal of General Chemistry, 71(5), 735-739.
  • Eliasson, B., Larsson, K. M., & Kowalewski, J. (1987). Multinuclear NMR relaxation studies of crown ethers and alkali cation crown ether complexes. The Journal of Physical Chemistry, 91(25), 6434-6439.
  • Ghaedi, M., Shokrollahi, A., & Salimian, M. (2009). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. International Journal of Molecular Sciences, 10(11), 4940-4956.
  • Chowdhury, J., & Basu, S. (1999). NMR Study of Complexation of Crown Ethers with- andFullerenes. The Journal of Physical Chemistry B, 103(49), 10764-10767.
  • Sormunen, P., Iiskola, E., Vähäsarja, E., & Pakkanen, T. A. (1994). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt3. Main Group Metal Chemistry, 17(1-4), 241-244.
  • Figure: 1 H-NMR spectra of the crown ether protons... ResearchGate.

  • Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl. Milliken.

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (2022). Journal of Advances in Environmental Health Research.
  • (PDF) Crown Ethers: Their Complexes and Analytical Applications. ResearchGate.

  • COMPLEXATION STUDIES OF CROWN ETHERS. EPrints USM.

  • Figure: ¹H NMR spectral changes of the crown ether... ResearchGate.

  • Fassler, D., & Shklover, V. E. (2021). Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. ACS Omega, 6(29), 19041-19048.
  • Gokel, G. W., Cram, D. J., Liotta, C. L., Harris, H. P., & Cook, F. L. (1974). Preparation and purification of 18-crown-6[1,4,7,10,13,16-hexaoxacyclooctadecane]. The Journal of Organic Chemistry, 39(16), 2445-2446.
  • White, J. D., & Carter, R. G. (2008).
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

  • Stability of Silyl Ethers Under Glycosylation Conditions: A Comparative Guide. BenchChem.

  • Crown ethers-complexes and selectivity. ResearchGate.

  • 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- - Substance Details. US EPA.

  • This compound. Vulcanchem.

Sources

optimization of reaction conditions for sila-crown ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Sila-Crown Ether Synthesis: A Technical Support Guide

Welcome to the technical support center for sila-crown ether synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working to optimize the synthesis of these unique macrocycles. Sila-crown ethers, which incorporate silicon atoms into the macrocyclic framework, offer distinct properties compared to their traditional carbon-based counterparts, but their synthesis presents specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses the most common issues encountered during the synthesis of sila-crown ethers, particularly through Williamson ether synthesis-type reactions. Each issue is presented in a question-and-answer format, detailing the causality and providing step-by-step protocols for resolution.

Q1: My reaction yield for the sila-crown ether is consistently low. What are the primary causes and how can I improve it?

Low yield is the most frequent challenge in any macrocyclization. The root cause is typically the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization. Several factors can tip the balance in favor of the undesired pathway.

Primary Causes & Solutions:

  • Moisture Contamination: Williamson ether synthesis is highly sensitive to water. Moisture consumes the strong base required for deprotonation and can hydrolyze moisture-sensitive silicon precursors (e.g., chlorosilanes).[1]

    • Solution: Implement rigorous anhydrous techniques. All glassware must be oven- or flame-dried under vacuum, and all solvents must be freshly distilled from an appropriate drying agent. Handle strong bases like sodium hydride (NaH) in an inert atmosphere (glovebox or Schlenk line).[1]

  • Intermolecular Polymerization: At high concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule, leading to linear oligomers.

    • Solution: Employ high-dilution conditions. This principle is critical for favoring cyclization. By slowly adding the reactants to a large volume of solvent, the instantaneous concentration of the reactive species is kept extremely low, maximizing the probability of intramolecular reaction.

  • Ineffective "Template Effect": The cyclization is significantly enhanced by a cation that fits snugly within the forming macrocycle's cavity.[1] This "template" organizes the linear precursor into a cyclic conformation, reducing the entropic barrier to cyclization.

    • Solution: Select an appropriate template ion based on the target sila-crown ether's cavity size. The base's cation (e.g., K⁺ from potassium tert-butoxide) can serve this role.

Experimental Protocol 1: High-Dilution Synthesis of a Sila-Crown Ether

This protocol describes a general setup for maximizing yield by minimizing polymerization.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a rubber septum, add the bulk of the anhydrous solvent (e.g., THF, acetonitrile).

  • Reagent Preparation: Prepare two separate solutions in gas-tight syringes:

    • Syringe A: The diol precursor (e.g., diethylene glycol) and the base (e.g., potassium hydride) in anhydrous solvent.

    • Syringe B: The silicon-containing dielectrophile (e.g., O(Si2Me4Cl)2) in anhydrous solvent.[2][3]

  • Slow Addition: Place both syringes on a syringe pump. Add both solutions dropwise to the vigorously stirred reaction flask over a period of 8-12 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at the optimized temperature (typically 50-100 °C) for an additional 12-24 hours, monitoring progress via TLC or GC-MS.[1]

Q2: I'm observing significant formation of linear oligomers instead of the cyclic product. How can I fix this?

This is a direct consequence of reaction kinetics favoring the intermolecular pathway. The troubleshooting workflow below provides a systematic approach to diagnose and solve this issue.

G start Low Yield or High Polymer Content check_dilution Are you using high dilution conditions? start->check_dilution implement_dilution Implement Protocol 1: Use a syringe pump for slow addition (8-12h). check_dilution->implement_dilution No check_anhydrous Are conditions strictly anhydrous? check_dilution->check_anhydrous Yes implement_dilution->check_anhydrous implement_anhydrous Oven-dry all glassware. Use freshly distilled anhydrous solvents. check_anhydrous->implement_anhydrous No check_template Is the template ion optimal for the cavity size? check_anhydrous->check_template Yes implement_anhydrous->check_template implement_template Consult Table 1. Match base cation (Li+, Na+, K+) to the target ring size. check_template->implement_template No check_temp Is the reaction temperature optimized? check_template->check_temp Yes implement_template->check_temp implement_temp Start at a lower temp (e.g., 50°C) and slowly increase. Monitor via TLC/GC-MS. check_temp->implement_temp No end Further characterization or advanced troubleshooting may be required. check_temp->end Yes implement_temp->end Optimization Complete

Caption: Troubleshooting workflow for low sila-crown ether yield.

Q3: Purification of my crude product is difficult due to streaking on TLC and co-eluting impurities. What are the best purification strategies?

Purification is often complicated by the presence of structurally similar oligomers and the strong binding of the sila-crown ether to residual inorganic salts.

Effective Purification Strategies:

  • Optimized Column Chromatography: Standard silica gel chromatography is often the first step.

    • Solvent System: Use a gradient of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is key to separating components with similar polarities.

    • Deactivating Silica: Residual salts can cause the product to streak. Pre-treating the silica gel by eluting the packed column with the solvent system containing 1% triethylamine can neutralize acidic sites and improve separation.

  • Purification via Acetonitrile Complexation: Many crown and sila-crown ethers form stable, crystalline complexes with acetonitrile and a salt. This property can be exploited for purification.[4]

Experimental Protocol 2: Purification via Acetonitrile Complex Formation
  • Dissolution: Dissolve the crude product (after initial workup and solvent removal) in a minimal amount of hot acetonitrile.[4]

  • Crystallization: Stir the solution vigorously as it cools to room temperature. Fine white crystals of the crown-acetonitrile complex should precipitate.[4]

  • Isolation: Cool the flask further (a freezer or ice bath) to maximize precipitation. Collect the solid by rapid filtration and wash with a small amount of cold acetonitrile.[4]

  • Decomplexation: The pure sila-crown ether can be recovered by heating the complex under a high vacuum to sublimate the acetonitrile. The remaining solid is the purified product.

Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the right template ion for my sila-crown ether synthesis?

The choice is governed by the "size-fit" concept, where the ionic radius of the cation should closely match the cavity diameter of the target macrocycle.[5][6] This interaction pre-organizes the flexible precursor chain, facilitating the final ring-closing step. For sila-crowns, the principles are analogous to traditional crown ethers.

Target Sila-Crown Ether (Example)Typical Cavity Diameter (Å)Optimal Template IonIonic Radius (Å)Recommended Base
Tetrasila-12-Crown-41.2 - 1.5Li⁺0.76Lithium bis(trimethylsilyl)amide (LiHMDS)
Tetrasila-15-Crown-51.7 - 2.2Na⁺1.02Sodium Hydride (NaH)
Tetrasila-18-Crown-62.6 - 3.2K⁺1.38Potassium Hydride (KH) or Potassium tert-butoxide

Table 1: General guidelines for selecting a template ion for sila-crown ether synthesis.

FAQ 2: What are the best solvents for this reaction and are there any I should avoid?

Polar aprotic solvents are generally preferred because they effectively solvate the metal cation of the base, leaving a more reactive, "naked" alkoxide nucleophile.[1]

  • Recommended: Tetrahydrofuran (THF), Acetonitrile, 1,4-Dioxane.

  • Use with Caution: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent, but it can react exothermically with strong bases like NaH, especially on a large scale, releasing gaseous byproducts.[7] This reaction requires careful temperature control.

  • Avoid: Protic solvents (e.g., ethanol, water) will quench the base and should be avoided entirely.[1]

FAQ 3: How do the properties of the Si-O-Si (siloxane) bond affect the reaction compared to a C-O-C bond?

The inclusion of silicon imparts unique electronic and structural properties that influence the synthesis.

  • Lower Basicity: The oxygen atoms in a siloxane bond are less Lewis basic than in an ether. This is due to the interaction between the oxygen lone pairs and the empty σ* orbitals of the Si-C bonds.[2] This can result in a weaker template effect compared to an analogous all-carbon crown ether.

  • Structural Flexibility: The Si-O-Si bond angle is wider and more flexible (typically 130-150°) than the C-O-C angle (~112°). This increased flexibility can be advantageous in helping the macrocycle adopt the necessary conformation for cyclization but also means that the pre-organization via the template effect is even more crucial.

G cluster_0 Low Concentration (High Dilution) cluster_1 High Concentration a X-R-Y b Cyclic Product a->b Intramolecular (Favored) c X-R-Y + X-R-Y d X-R-R-Y (Dimer) -> Polymer c->d Intermolecular (Favored)

Caption: Competing reaction pathways in macrocycle synthesis.

References

  • Fraser, S., & Villalobos, J. (2018). Direct synthetic routes to functionalised crown ethers. National Institutes of Health (NIH). [Link]

  • Das, P. P., & Srivastava, A. K. (2022). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. [Link]

  • JETIR. (2019). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Jetir.Org. [Link]

  • Lota, F., et al. (2023). Crown Ether-Grafted Graphene Oxide-Based Materials—Synthesis, Characterization and Study of Lithium Adsorption from Complex Brine. MDPI. [Link]

  • Nasri, F. (2022). A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. SID. [Link]

  • Organic Syntheses Procedure. (n.d.). 18-crown-6. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Crown ether. Wikipedia. [Link]

  • Reuter, K., et al. (2016). Synthesis and coordination ability of a partially silicon based crown ether. RSC Publishing. [Link]

  • Reuter, K., et al. (2016). Synthesis and coordination ability of a partially silicon based crown ether. RSC Publishing. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of silicon-containing macrocycles. As a hybrid of a crown ether and a cyclosiloxane, this molecule presents unique synthetic challenges. This guide provides in-depth troubleshooting for common side reactions, answers to frequently asked questions, and a validated experimental protocol to help you achieve optimal results.

Part 1: Troubleshooting Guide for Common Side Reactions

The synthesis of this sila-crown ether is typically achieved via a cyclocondensation reaction, which is a specialized form of the Williamson ether synthesis.[1][2] The primary challenge lies in favoring the desired unimolecular ring-closing reaction (intramolecular) over the chain-propagating reaction between molecules (intermolecular) that leads to polymers.

Issue 1: Low Yield of Target Macrocycle with Significant Formation of a Viscous Oil or Insoluble White Solid.

Observed Problem: After the reaction, the crude product is primarily a high-viscosity oil or a waxy/powdery solid that is insoluble in common organic solvents. TLC analysis shows a spot at the baseline, and ¹H NMR may show broad peaks, while the desired product is present in minimal quantities.

Primary Cause: Intermolecular Polymerization

This is the most common side reaction. At high concentrations of reactants, the reactive ends of the linear intermediate are more likely to encounter and react with another molecule rather than their own other end. This leads to the formation of long-chain linear polysiloxane ethers.

Solutions & Scientific Rationale:

  • Implement High-Dilution Conditions: The cornerstone of successful macrocyclization is the use of high-dilution conditions. By keeping the concentration of the reactants extremely low, you statistically favor the intramolecular reaction pathway. The most effective method to achieve this is through slow, simultaneous addition of the two reactants to a large volume of refluxing solvent using syringe pumps.

  • Optimize Temperature and Solvent: The choice of solvent is critical. Polar aprotic solvents like THF, acetonitrile, or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the alkoxide nucleophile without participating in the reaction.[3] A higher reaction temperature can sometimes favor the elimination side reaction, though for this specific synthesis, ensuring the solvent is at a gentle reflux is standard to provide sufficient energy for the reaction.[2]

Step-by-Step Protocol for High-Dilution Setup:

  • Set up a large, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, containing the bulk of the solvent (e.g., 500 mL of dry THF).

  • Prepare two separate solutions:

    • Solution A: Pentaethylene glycol and a non-nucleophilic base (like sodium hydride, NaH) in a smaller volume of dry solvent (e.g., 50 mL).

    • Solution B: Dichlorodimethylsilane in an equal volume of dry solvent (e.g., 50 mL).

  • Load each solution into a separate gas-tight syringe and place them on a syringe pump.

  • Bring the solvent in the reaction flask to a gentle reflux.

  • Begin the simultaneous, slow addition of Solution A and Solution B into the refluxing solvent over a period of 8-12 hours. A typical rate is 4-6 mL/hour.

  • After the addition is complete, allow the reaction to reflux for an additional 2-4 hours to ensure completion.

Logical Workflow: Intra- vs. Intermolecular Pathways

G cluster_0 Initial Reaction cluster_1 Competing Pathways cluster_2 Reaction Outcome A Reactant A (Glycol Alkoxide) C Linear Intermediate HO-(...)-O-Si(Me)2-Cl A->C B Reactant B (Dichlorodimethylsilane) B->C D Intramolecular Cyclization C->D Favored by High Dilution E Intermolecular Polymerization C->E Favored by High Concentration F Desired Macrocycle (High Yield) D->F G Undesired Polymer (Low Yield) E->G

Caption: Competing reaction pathways in macrocycle synthesis.

Issue 2: Product is Contaminated with Structurally Similar Impurities.

Observed Problem: GC-MS or LC-MS analysis shows multiple peaks with masses corresponding to oligomers of the target macrocycle (e.g., dimer at 2x the mass, trimer at 3x the mass). ¹H NMR may show clean, but complex, signals that are difficult to assign.

Primary Cause: Formation of Cyclic Oligomers and Backbiting

Even under high dilution, if the initial condensation forms a linear dimer before cyclization, a larger cyclic product can form. Furthermore, in reactions involving siloxanes, a side reaction known as "backbiting" can occur, where the reactive end of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of smaller, thermodynamically stable cyclic siloxanes.[4][5][6]

Solutions & Scientific Rationale:

  • Utilize a Template Effect: The presence of specific metal cations can act as a template, organizing the linear precursor into a conformation that favors cyclization to a specific ring size.[7] For a hexaoxa-cycloheptadecane ring, potassium ions (K⁺) are often effective. Adding a potassium salt (e.g., potassium tert-butoxide as the base, or adding a salt like KBF₄) can significantly improve the yield of the desired 17-membered ring.

  • Strict Stoichiometric Control: Ensure an exact 1:1 molar ratio between the diol and the dichlorosilane. An excess of either reactant will inevitably lead to the formation of linear oligomers that may subsequently cyclize or remain as impurities. Use high-purity, dry starting materials to avoid side reactions.

Potential Side Product Molecular Formula Mass vs. Target Likely Cause
Target MacrocycleC₁₂H₂₆O₆SiM-
Dimeric MacrocycleC₂₄H₅₂O₁₂Si₂2MIntermolecular dimerization prior to cyclization
Linear Polymer(C₁₂H₂₆O₆Si)nnMHigh reactant concentration
Hydrolyzed IntermediateC₁₂H₂₈O₇SiM+18Incomplete reaction or water contamination

Table 1. Common impurities and their relation to the target product mass (M ≈ 310.4 g/mol ).

Issue 3: Product Degradation During Aqueous Workup or Chromatographic Purification.

Observed Problem: The isolated yield is significantly lower after purification than estimated from crude analysis. TLC analysis shows the appearance of a new, more polar spot during column chromatography.

Primary Cause: Hydrolytic Cleavage of the Silyl Ether Bond

The Si-O-C bond is a silyl ether linkage, which is susceptible to hydrolysis under both acidic and basic conditions.[8][9] Standard aqueous workups (e.g., using dilute HCl or NaHCO₃) or purification on untreated silica gel (which is inherently acidic) can cleave the macrocycle, leading to the linear, more polar silanediol.

Solutions & Scientific Rationale:

  • Perform a Non-Aqueous or Neutral Workup: After the reaction, quench by filtering off the salt byproduct (e.g., NaCl). Avoid aqueous washes if possible. If a wash is necessary, use a saturated solution of NH₄Cl (mildly acidic but often tolerated) or brine, and work quickly at low temperatures.

  • Use Deactivated Silica Gel: Standard silica gel is acidic enough to catalyze hydrolysis. Before performing column chromatography, neutralize the silica gel by preparing it as a slurry in a solvent containing 1-2% triethylamine (Et₃N), then packing the column with this slurry. Elute with a solvent system that also contains a small amount (e.g., 0.1%) of triethylamine to maintain neutrality.

  • Fluoride-Based Cleavage Awareness: Be aware that sources of fluoride ions (F⁻), such as tetrabutylammonium fluoride (TBAF), will rapidly and irreversibly cleave silyl ethers.[10][11] Ensure all glassware and reagents are free from fluoride contamination.

Hydrolysis Mechanism of the Sila-Crown Ether

G A Sila-Crown Ether (Cyclic) C Protonation/Attack at Silyl Ether Oxygen A->C H₂O B H₃O⁺ or OH⁻ (Acid or Base Catalyst) B->C catalyzes D Ring Opening C->D E Linear Silanediol HO-Si(Me)₂-O-(PEG)-OH (Product Degradation) D->E

Sources

Technical Support Center: Stability of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this cyclic silyl ether in acidic media. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.

Introduction

This compound is a valuable tool in organic synthesis, often employed as a protecting group for diols. However, its cyclic dimethylsilyl ether structure imparts a degree of lability in acidic conditions that can present challenges during its use. Understanding the factors that govern its stability and the mechanisms of its decomposition is crucial for its effective application. This guide provides a comprehensive overview of these aspects, along with practical troubleshooting protocols.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Premature Deprotection of the Silyl Ether During a Reaction

Symptoms:

  • Formation of the unprotected diol as a significant byproduct, confirmed by TLC, LC-MS, or ¹H NMR spectroscopy.

  • Inconsistent reaction yields.

  • Appearance of multiple unexpected spots on the TLC plate.

Potential Causes:

  • Adventitious Acid: Trace amounts of acidic impurities in your reagents or solvents can be sufficient to catalyze the hydrolysis of the silyl ether.

  • Acidic Reagents: One of the reagents in your reaction mixture may be acidic or may generate acidic byproducts.

  • Inadequate Buffering: The reaction may be sensitive to slight drops in pH that occur as the reaction progresses.

Solutions:

  • Reagent and Solvent Purification:

    • Ensure all solvents are freshly distilled and stored over appropriate drying agents.

    • Use freshly opened, high-purity reagents. If in doubt, purify reagents according to standard laboratory procedures.

  • Addition of a Proton Sponge:

    • For reactions that are not base-sensitive, consider the addition of a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene), to scavenge any trace acid.

  • pH Monitoring and Control:

    • If your reaction setup allows, monitor the pH of the reaction mixture.

    • Employ a suitable buffer system if compatible with your reaction conditions.

Issue 2: Incomplete Deprotection When Cleavage is Desired

Symptoms:

  • The starting material (the protected diol) remains largely unreacted after the deprotection procedure.

  • Low yield of the desired unprotected diol.

Potential Causes:

  • Insufficiently Acidic Conditions: The chosen acidic reagent may not be strong enough or used in a high enough concentration to effect complete cleavage.

  • Steric Hindrance: While the dimethylsilyl group is relatively labile, the macrocyclic structure could in some cases sterically shield the silicon-oxygen bonds from attack.

  • Reaction Time/Temperature: The deprotection may require longer reaction times or elevated temperatures to proceed to completion.

Solutions:

  • Optimize Acid Catalyst and Solvent:

    • A range of acidic conditions can be employed for silyl ether deprotection.[1] If a weak acid like acetic acid is ineffective, consider stronger acids like pyridinium p-toluenesulfonate (PPTS) or even dilute mineral acids like HCl.[2][3]

    • The choice of solvent can also influence the rate of deprotection. Protic solvents like methanol or ethanol can participate in the hydrolysis.[4]

  • Increase Temperature:

    • Gently warming the reaction mixture can often accelerate the rate of deprotection. Monitor the reaction closely by TLC to avoid the formation of degradation products.

  • Alternative Deprotection Methods:

    • If acidic deprotection proves problematic, consider fluoride-based deprotection methods using reagents like tetra-n-butylammonium fluoride (TBAF).[5]

Issue 3: Formation of Siloxane Byproducts

Symptoms:

  • Appearance of a greasy or polymeric residue upon workup.

  • Complex, broad signals in the baseline of the ¹H NMR spectrum.

Potential Causes:

  • Intermolecular Reactions of Silanols: The initially formed dimethylsilanediol upon hydrolysis is unstable and can undergo self-condensation to form linear or cyclic siloxane oligomers.

Solutions:

  • Aqueous Workup:

    • A thorough aqueous workup can help to remove water-soluble siloxane byproducts.

  • Chromatographic Purification:

    • Flash column chromatography is typically effective in separating the desired organic product from non-polar siloxane residues. A silica gel plug prior to full chromatography can also be beneficial.

  • Precipitation/Trituration:

    • In some cases, the desired product can be induced to crystallize or can be triturated with a non-polar solvent to leave the siloxane impurities behind.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acid-catalyzed hydrolysis of this compound?

A1: The acid-catalyzed hydrolysis of silyl ethers proceeds via a mechanism involving protonation of one of the ether oxygen atoms, followed by nucleophilic attack on the silicon atom.[6][7] This can proceed through either an Sₙ1 or Sₙ2-type mechanism at the silicon center.[6] Given the dimethyl substitution, an Sₙ2-like pathway is generally favored. The key steps are:

  • Protonation: A proton from the acidic medium protonates one of the oxygen atoms of the Si-O bond, making the ether a better leaving group.

  • Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks the electrophilic silicon atom.

  • Cleavage: The protonated oxygen atom departs as part of the diol, and a silanol intermediate is formed. This process is repeated for the second Si-O bond to fully release the diol.

Diagram of the Acid-Catalyzed Hydrolysis Mechanism

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cleavage Silyl_Ether R-O-Si(Me)₂-O-R' Protonated_Ether R-O⁺(H)-Si(Me)₂-O-R' Silyl_Ether->Protonated_Ether Fast Equilibrium H+ H⁺ Protonated_Ether_2 R-O⁺(H)-Si(Me)₂-O-R' H2O H₂O Transition_State [H₂O--Si--O⁺(H)R]‡ H2O->Transition_State Transition_State_2 [H₂O--Si--O⁺(H)R]‡ Protonated_Ether_2->Transition_State Products R-OH + HO-Si(Me)₂-O-R' Transition_State_2->Products Cleavage

Caption: Mechanism of acid-catalyzed silyl ether hydrolysis.

Q2: How does the stability of this compound compare to other common silyl ethers?

A2: The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.[8] The general order of stability in acidic media is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[8] The 2,2-dimethylsilyl group in the cyclic ether is sterically similar to a dimethylsilyl (DMS) group, which is known to be quite labile. Therefore, its stability is expected to be on the lower end of the spectrum, comparable to or slightly more stable than TMS ethers.

Table 1: Relative Stability of Common Silyl Ethers in Acidic Media

Silyl EtherAbbreviationRelative Rate of Hydrolysis
TrimethylsilylTMS~1
2,2-Dimethylsilyl (in cyclic ether) - Slightly greater than 1
TriethylsilylTES~64
tert-ButyldimethylsilylTBDMS~20,000
TriisopropylsilylTIPS~700,000
tert-ButyldiphenylsilylTBDPS~5,000,000

Note: Relative rates are approximate and can vary with specific substrates and reaction conditions.

Q3: What analytical techniques are best for monitoring the deprotection of this cyclic silyl ether?

A3: A combination of analytical techniques is recommended for accurately monitoring the deprotection reaction.[9]

  • Thin-Layer Chromatography (TLC): This is the quickest and most convenient method for real-time reaction monitoring. The starting silyl ether will be less polar (higher Rf value) than the resulting diol product (lower Rf value).

  • ¹H NMR Spectroscopy: This provides definitive structural information. You will observe the disappearance of the characteristic singlet for the two methyl groups on the silicon atom (typically around δ 0.1-0.2 ppm) and the appearance of signals for the hydroxyl protons of the diol (which are often broad and can be exchanged with D₂O).

  • Mass Spectrometry (MS): This can confirm the disappearance of the mass corresponding to the starting material and the appearance of the mass of the desired diol product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the strong Si-O stretching bands (typically in the 1000-1100 cm⁻¹ region) and the appearance of a broad O-H stretching band for the diol (around 3200-3500 cm⁻¹) are indicative of a successful deprotection.[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection

This protocol provides a starting point for the deprotection of this compound.

  • Reaction Setup: Dissolve the silyl ether (1.0 mmol) in a suitable solvent (e.g., methanol, THF, or a mixture, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the acidic catalyst (e.g., 2-3 equivalents of acetic acid or 0.1 equivalents of PPTS).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC every 15-30 minutes.

  • Workup: Once the reaction is complete, quench the acid with a saturated aqueous solution of sodium bicarbonate.[8] Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram of the Deprotection Workflow dot digraph "Deprotection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Start: Silyl Ether in Solvent"]; "Add_Acid" [label="Add Acidic Catalyst"]; "Stir_Monitor" [label="Stir at Room Temperature\nMonitor by TLC"]; "Quench" [label="Quench with NaHCO₃ (aq)"]; "Extract" [label="Extract with Organic Solvent"]; "Dry_Concentrate" [label="Dry and Concentrate"]; "Purify" [label="Purify by Chromatography"]; "End" [label="End: Purified Diol"];

"Start" -> "Add_Acid"; "Add_Acid" -> "Stir_Monitor"; "Stir_Monitor" -> "Quench"; "Quench" -> "Extract"; "Extract" -> "Dry_Concentrate"; "Dry_Concentrate" -> "Purify"; "Purify" -> "End"; }

Sources

how to avoid polymerization in 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a silacrown ether. The primary focus is on troubleshooting and preventing the common side reaction of polymerization, which significantly impacts yield and purity.

Understanding the Challenge: Cyclization vs. Polymerization

The synthesis of macrocycles like silacrown ethers involves a critical competition between intramolecular cyclization (the desired reaction) and intermolecular polymerization (the primary side reaction).[1][2][3][4][5] Intramolecular cyclization is a unimolecular process, while polymerization is a bimolecular process.[6] This fundamental difference in reaction kinetics is the key to controlling the outcome of the synthesis.

Several factors can tip the balance in favor of unwanted polymerization:

  • Concentration: Higher concentrations of reactants increase the probability of intermolecular collisions, leading to polymer formation.[1][4][6][7]

  • Reactivity of Monomers: The reactivity of the linear precursors plays a crucial role. Highly reactive end groups can readily react with other molecules before having a chance to cyclize.

  • Reaction Conditions: Temperature, catalyst choice, and solvent can all influence the rates of both cyclization and polymerization.[8]

Frequently Asked Questions (FAQs)

Q1: My reaction yielded a significant amount of a viscous, insoluble material instead of the desired silacrown ether. What happened?

A1: You have likely experienced significant polymerization. This occurs when the linear precursor molecules react with each other to form long polymer chains instead of cyclizing to form the desired macrocycle. This is a common issue in macrocyclization reactions and is often favored at high concentrations.[1][6][7]

Q2: What is the "high dilution principle" and how does it help prevent polymerization?

A2: The high dilution principle is a fundamental strategy to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[1][7][9] By maintaining a very low concentration of the reactants, the probability of one end of a molecule finding its other end is much higher than the probability of it finding another molecule to react with.[1][6] This is typically achieved by the slow addition of the reactants to a large volume of solvent using a syringe pump.[1]

Q3: Can a template agent improve my yield of the silacrown ether?

A3: Yes, template-assisted synthesis can be a very effective strategy. A template, often a metal cation, can coordinate with the heteroatoms (in this case, the oxygen atoms of the hexaethylene glycol) of the linear precursor.[10][11][12][13] This coordination pre-organizes the molecule into a conformation that is favorable for cyclization, thereby increasing the effective concentration of the reactive ends and promoting the intramolecular reaction.[6][14][15]

Q4: My starting materials, dichlorodimethylsilane and hexaethylene glycol, are not completely pure. Could this be the cause of polymerization?

A4: Absolutely. The purity of your starting materials is critical. Dichlorodimethylsilane is highly reactive and moisture-sensitive, readily hydrolyzing to form silanols and hydrochloric acid.[16][17][18][19][20] These silanols can initiate unwanted side reactions, including polymerization. Hexaethylene glycol is hygroscopic and can contain water, which will react with the dichlorodimethylsilane. Ensure both reactants are rigorously dried and purified before use.

Q5: What is "backbiting" and is it a concern in this synthesis?

A5: Backbiting is a type of intramolecular reaction where a reactive chain end attacks a bond within the same polymer chain, leading to the formation of cyclic oligomers and affecting the polymer's molecular weight distribution.[21][22] While it is a major concern in ring-opening polymerization of cyclic siloxanes to form linear polymers, in the context of synthesizing a specific macrocycle, the primary concern is the initial intermolecular polymerization that competes with the desired intramolecular cyclization.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low to no yield of the desired product; formation of a white, insoluble solid. Intermolecular polymerization is dominating the reaction.Implement the high dilution principle .[1][7] Use a syringe pump to slowly add the reactants to a large volume of a suitable solvent. See the detailed protocol below.
Reaction mixture becomes very viscous or solidifies. Rapid, uncontrolled polymerization.In addition to high dilution, consider lowering the reaction temperature to decrease the overall reaction rate, giving the intramolecular cyclization a better chance to occur.
Product is a mixture of the desired macrocycle and oligomers. Both cyclization and polymerization are occurring at competitive rates.Refine the high dilution conditions by further decreasing the addition rate or increasing the solvent volume. Consider using a template such as a metal salt to promote pre-organization for cyclization.[10][11][12]
Inconsistent yields between batches. Purity of starting materials, especially dichlorodimethylsilane, is variable.Ensure dichlorodimethylsilane is freshly distilled before use and handled under strictly anhydrous conditions.[18] Dry hexaethylene glycol thoroughly, for example, by azeotropic distillation with toluene.

Experimental Workflow & Protocols

Visualizing the Competing Reactions

The following diagram illustrates the competition between the desired intramolecular cyclization and the undesired intermolecular polymerization.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reaction Pathways cluster_3 Products A Dichlorodimethylsilane C Linear Precursor (HO-(CH2CH2O)6-Si(CH3)2-Cl) A->C B Hexaethylene Glycol B->C D Intramolecular Cyclization C->D High Dilution Template Effect E Intermolecular Polymerization C->E High Concentration F 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa- 2-silacycloheptadecane (Desired Product) D->F G Polysiloxane (Undesired Polymer) E->G

Caption: Competing pathways in silacrown ether synthesis.

Protocol for Minimizing Polymerization

This protocol employs the high dilution principle to favor the synthesis of this compound.

1. Materials and Reagents:

  • Dichlorodimethylsilane, freshly distilled.

  • Hexaethylene glycol, dried by azeotropic distillation with toluene.

  • Anhydrous solvent (e.g., toluene or THF).

  • Base (e.g., pyridine or triethylamine), dried and distilled.

  • Syringe pump.

  • Anhydrous reaction setup (oven-dried glassware, inert atmosphere).

2. Reaction Setup:

  • Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a septum for the syringe pump needle.

  • The flask should contain a large volume of the anhydrous solvent.

3. Procedure:

  • To the reaction flask, add the anhydrous solvent and the base.

  • Prepare two separate solutions in gas-tight syringes for the syringe pump:

    • Syringe A: A dilute solution of freshly distilled dichlorodimethylsilane in the anhydrous solvent.

    • Syringe B: A dilute solution of dried hexaethylene glycol in the anhydrous solvent.

  • Using the syringe pump, add the solutions from Syringe A and Syringe B simultaneously and at a very slow rate (e.g., over 8-12 hours) to the vigorously stirred reaction mixture.

  • Maintain the reaction at a suitable temperature (e.g., room temperature or slightly elevated).

  • After the addition is complete, allow the reaction to stir for an additional period (e.g., 12-24 hours) to ensure completion.

  • Work-up the reaction by filtering off any precipitated salts and removing the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to isolate the desired this compound.

Key Parameters for Success
ParameterRecommended ConditionRationale
Concentration < 0.01 MFavors intramolecular cyclization over intermolecular polymerization.[1][7]
Addition Rate Slow (e.g., 0.1 - 0.5 mL/min)Maintains a consistently low concentration of reactants in the reaction vessel.[1]
Solvent Anhydrous, non-protic (e.g., Toluene, THF)Prevents unwanted hydrolysis of dichlorodimethylsilane.[18]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture which can cause side reactions.[17]
Stirring VigorousEnsures rapid mixing and dispersion of the added reactants, maintaining high dilution.

By carefully controlling the reaction conditions, particularly the concentration of the reactants through the application of the high dilution principle, researchers can significantly suppress the formation of unwanted polymers and achieve higher yields of the desired silacrown ether.

References

  • Wikipedia. High dilution principle. [Link]

  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes, in Silicon Compounds - Gelest, Inc. [Link]

  • ACS Publications. Achieving a Rapid and Selective Ring Opening Polymerization of Dimethylcyclosiloxanes via Potassium Silanolate Catalysis: Understanding the Role of Potassium Chelation on Polymerization Rate and Backbiting | Macromolecules. [Link]

  • PubMed. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. [Link]

  • Gerbeleu, N. V., Arion, V. B., & Burgess, J. (1999). Template Synthesis of Macrocyclic Compounds. Wiley-VCH.
  • SpringerLink. Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. [Link]

  • Every Science. Macrocyclic and Template Effects. [Link]

  • YouTube. How Does Siloxane Ring-Opening Polymerization Work? - Chemistry For Everyone. [Link]

  • PubMed Central. Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. [Link]

  • Polymer Preprints. Public Release: Ring Opening Polymerization of Cyclic Siloxanes by PFLAs Sometime ago. [Link]

  • Aure Chemical. What is Dichlorodimethylsilane (CAS 75-78-5)? [Link]

  • ACS Publications. Effect of Primary Cyclization on Free Radical Polymerization Kinetics: Modeling Approach | Macromolecules. [Link]

  • YouTube. Synthesis of Macrocyclic Molecules​ (Macrocycles). [Link]

  • ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization | Chemical Reviews. [Link]

  • ACS Publications. Synthesis of Functionalized Polyethers by Ring-Opening Metathesis Polymerization of Unsaturated Crown Ethers | Macromolecules. [Link]

  • ResearchGate. Analysis of the Competition between Cyclization and Linear Chain Growth in Kinetically Controlled A2 + B2 Step‐Growth Polymerizations Using Modeling Tools. [Link]

  • NPTEL. 7.1 Synthesis by high dilution principle. [Link]

  • Google Patents.
  • ACS Publications. Effect of Primary Cyclization on Free Radical Polymerization Kinetics: Modeling Approach | Macromolecules. [Link]

  • PubMed Central. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • ResearchGate. Synthesis of ion-selective polymer-supported crown ethers: A review. [Link]

  • IIP Series. SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]

  • MDPI. Molecules | Special Issue : Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. [Link]

  • ResearchGate. High dilution reactions — New synthetic applications. [Link]

  • Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

  • PubMed Central. Cyclization in Linear Step-Growth Polymerizations. [Link]

  • PubMed Central. Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. [Link]

  • PubMed. Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. [Link]

  • YouTube. What Are Crown Ethers And How Do They Relate To Polyethers? - Chemistry For Everyone. [Link]

  • Royal Society of Chemistry. Accelerating effect of crown ethers on the lactide polymerization catalysed by potassium acetate - Catalysis Science & Technology (RSC Publishing). [Link]

  • Nature. Contemporary strategies for peptide macrocyclization. [Link]

  • ResearchGate. Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. [Link]

  • ResearchGate. (PDF) Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. [Link]

  • Denmark Group. Macrocyclization strategies in natural product total synthesis. [Link]

  • ACS Publications. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]

  • Wiley Online Library. Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. [Link]

  • MDPI. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. [Link]

  • Jetir.org. CROWN ETHERS: SYNTHESIS & APPLICATIONS. [Link]

  • ResearchGate. (PDF) Highly Efficient Synthesis of Monodisperse Poly(ethylene glycols) and Derivatives through Macrocyclization of Oligo(ethylene glycols). [Link]

  • UNC Chemistry Department. Tunable and Switchable Catalysis Enabled by Cation-Controlled Gating with Crown Ether Ligands. [Link]

Sources

Technical Support Center: Refining the Purification Protocol for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-DHS7

Last Updated: January 20, 2026

Introduction

Welcome to the technical support center for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this novel sila-crown ether. The unique structure, incorporating a dimethylsilane group into a 17-membered crown ether framework, presents specific purification challenges that differ from traditional all-carbon crown ethers.

The purity of this macrocycle is paramount for its applications, which leverage its specific cation-binding properties and solubility characteristics. Impurities, such as unreacted starting materials, linear oligomers, or hydrolysis byproducts, can significantly alter its performance in phase-transfer catalysis, ion-selective sensing, and as a component in drug delivery systems.[1][2] This guide offers detailed, field-proven protocols and troubleshooting advice to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My crude product is a viscous, colorless oil, and I'm struggling to crystallize it. Is this normal?

A1: Yes, this is a very common observation. Sila-crown ethers, particularly those with flexible backbones and alkyl substitutions on the silicon atom, often present as viscous, high-boiling oils or low-melting solids.[1] Their inability to pack into a regular crystal lattice makes traditional recrystallization challenging. We recommend prioritizing chromatographic or high-vacuum distillation methods for purification.

Q2: My NMR spectrum shows the characteristic peaks for the sila-crown, but there are also broad humps in the ethylene glycol region. What are these?

A2: Those broad signals typically indicate the presence of linear and/or cyclic oligo(ethylene glycol) siloxane byproducts. These arise from incomplete cyclization or polymerization side-reactions during synthesis.[3][4] The synthesis of macrocycles is an equilibrium-driven process, and conditions must be optimized to favor the desired cyclic monomer over polymer formation.[1] These oligomeric impurities often have similar polarities to the target compound, making separation difficult. A carefully optimized gradient elution in column chromatography is usually required to resolve them.

Q3: I attempted purification using standard silica gel chromatography, but my yield was very low, and I suspect the product decomposed. What happened?

A3: This is a critical issue related to the hydrolytic stability of the siloxane bond (Si-O-C). Standard silica gel is inherently acidic and has surface silanol groups that can catalyze the hydrolysis of the sila-crown ether, leading to ring-opening and decomposition.[5][6] The Si-O bond is more susceptible to hydrolysis than the C-O ether bonds.[6] We strongly recommend using deactivated or neutral adsorbents, such as neutral alumina, or treating the silica gel with a base (e.g., triethylamine) in the eluent to prevent on-column degradation.

Q4: What are the primary starting material impurities I should be looking for?

A4: The synthesis typically involves the reaction of a polyethylene glycol derivative with a dichlorodimethylsilane precursor. Therefore, you should be vigilant for unreacted pentaethylene glycol (or a related diol) and byproducts from the silane precursor, such as dichlorodimethylsilane or its hydrolysis product, dimethylsilanediol. These are generally more polar than the target sila-crown and can often be removed with an initial aqueous wash or will elute much later during column chromatography.

Q5: How can I definitively confirm the purity and identity of my final product?

A5: A multi-technique approach is essential:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the core structure. The integration of the dimethylsilyl protons against the ethyleneoxy protons should match the theoretical ratio. Sharp, well-resolved peaks are indicative of high purity.[7][8][9][10][11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight. You may observe adducts with alkali metal ions (e.g., [M+Na]⁺ or [M+K]⁺), which is characteristic of crown ethers.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak on a suitable column (e.g., C18 or a specialized macrocycle column) provides strong evidence of purity.

Troubleshooting Guide

This table addresses common problems encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low overall yield after synthesis and workup 1. Incomplete reaction. 2. Sub-optimal conditions favoring polymerization over cyclization. 3. Product loss during aqueous extraction due to partial water solubility.1. Monitor reaction by TLC or GC-MS to ensure completion. 2. Ensure high-dilution conditions were used during cyclization. 3. Minimize the volume of aqueous washes and/or back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
Product appears as an inseparable mixture of oils 1. Presence of significant oligomeric impurities. 2. Residual high-boiling solvent (e.g., toluene, DMF).1. Employ high-vacuum Kugelrohr distillation to separate by boiling point.[15][16][17] 2. Follow up with column chromatography on neutral alumina if distillation is insufficient. 3. Ensure solvent is thoroughly removed on a rotary evaporator under high vacuum, possibly with gentle heating.
Streaking or tailing on TLC plate (silica or alumina) 1. Compound is highly polar and interacting strongly with the stationary phase. 2. Presence of acidic or basic impurities. 3. On-plate decomposition.1. Add a small percentage of a more polar solvent (e.g., methanol, isopropanol) to the eluent. 2. Add a modifier to the eluent: 0.5-1% triethylamine for silica gel or a small amount of water for alumina.
NMR shows loss of the dimethylsilyl peak after purification Hydrolysis of the Si-O bond has occurred, leading to ring-opening.1. Avoid acidic conditions at all stages of workup and purification. 2. Use neutral alumina instead of silica gel for chromatography.[18][19] 3. If silica must be used, pre-treat the column by flushing with eluent containing 1% triethylamine.

Purification Workflow Diagram

The following diagram illustrates the recommended decision-making process for purifying the crude product.

PurificationWorkflow crude Crude Product (Viscous Oil) workup Aqueous Workup (Neutral pH) crude->workup kugelrohr Kugelrohr Distillation (High Vacuum) workup->kugelrohr Primary Method for non-volatile impurities column Column Chromatography (Neutral Alumina) kugelrohr->column If mixture still present (close boiling points) analysis Purity Analysis (NMR, MS, HPLC) kugelrohr->analysis If single fraction obtained column->analysis pure_product Pure Product (>98%) analysis->pure_product Meets Specs

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Protocol 1: High-Vacuum Distillation (Kugelrohr)

This method is ideal for removing non-volatile impurities like salts, catalysts, and high molecular weight polymers. It is particularly effective for purifying thermally stable, high-boiling oils.[15][16][17][20][21]

  • Preparation: Place the crude oil (1-5 g) into the first bulb of a clean, dry Kugelrohr apparatus.

  • Assembly: Connect the bulbs and attach the apparatus to a high-vacuum line (<0.1 mmHg) and the rotation motor.

  • Distillation:

    • Begin rotation of the bulbs to create a thin film of the oil on the glass surface.[21]

    • Place a cooling bath (e.g., ice-water) around the receiving bulb.

    • Gradually heat the oven surrounding the sample bulb. The target temperature will depend on the compound's volatility but typically ranges from 150-220°C under high vacuum.

    • Observe for condensation of a colorless liquid in the cooled receiving bulb.

  • Collection: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly re-introducing an inert atmosphere (e.g., nitrogen or argon). Collect the purified fraction from the receiving bulb.

Protocol 2: Column Chromatography on Neutral Alumina

This method is best for separating the target sila-crown from impurities with similar boiling points but different polarities, such as linear oligomers.

  • Adsorbent Preparation: Use Brockmann I activity, standard grade neutral alumina (~150 mesh, 58 Å). Prepare a slurry of the alumina in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Equilibrate the column by running 2-3 column volumes of the starting eluent through it.

  • Sample Loading: Dissolve the crude or Kugelrohr-distilled product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Adsorb this solution onto a small amount of neutral alumina, dry it under vacuum, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate, 98:2).

    • Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane over 10-15 column volumes.

    • Collect fractions and monitor them by TLC (using alumina TLC plates).

  • Product Isolation: Combine the pure fractions as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Impurity Profile Diagram

This diagram illustrates the target molecule and its common process-related impurities.

Impurities cluster_0 Purification Feed cluster_1 Common Impurities Target Target Molecule 2,2-Dimethyl-1,3,6,9,12,15- hexaoxa-2-silacycloheptadecane Impurity1 Starting Material Pentaethylene Glycol Impurity2 Side Product Linear Oligomers Impurity3 Hydrolysis Product Ring-Opened Diol

Caption: Target molecule and common impurities.

References

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Chromatography Application Note. AN030.
  • Conformational Preference of Macrocycles Investigated by Ion-Mobility Mass Spectrometry and Distance Geometry Modeling. Analytical Chemistry. (2019). Available at: [Link]

  • Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Analytical and Bioanalytical Chemistry. (2004). Available at: [Link]

  • Kugelrohr distillation. Chemistry Online. (2022). Available at: [Link]

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. Journal of the Korean Fiber Society. (2003).
  • Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition. (2020). Available at: [Link]

  • Purification of waste water with crown ETHERS anchor on a solid support. University of Johannesburg. (2009).
  • Multinuclear NMR relaxation studies of crown ethers and alkali cation crown ether complexes. The Journal of Physical Chemistry. (1987). Available at: [Link]

  • Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. DBpia. Available at: [Link]

  • Silacrown ethers, method of making same, and use as phase-transfer catalysts. Google Patents. (1982).
  • Kugelrohr. Grokipedia. Available at: [Link]

  • Synthesis and coordination ability of a partially silicon based crown ether. Chemical Communications. (2013). Available at: [Link]

  • Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. Available at: [Link]

  • ¹H-NMR spectra of crown ether peaks (–-OCH2–CH2O–) region for ligand... ResearchGate. Available at: [Link]

  • Chemistry of crown ethers (XVI). A safe and efficient procedure for the isolation and purification of crown ethers by complex formation with alkaline earth metal alkanedisulfonates. ResearchGate. (1986). Available at: [Link]

  • Molecular engineering of functionalized crown ether resins for the isotopic enrichment of gadolinium: from computer to column chromatography. RSC Publishing. (2017). Available at: [Link]

  • Screening Metal Binding Selectivities of Macrocycle Mixtures by HPLC--ESI-MS and Postcolumn Reactions. Analytical Chemistry. (2001). Available at: [Link]

  • Kugelrohr. Wikipedia. Available at: [Link]

  • ¹H-NMR spectra of the crown ether protons [ligand (1); sodium complex... ResearchGate. Available at: https://www.researchgate.net/figure/H-NMR-spectra-of-the-crown-ether-protons-ligand-1-sodium-complex-1a-potassium_fig1_236894589
  • Molecular engineering of functionalized crown ether resins for the isotopic enrichment of gadolinium: from computer to column chromatography. RSC Publishing. (2017). Available at: [Link]

  • Evaluation Of A Chiral Crown Ether LC Column For The Separation Of Racemic Amines.
  • Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. ResearchGate. (2025). Available at: [Link]

  • NMR Determination of the Relative Binding Affinity of Crown Ethers for Manganese Cations in Aprotic Nonaqueous Lithium Electrolyte Solutions. The Journal of Physical Chemistry C. (2016). Available at: [Link]

  • Disrupting the biologics market through innovations in macrocycle R&D. McKinsey & Company. (2026). Available at: [Link]

  • Method for separating and purifying crown ether stereoisomer. Google Patents. (2012).
  • Kugelrohr. Soichi Ito. (2017). Available at: [Link]

  • About J-KEM's Kugelrohr Short Path Distillation System. J-KEM Scientific. Available at: [Link]

  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules. (2024).
  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc.. Available at: [Link]

  • Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents. Biotechnology and Bioengineering. (2001).
  • Immobilization of crown ether carboxylic acids on silica gel and their use in column concentration of alkali metal cations from dilute aqueous solutions. Analytical Chemistry. (1996). Available at: [Link]

  • Crown ethers are cyclic compounds that have several ether linkages. A crown ether specifically binds certain metal ions or organ. Course Hero. Available at: [Link]

  • Crown ether. Wikipedia. Available at: [Link]

  • SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series. (2022).
  • CROWN ETHERS: SYNTHESIS & APPLICATIONS. Jetir.Org. (2018). Available at: [Link]

Sources

Technical Support Center: Challenges in Scaling Up 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of producing this unique silacrown ether.

The synthesis of macrocyclic compounds, particularly those incorporating silicon into the ring structure, presents a unique set of challenges. This guide is structured to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues encountered during your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a modification of the Williamson ether synthesis, involving the reaction of dichlorodimethylsilane with pentaethylene glycol. This reaction is typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Q2: Why is my yield of the desired silacrown ether consistently low?

A2: Low yields are a frequent challenge in macrocyclization. The primary culprit is often the competition between the desired intramolecular ring-closing reaction and intermolecular polymerization.[1] To favor the formation of the macrocycle, it is crucial to maintain a very low concentration of the reactive intermediates. Other factors include the purity of reagents, the presence of moisture, and suboptimal reaction temperatures.

Q3: I'm observing a significant amount of a viscous, high-boiling point residue. What is this and how can I minimize it?

A3: This residue is likely a mixture of linear and cyclic oligomers or polymers. This is a direct result of intermolecular reactions dominating over the desired intramolecular cyclization. The most effective way to minimize this is to employ high-dilution techniques, where the reactants are added slowly to a large volume of solvent.

Q4: Is this compound stable? I'm noticing decomposition of my purified product over time.

A4: A key characteristic of silacrown ethers is the hydrolytic instability of the Si-O-C bond.[2] The material can slowly decompose in the presence of moisture, liberating pentaethylene glycol.[2] Therefore, it is crucial to store the purified product under anhydrous and inert conditions.

Q5: What are the primary safety concerns when working with the starting materials, dichlorodimethylsilane and pentaethylene glycol?

A5: Dichlorodimethylsilane is a flammable, corrosive, and water-reactive liquid.[3][4][5][6] It reacts with water to form hydrochloric acid.[4] Pentaethylene glycol di(p-toluenesulfonate), a potential alternative starting material, is a skin and eye irritant.[7] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and scale-up of this compound.

Guide 1: Low Yield of the Target Macrocycle

Problem: The isolated yield of this compound is significantly lower than expected.

Troubleshooting Workflow:

Troubleshooting Low Yield

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Intermolecular Polymerization At high concentrations, the reactive ends of the linear intermediates are more likely to react with other molecules than with themselves. Action: Implement high-dilution conditions. This is the most critical parameter for successful macrocyclization. Add the reactants (dichlorodimethylsilane and pentaethylene glycol) very slowly, using a syringe pump, to a large volume of a suitable solvent. Aim for a final concentration in the millimolar range.
Presence of Moisture Dichlorodimethylsilane is highly reactive with water, leading to the formation of silanols and hydrochloric acid, which can interfere with the reaction. Water can also hydrolyze the desired product. Action: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents. Dry the pentaethylene glycol before use, for example, by azeotropic distillation with toluene.
Suboptimal Reaction Temperature The reaction temperature influences the rate of both the desired cyclization and undesired side reactions. Action: The optimal temperature should be determined empirically. Start with a moderate temperature (e.g., room temperature to 40°C) and monitor the reaction progress by a suitable analytical technique like GC-MS.
Impure Reagents Impurities in the starting materials can lead to side reactions and lower the yield. Action: Use high-purity dichlorodimethylsilane and pentaethylene glycol. Consider purifying the pentaethylene glycol by distillation before use.
Inefficient Purification The product may be lost during the workup and purification steps. Silacrown ethers can be challenging to purify due to their non-polar nature and potential for co-elution with oligomeric byproducts. Action: Optimize the purification method. Flash column chromatography on silica gel is a common method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective. Careful fraction collection guided by TLC or GC-MS is crucial.
Guide 2: Product Degradation and Impurity Formation

Problem: The purified product shows signs of degradation over time, or the crude reaction mixture contains unexpected impurities.

Troubleshooting Workflow:

Troubleshooting Product Instability

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Hydrolysis The Si-O-C linkage in the silacrown ether is susceptible to hydrolysis, especially in the presence of acid or base. The primary degradation product will be pentaethylene glycol.[2] Action: After purification, ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., argon or nitrogen) in a sealed container. Avoid exposure to atmospheric moisture.
Incomplete Reaction The crude product may contain unreacted starting materials or linear oligomers that have not cyclized. Action: Monitor the reaction to completion using an appropriate analytical technique (e.g., GC-MS to track the disappearance of starting materials and the appearance of the product). Adjust the reaction time as necessary.
Side Reactions Dichlorodimethylsilane can undergo side reactions, especially if impurities are present. For example, reaction with trace water can lead to the formation of dimethylsilanediol, which can then polymerize. Action: Ensure the use of high-purity starting materials and strictly anhydrous conditions.

III. Representative Experimental Protocol

The following is a representative, not exhaustive, protocol for the synthesis of this compound, designed to serve as a framework for your experimental design and troubleshooting.

Materials:

  • Pentaethylene glycol

  • Dichlorodimethylsilane

  • Anhydrous Toluene (or other suitable high-boiling, non-polar solvent)

  • Anhydrous Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous solvents for workup and chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

    • Set up a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and two syringe pump inlets.

    • Charge the flask with a large volume of anhydrous toluene.

  • High-Dilution Reaction:

    • Prepare two separate solutions in anhydrous toluene: one of pentaethylene glycol and triethylamine, and another of dichlorodimethylsilane. The concentration of these solutions should be calculated to achieve a final concentration in the reaction flask in the range of 0.01-0.001 M.

    • Using two separate syringe pumps, add the two solutions simultaneously and at a very slow rate (e.g., over 8-12 hours) to the vigorously stirred toluene in the reaction flask at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC-MS. Look for the disappearance of starting materials and the appearance of a peak corresponding to the mass of the target silacrown ether.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water to remove any remaining salts. Caution: Be aware of the potential for hydrolysis of the product during aqueous workup. Minimize contact time and use neutral pH water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane.

    • Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Characterization and Storage:

    • Characterize the final product by NMR (¹H, ¹³C, ²⁹Si) and mass spectrometry to confirm its identity and purity.

    • Store the purified this compound under an inert atmosphere in a tightly sealed container to prevent hydrolysis.

Workflow Diagram for Synthesis:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Dry Glassware & Reagents B Setup High-Dilution Apparatus A->B C Slow, Simultaneous Addition of Reactants via Syringe Pumps B->C D Monitor Reaction by GC-MS C->D E Filtration & Aqueous Wash D->E F Drying & Solvent Removal E->F G Flash Column Chromatography F->G H Characterization (NMR, MS) G->H I Store Under Inert Atmosphere H->I

Synthesis Workflow

IV. References

  • Gelest, Inc. (2016). DIMETHYLSILA-17-CROWN-6, 90% Safety Data Sheet. [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing impurities and troubleshooting common issues encountered during the synthesis of this valuable macrocyclic compound. Our approach is rooted in established scientific principles and practical, field-proven experience to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary competing reactions?

A1: The most direct and common synthetic route is the cyclocondensation reaction between dichlorodimethylsilane and pentaethylene glycol. The primary competing reaction is intermolecular polymerization, which leads to the formation of linear oligo- or polysiloxanes instead of the desired cyclic monomer. This competition is a fundamental challenge in macrocyclization reactions.[1][2][3] To favor the desired intramolecular cyclization, the reaction is typically performed under high-dilution conditions.[4][5]

Q2: What are the typical impurities I should expect in my crude product?

A2: The impurity profile of your crude product can be complex and may include:

  • Unreacted Starting Materials: Residual dichlorodimethylsilane and pentaethylene glycol.

  • Linear Oligomers/Polymers: These are the most significant impurities, formed through intermolecular reactions.

  • Cyclic Oligomers: Smaller or larger cyclic siloxanes may form, though the 17-membered ring is generally favored under optimized conditions.

  • Hydrolysis Products: Dichlorodimethylsilane is highly susceptible to hydrolysis, which can lead to the formation of silanols and linear or cyclic dimethylsiloxane byproducts.[1][3]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can be used for rapid qualitative analysis of the disappearance of starting materials and the appearance of the product spot. GC-MS is highly recommended for more detailed analysis, allowing for the identification of the desired product as well as volatile impurities and oligomeric byproducts.

Q4: What is the "high-dilution principle" and why is it critical for this synthesis?

A4: The high-dilution principle is a strategy used in organic synthesis to promote intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[4][5] By maintaining a very low concentration of the reactants, the probability of one end of a molecule reacting with its other end is increased, while the probability of it reacting with another molecule is decreased. In the synthesis of this compound, this is crucial for minimizing the formation of linear polysiloxane impurities.[6][7] This is often achieved by the slow addition of the reactants to a large volume of solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Low Yield of the Desired Macrocycle and a High Amount of Polymeric Material

Root Cause: This is the most common problem and is almost always due to the concentration of the reactants being too high, favoring intermolecular polymerization over intramolecular cyclization.

Solutions:

  • Implement High-Dilution Conditions:

    • Slow Addition: Use a syringe pump to add a solution of dichlorodimethylsilane and pentaethylene glycol to a large volume of a suitable solvent over an extended period (e.g., 8-12 hours). This maintains a pseudo-high dilution environment.

    • Large Solvent Volume: Ensure the reaction vessel contains a sufficient volume of solvent to maintain a low concentration of the reactants as they are added.

  • Optimize Reaction Temperature: While high temperatures can increase reaction rates, they can also promote side reactions. An optimal temperature, typically near the boiling point of the solvent, should be determined empirically.

  • Consider a Template-Assisted Synthesis: Although more complex, the use of a template ion (e.g., a potassium salt) can help to pre-organize the pentaethylene glycol chain into a conformation that is favorable for cyclization.

Issue 2: Presence of Significant Amounts of Silanol and Siloxane Impurities

Root Cause: Dichlorodimethylsilane is highly reactive towards water.[1][3] Any moisture in the reactants, solvent, or glassware will lead to its hydrolysis, forming silanols which can then condense to form linear and cyclic dimethylsiloxanes.

Solutions:

  • Rigorous Drying of Reagents and Glassware:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use freshly distilled and dried solvents. Toluene or tetrahydrofuran (THF) are common choices and should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene).

    • Ensure the pentaethylene glycol is thoroughly dried, for example, by azeotropic distillation with toluene.

  • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere of dry nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Issue 3: Difficulty in Purifying the Final Product

Root Cause: The physical properties of the desired macrocycle can be similar to those of the linear and cyclic oligomeric impurities, making separation challenging.

Solutions:

  • Fractional Distillation under High Vacuum: This is often the most effective method for separating the desired product from less volatile polymeric impurities and more volatile starting materials. A good vacuum and a fractionating column are essential.

  • Column Chromatography: For smaller scale purifications or to remove trace impurities, column chromatography on silica gel can be effective. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) should be used.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a powerful purification technique.

Experimental Protocols

Protocol 1: Synthesis of this compound under High-Dilution Conditions

Materials:

  • Dichlorodimethylsilane (freshly distilled)

  • Pentaethylene glycol (dried by azeotropic distillation with toluene)

  • Anhydrous Toluene

  • Anhydrous Triethylamine (or other suitable non-nucleophilic base)

  • Dry nitrogen or argon source

  • Syringe pump

Procedure:

  • Set up a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Charge the flask with anhydrous toluene (e.g., 500 mL for a 10 mmol scale reaction) and triethylamine (2.2 equivalents).

  • Prepare a solution of pentaethylene glycol (1 equivalent) and dichlorodimethylsilane (1.05 equivalents) in anhydrous toluene (e.g., 100 mL) in a separate flask under a nitrogen atmosphere.

  • Transfer this solution to a syringe and place it in a syringe pump.

  • Heat the toluene in the reaction flask to reflux.

  • Slowly add the solution from the syringe pump to the refluxing toluene over 8-12 hours with vigorous stirring.

  • After the addition is complete, continue to reflux for an additional 2-4 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by high-vacuum distillation.

Protocol 2: Purification by High-Vacuum Distillation
  • Assemble a short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.

  • Transfer the crude product to the distillation flask.

  • Slowly apply a high vacuum (e.g., <0.1 mmHg).

  • Gently heat the distillation flask with a heating mantle.

  • Collect fractions based on the boiling point and refractive index. The desired product will typically distill after any remaining solvent and before the higher-boiling oligomers.

Data Presentation

Parameter Recommended Value Rationale
Reactant Concentration < 0.01 MTo favor intramolecular cyclization and minimize polymerization.
Addition Time 8 - 12 hoursEnsures pseudo-high dilution conditions are maintained.
Solvent Anhydrous Toluene or THFAprotic and can be effectively dried.
Base TriethylamineActs as an HCl scavenger without participating in side reactions.

Visualizations

Logical Workflow for Minimizing Impurities

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_outcome Desired Outcome dry_glass Dry Glassware (Oven, >120°C) inert_atm Inert Atmosphere (N2 or Ar) dry_glass->inert_atm dry_solvent Use Anhydrous Solvent (e.g., distilled Toluene) dry_solvent->inert_atm dry_reagents Dry Reagents (e.g., azeotropic distillation of diol) dry_reagents->inert_atm high_dilution High Dilution (Slow addition via syringe pump) inert_atm->high_dilution base Use Non-nucleophilic Base (e.g., Triethylamine) high_dilution->base distillation High-Vacuum Distillation base->distillation chromatography Column Chromatography distillation->chromatography pure_product High Purity Product (>99%) chromatography->pure_product

Caption: Workflow for minimizing impurities in the synthesis of this compound.

Troubleshooting Decision Tree

start Low Yield or High Impurity Level check_polymer High amount of polymer? start->check_polymer check_siloxane Presence of siloxane byproducts? check_polymer->check_siloxane No implement_high_dilution Implement/Optimize High-Dilution Conditions check_polymer->implement_high_dilution Yes rigorous_drying Ensure Rigorous Drying of all Components check_siloxane->rigorous_drying Yes purification_issue Optimize Purification (Distillation/Chromatography) check_siloxane->purification_issue No

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Shi, L., Boulègue-Mondière, A., Blanc, D., Baceiredo, A., Branchadell, V., & Kato, T. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011–1014. [Link]

  • Baran, P. S. (2020). Macrocyclizations. Baran Lab, Scripps Research. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Dimethyldichlorosilane. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Valle, E., & Fregonese, C. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Chemistry – A European Journal, 29(37), e202300583. [Link]

  • Martí-Centelles, V., Pandey, M. D., Burguete, M. I., & Luis, S. V. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8736–8834. [Link]

  • Rochow, E. G. (2006). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 25(17), 4021–4025. [Link]

  • Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved January 20, 2026, from [Link]

  • Gládek, A., & Allcock, H. R. (2013). Macrocyclization strategies for cyclic peptides and peptidomimetics. Organic & Biomolecular Chemistry, 11(35), 5715–5729. [Link]

  • Method of separating volatile siloxane from a liquid feed mixture. (2019).
  • How To Purify Silicone Polymers? (2025). YouTube. [Link] (Note: A generic YouTube link is provided as a placeholder, as the original link may not be stable. The content reflects general purification techniques discussed in such videos.)

  • Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products. (2013).

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Validation & Comparative

A Comparative Guide to Cation Complexation: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane vs. 18-Crown-6

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of ion concentration and transport is a frequent necessity. Macrocyclic polyethers, particularly crown ethers, have long been indispensable tools for achieving this control through selective cation binding. The archetypal 18-crown-6 is renowned for its high affinity for potassium ions, a property that has been extensively leveraged in organic synthesis and biomedical research.

This guide delves into a comparative analysis of 18-crown-6 and a silicon-containing analogue, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. While extensive research has solidified the performance characteristics of 18-crown-6, its silicon-based counterpart presents an intriguing modification. The substitution of a carbon atom with a dimethylsilyl group introduces changes in bond angles, bond lengths, and electronic distribution, which are anticipated to modulate its cation binding properties.

This document provides a comprehensive overview of the known attributes of 18-crown-6, supported by established experimental data. In the absence of extensive published data for this compound, we will explore its anticipated behavior based on fundamental chemical principles and the known properties of related siloxane compounds. Furthermore, we furnish detailed experimental protocols to empower researchers to conduct their own comparative studies and contribute to the collective understanding of this promising class of macrocycles.

Structural and Physicochemical Properties

A fundamental understanding of the structural and electronic differences between these two macrocycles is paramount to appreciating their divergent functionalities.

PropertyThis compound18-Crown-6
Molecular Formula C₁₂H₂₆O₆SiC₁₂H₂₄O₆
Molecular Weight 294.42 g/mol 264.32 g/mol [1]
CAS Number 83890-22-617455-13-9[1]
Appearance Likely a colorless oil or low-melting solidWhite, hygroscopic crystalline solid
Melting Point Not widely reported37-40 °C
Boiling Point Not widely reported116 °C at 0.2 Torr
Key Structural Feature A 17-membered ring containing a dimethylsilyl group.An 18-membered ring composed of repeating ethyleneoxy units.

The most significant structural deviation in this compound is the replacement of a -CH₂-CH₂- unit with a -Si(CH₃)₂-O- moiety. This substitution has several important consequences:

  • Bond Lengths and Angles: The Si-O bond is longer than the C-O bond, and the Si-O-C bond angle is generally larger than the C-O-C bond angle. This will alter the overall size and conformation of the macrocyclic cavity.

  • Flexibility: The siloxane linkage is known for its high flexibility, which may allow the sila-crown ether to more readily adapt its conformation to encapsulate cations of varying sizes.

  • Electronic Effects: The electronegativity difference between silicon and oxygen is greater than that between carbon and oxygen, leading to a more polar Si-O bond. The methyl groups on the silicon atom are electron-donating, which may influence the electron density on the adjacent oxygen atoms and, consequently, their cation binding affinity.

Cation Binding Affinity and Selectivity: A Comparative Overview

The efficacy of a crown ether is primarily defined by its ability to selectively bind specific cations. This is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the cation-crown ether complex.

18-Crown-6: A Well-Characterized Ligand

18-crown-6 exhibits a pronounced selectivity for the potassium ion (K⁺), whose ionic radius is ideally suited to the cavity size of the macrocycle. This strong interaction is a cornerstone of its utility as a phase-transfer catalyst and in various biomedical applications. The stability constants for 1:1 complexes of 18-crown-6 with a range of alkali and alkaline earth metal cations in methanol at 25°C are well-documented.

CationIonic Radius (Å)18-crown-6 (log K)
Li⁺0.764.30
Na⁺1.024.32
K⁺1.386.05
Rb⁺1.525.35
Cs⁺1.674.67

Note: Data compiled from multiple sources. Slight variations may exist between different studies.

The thermodynamics of complexation reveal that the binding of cations by 18-crown-6 is typically an enthalpy-driven process, with an unfavorable entropic contribution due to the increased order of the system upon complex formation.

This compound: An Area for Investigation

To date, there is a notable absence of published experimental data on the stability constants of this compound with various cations. However, we can hypothesize on its potential binding behavior based on its structural characteristics:

  • Cavity Size and Flexibility: The larger bond lengths and angles associated with the silyl group may result in a slightly larger and more flexible cavity compared to 18-crown-6. This could potentially lead to a different selectivity profile, possibly favoring larger cations.

  • Basicity of Oxygen Atoms: The electron-donating methyl groups on the silicon atom could increase the electron density on the adjacent oxygen atoms, potentially enhancing their ability to coordinate with cations. However, the overall effect on binding affinity is complex and will also depend on conformational factors.

The lack of concrete data underscores the need for experimental investigation to fully characterize the cation binding properties of this sila-crown ether and to ascertain its potential advantages over traditional crown ethers.

Experimental Protocols

To facilitate the direct comparison of these two macrocycles, we provide the following detailed experimental protocols.

Synthesis of this compound

This procedure is a general method for the synthesis of sila-crown ethers and may require optimization for the specific target molecule.

reagents Reactants: - Dichlorodimethylsilane - Pentaethylene glycol - Anhydrous Toluene (solvent) - Triethylamine (base) setup Reaction Setup: - Dry, inert atmosphere (e.g., N₂ or Ar) - Three-neck round-bottom flask - Addition funnels - Magnetic stirrer - Reflux condenser reagents->setup 1. Prepare reaction Reaction: - Dissolve pentaethylene glycol and triethylamine in toluene. - Slowly add a solution of dichlorodimethylsilane in toluene at 0°C. - Stir at room temperature, then reflux. setup->reaction 2. Combine & React workup Workup: - Cool the reaction mixture. - Filter to remove triethylamine hydrochloride. - Evaporate the solvent under reduced pressure. reaction->workup 3. Isolate purification Purification: - Vacuum distillation or column chromatography to isolate the product. workup->purification 4. Purify

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

  • Preparation: Under an inert atmosphere, equip a dry three-neck round-bottom flask with a magnetic stirrer, two addition funnels, and a reflux condenser.

  • Charging the Flask: Charge the flask with a solution of pentaethylene glycol and triethylamine in anhydrous toluene.

  • Addition of Silane: Fill one addition funnel with a solution of dichlorodimethylsilane in anhydrous toluene. Add the dichlorodimethylsilane solution dropwise to the stirred solution in the flask at 0°C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Subsequently, heat the mixture to reflux for a specified period to ensure complete reaction.

  • Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the toluene.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Determination of Cation Binding Constants by Conductometric Titration

Conductometric titration is a reliable method for determining the stability constants of crown ether-cation complexes.

solution_prep Solution Preparation: - Prepare a standard solution of the metal salt (e.g., KCl) in a suitable solvent (e.g., methanol). - Prepare a standard solution of the crown ether in the same solvent. titration_setup Titration Setup: - Place a known volume of the metal salt solution in a thermostatted conductivity cell. - Use a calibrated conductometer to measure the initial conductance. solution_prep->titration_setup 1. Prepare titration Titration: - Add small, precise aliquots of the crown ether solution to the metal salt solution. - Record the conductance after each addition, allowing for equilibration. titration_setup->titration 2. Titrate data_analysis Data Analysis: - Plot the molar conductivity as a function of the [crown ether]/[metal ion] molar ratio. - Use a non-linear least-squares fitting algorithm to calculate the stability constant (K) from the titration curve. titration->data_analysis 3. Analyze

Caption: Workflow for determining cation binding constants using conductometric titration.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of the metal salt (e.g., KCl, NaCl) of known concentration (typically in the range of 10⁻⁴ to 10⁻³ M) in a suitable solvent such as dry methanol. Prepare a stock solution of the crown ether (18-crown-6 or the sila-crown ether) in the same solvent.

  • Titration Setup: Accurately pipette a known volume of the metal salt solution into a thermostatted conductivity cell. Measure the initial conductance of the solution using a calibrated conductometer.

  • Titration: Add small, precise volumes of the crown ether solution to the conductivity cell using a calibrated micropipette or burette. After each addition, stir the solution to ensure homogeneity and allow it to reach thermal equilibrium before recording the conductance.

  • Data Analysis: Correct the measured conductance values for the change in volume. Plot the molar conductivity (Λ) against the molar ratio of the crown ether to the metal ion. The stability constant (K) can then be calculated by fitting the experimental data to a suitable binding model using a non-linear least-squares analysis program.

Conclusion and Future Outlook

18-crown-6 remains a powerful and well-understood tool for selective cation binding, particularly for potassium ions. Its performance is backed by a wealth of experimental data, making it a reliable choice for a multitude of applications.

This compound represents an intriguing structural variant with the potential for altered cation binding properties. The introduction of the dimethylsilyl group is expected to impact the macrocycle's size, flexibility, and electronic characteristics. However, the lack of published experimental data on its cation binding affinities presents a clear research gap.

The experimental protocols provided in this guide offer a clear pathway for researchers to undertake a direct, quantitative comparison of these two macrocycles. Such studies are crucial for elucidating the structure-activity relationships of sila-crown ethers and for unlocking their potential in areas where fine-tuned cation selectivity and affinity are paramount. The exploration of sila-crown ethers is a promising frontier in supramolecular chemistry, with the potential to yield novel ligands with tailored properties for a wide range of scientific and technological applications.

References

  • Potentiometric, Thermodynamics and DFT Calculations of Some Metal(II)-Schiff Base Complexes Formed in Solution. (2020). International Journal of Electrochemical Science, 15, 3891-3905.
  • Stability constants of complexes. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link].

  • Stability constants of complexes. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link].

  • Mapari, A. K. (2014). Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e)-[(2,6-dimethyl. phenyl) imino]methyl}phenol and 1-{(e)-[(2,6-dichloro-3- methylphenyl)imino]methyl}naphthalen-2-ol. International Journal of Current Pharmaceutical & Clinical Research, 4(2), 91-94.
  • Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. (n.d.). CORE. Retrieved January 20, 2026, from [Link].

  • Complex formation constants a between the cations and the diazacrown... (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link].

  • 18-Crown-6. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link].

  • Kim, J., Kim, K. S., & Lee, J. Y. (2010). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. Bulletin of the Korean Chemical Society, 31(5), 1269-1274.
  • Environmentally benign green synthesis of intermediates and their derivatives of 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 B-hexahydro-4H-pyrazino[2,1-A] isoquinoline via N-alkylation/acylation. (2025).
  • Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6. (2025).
  • Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers. (2025). FULIR.
  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. (n.d.). SID. Retrieved January 20, 2026, from [Link].

  • Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6. (2025).
  • comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)
  • Crown ether. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link].

  • Kim, J., Kim, K. S., & Lee, J. Y. (2010).
  • Determination of Binding Constants by NMR Titr
  • 18-Crown-6. (n.d.). In PubChem. Retrieved January 20, 2026, from [Link].

  • Synthesis of Difunctional Organooxasilacycloalkanes. (2025).
  • Synthesis of 3,6-Dihydro-2H-1,2-oxazines via Dimethylsulfoxonium Methylide Addition to α,β-Unsaturated Nitrones. (n.d.).
  • Synthesis of 4α-Hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one by Ozonolysis of (1R, cis). (2025).

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A Comparative Analysis of Cation Binding Affinity: Sila-Crown Ethers vs. Traditional Crown Ethers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of supramolecular chemistry and its applications in areas such as drug delivery and ion transport, the precise recognition and binding of cations are of paramount importance. Traditional crown ethers, cyclic polyethers discovered by Charles Pedersen, have long been the gold standard for selective cation complexation.[1] Their ability to selectively bind specific metal ions based on the compatibility between the cation's ionic radius and the crown ether's cavity size is a well-established principle.[2] However, the quest for novel host molecules with tailored properties has led to the development of sila-crown ethers, where one or more carbon atoms in the polyether ring are replaced by silicon. This substitution introduces significant changes in the structural and electronic properties of the macrocycle, consequently influencing its binding affinity and selectivity for cations.

This guide provides an in-depth, objective comparison of the binding affinities of sila-crown ethers and their traditional carbon-based counterparts. We will delve into the fundamental structural and electronic differences that govern their complexation behavior, present supporting experimental data, and provide detailed protocols for the determination of binding affinities. This information is intended to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are exploring the potential of these fascinating macrocycles.

Unveiling the Structural and Electronic Distinctions

The replacement of a methylene group (-CH₂-) with a silylene group (-SiR₂-) in a crown ether framework introduces several key changes that fundamentally alter its interaction with cations:

  • Bond Lengths and Angles: The Si-O bond (typically ~1.64 Å) is significantly longer than the C-O bond (~1.43 Å), and the Si-O-Si bond angle (can be up to 180°) is much wider and more flexible than the C-O-C angle (~112°).[3] This results in a larger and more flexible cavity in sila-crown ethers compared to their direct carbon analogues.

  • Electronic Effects: The oxygen atoms in siloxanes are considered to have lower Lewis basicity compared to those in ethers. This has been attributed to the interaction between the oxygen lone pairs and the σ*-orbitals of the Si-C or Si-Si bonds (negative hyperconjugation).[4] Additionally, the positively polarized silicon atoms can exhibit electrostatic repulsion towards cations, which can weaken the binding interaction.[5][6]

  • Conformational Flexibility: The longer Si-O bonds and more flexible Si-O-Si angles can impart greater conformational freedom to the sila-crown ether ring, potentially allowing for a more entropically favorable complexation process.

These structural and electronic differences create a nuanced interplay that determines the ultimate binding affinity and selectivity of sila-crown ethers. While the lower basicity of the oxygen atoms might suggest weaker binding, the increased cavity size and flexibility can, in some cases, compensate for this, leading to comparable or even enhanced binding for certain cations.

A Head-to-Head Comparison of Binding Affinities

The most direct way to compare the binding affinities of sila-crown ethers and traditional crown ethers is by examining their complex stability constants (Ks) or the logarithm of these constants (log K). A higher log K value indicates a more stable complex and thus a stronger binding affinity. The following table summarizes some of the available experimental data for comparable sila-crown and traditional crown ethers.

Crown EtherCationSolventlog KΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)Reference
[7]crown-4Li⁺-----[4]
1,2,4,5-tetrasila[7]crown-4Li⁺---29.51--[4]
[3]crown-5Mg²⁺-----[5]
1,2-disila[3]crown-5Mg²⁺-Higher than[3]crown-5---[5]

Note: The data for 1,2,4,5-tetrasila[7]crown-4 represents the calculated energy released upon exchange of Li⁺ from[7]crown-4, indicating a significantly higher affinity.

DFT calculations have shown that the complexation ability of 1,2,4,5-tetrasila[7]crown-4 towards Li⁺ is considerably higher than that of[7]crown-4.[4] Similarly, the coordination ability of 1,2-disila[3]crown-5 towards magnesium bromide was found to be significantly higher compared to[3]crown-5.[5] These findings suggest that for smaller cations, the increased cavity size and flexibility of sila-crown ethers can lead to a more favorable binding environment, overcoming the potentially weaker Lewis basicity of the siloxane oxygens.

The thermodynamics of complexation provide further insights into the driving forces of binding. For many crown ether-cation interactions, the process is enthalpy-driven, meaning it is favored by the formation of strong electrostatic interactions between the cation and the oxygen donor atoms.[8] The entropic contribution can be either favorable (due to the release of solvent molecules) or unfavorable (due to the loss of conformational freedom of the crown ether upon binding).

Experimental Determination of Binding Affinity: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[9][10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment. From these values, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated.[11]

Step-by-Step ITC Protocol for Crown Ether-Cation Binding
  • Sample Preparation:

    • Prepare a solution of the crown ether (either traditional or sila-crown) in a suitable solvent (e.g., dry methanol, acetonitrile) at a known concentration (typically in the low millimolar range).

    • Prepare a solution of the metal salt (e.g., NaCl, KCl, LiOTf) in the same solvent at a concentration approximately 10-20 times higher than the crown ether concentration.

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 298.15 K).

    • Set the stirring speed to ensure proper mixing without generating significant frictional heat.

    • Set the injection volume and spacing. A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the metal salt solution into the crown ether solution.

  • Data Acquisition:

    • Load the crown ether solution into the sample cell and the metal salt solution into the injection syringe.

    • Allow the system to equilibrate to the set temperature.

    • Initiate the titration. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change for each injection.

    • Correct for the heat of dilution by performing a control experiment where the metal salt solution is injected into the pure solvent.

    • Fit the corrected data to a suitable binding model (e.g., a 1:1 binding model) using the instrument's software. This will yield the values for Ka, ΔH°, and n.

The choice of a 1:1 binding model is often appropriate for crown ether-cation complexation, but the stoichiometry should be confirmed by the experimental results.[9]

Visualizing the Interactions and Workflow

To better understand the concepts discussed, the following diagrams illustrate the complexation of cations by both traditional and sila-crown ethers, as well as the experimental workflow for ITC.

G cluster_0 Traditional Crown Ether Complexation cluster_1 Sila-Crown Ether Complexation CE Crown Ether Complex [Cation⊂Crown Ether]⁺ CE->Complex Cation Cation Cation->Complex SCE Sila-Crown Ether SComplex [Cation⊂Sila-Crown Ether]⁺ SCE->SComplex Cation2 Cation Cation2->SComplex ITC_Workflow prep Sample Preparation (Crown Ether & Metal Salt) setup Instrument Setup (Temperature, Stirring, Injections) prep->setup acq Data Acquisition (Titration) setup->acq analysis Data Analysis (Integration, Correction, Fitting) acq->analysis results Thermodynamic Parameters (Kₐ, ΔH°, n, ΔG°, ΔS°) analysis->results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The introduction of silicon into the crown ether framework offers a fascinating avenue for tuning the cation binding properties of these macrocycles. While the reduced Lewis basicity of the siloxane oxygen atoms might intuitively suggest a decrease in binding affinity, experimental and computational studies have demonstrated that the increased cavity size and conformational flexibility of sila-crown ethers can lead to comparable or even superior binding for certain cations, particularly smaller ones.

The choice between a traditional crown ether and a sila-crown ether will ultimately depend on the specific application and the target cation. Sila-crown ethers present a promising class of compounds with potentially unique selectivities and thermodynamic profiles. Further systematic studies comparing a wider range of sila-crown ethers with their carbon analogues are needed to fully elucidate the structure-activity relationships and unlock their full potential in areas ranging from ion sensing to therapeutic applications. [12]

References

  • Silychristin. In Wikipedia; 2023. [Link] [13]2. Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes. Beilstein Journal of Organic Chemistry. [Link] [9]3. Total synthesis of silychristin, an antihepatotoxic flavonolignan. Journal of the Chemical Society, Chemical Communications. [Link] [14]4. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. PubMed. [Link] [10]5. Synthesis and coordination ability of a partially silicon based crown ether. Chemical Communications. [Link] [4][15]6. Complexation Thermodynamics of Crown Ethers. 6.1,2 Calorimetric Titration of Cation Complexation with Some Azacrown Ethers. Bulletin of the Korean Chemical Society. [Link] [8]7. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation. ResearchGate. [Link] [11]8. Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review. DBpia. [Link] [16]9. A structural study of alkaline earth metal complexes with hybrid disila-crown ethers. Dalton Transactions. [Link] [5]10. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. [Link] [17]11. Structural Study of Mismatched Disila-Crown Ether Complexes. Inorganics. [Link] [18]12. Determination of orders of relative alkali metal ion affinities of crown ethers and acyclic analogs by the kinetic method. Journal of the American Society for Mass Spectrometry. [Link] [7]13. Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. [Link] [12]14. Construction of Inorganic Crown Ethers by s-Block-Metal-Templated Si-O Bond Activation. Angewandte Chemie International Edition. [Link] [19]15. Comparison of organic and silicon-based crown ether moieties with six... ResearchGate. [Link] [3]16. Mechanistic Study of the Biomimetic Synthesis of Flavonolignan Diastereoisomers in Milk Thistle. ResearchGate. [Link] [20]17. Flavonolignan Biosynthesis in Silybum marianum – Potential Regulatory Mechanisms and Candidate Genes. Philipps-Universität Marburg. [Link] [21]18. Thermodynamic analysis of alkali metal complex formation of polymer-bonded crown ether. Reactive and Functional Polymers. [Link] [22]19. Calorimetric titration study of the interaction of several uni- and bivalent cations with 15-crown-5, 18-crown-6, and two isomers of dicyclohexo-18-crown-6 in aqueous solution at 25.degree.C and .mu. = 0.1. Journal of the American Chemical Society. [Link] [23]20. Crown ether. In Wikipedia; 2024. [Link] [2]21. Complex formation constants a between the cations and the diazacrown... ResearchGate. [Link] [24]22. Bioconversion of Callus-Produced Precursors to Silymarin Derivatives in Silybum marianum Leaves for the Production of Bioactive Compounds. Molecules. [Link] [25]23. High Affinity Crown Ether Complexes in Water: Thermodynamic Analysis, Evidence of Crystallography and Binding of NAD+. The Journal of Organic Chemistry. [Link] [26]24. Crown Ether Schiff bases and Their Complexes: Recent Advances Review. Egyptian Journal of Chemistry. [Link] [27]26. Crown cation complex effects. 20. Syntheses and cation binding properties of carbon-pivot lariat ethers. Scilit. [Link] [28]27. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. Journal of Advances in Environmental Health Research. [Link] 28. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion. ResearchGate. [Link] [29]29. CROWN ETHERS: SYNTHESIS & APPLICATIONS. JETIR. [Link] [1]30. Symmetry–Binding Correlations of Crown Ether Complexes with Li+ and Na+. Molecules. [Link] [30]31. On The Lower Lewis Basicity of Siloxanes Compared to Ethers. ResearchGate. [Link] [6]32. Difference Between Crown Ethers and Cryptands. Pediaa.Com. [Link] [31]33. Crown ethers are cyclic compounds that have several ether linkages. A crown ether specifically binds certain metal ions or organ. Course Hero. [Link] [32]34. Structural Study of Mismatched Disila-Crown Ether Complexes. ResearchGate. [Link] [33]35. Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. ResearchGate. [Link]

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A Comparative Guide to the Validation of Cation Selectivity for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of cation selectivity for the novel silacrown ether, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. For clarity within this guide, this compound will be referred to by the abbreviation DMSi-17C6 . The validation strategy is presented as a direct comparison against its well-characterized carbon analogue, 18-crown-6 (18C6) , to provide a clear benchmark for performance and to elucidate the specific contributions of the dimethylsilyl group to the macrocycle's ionophoric properties.

The protocols and methodologies outlined herein are designed for researchers in supramolecular chemistry, materials science, and drug development who require robust and reproducible data on host-guest interactions. Our approach is built upon a foundation of scientific integrity, emphasizing a multi-technique, self-validating system to ensure the trustworthiness of the generated data.

Introduction: The Rationale for Silacrown Ethers

Crown ethers are renowned for their ability to selectively bind cations, a property governed by the compatibility between the ion's diameter and the macrocycle's cavity size.[1][2] This has led to their use in phase-transfer catalysis, ion-selective electrodes, and as models for biological ion transport. The substitution of a carbon atom within the macrocyclic framework with a silicon atom, creating a silacrown ether, introduces significant structural and electronic perturbations.

The dimethylsilyl group in DMSi-17C6 is expected to alter the macrocycle's properties in several key ways compared to 18C6 :

  • Conformational Flexibility: The longer Si-O and Si-C bonds, compared to C-O and C-C bonds, can increase the flexibility of the ring, potentially allowing it to adapt more readily to cations of varying sizes.

  • Cavity Size and Shape: The introduction of the silyl group modifies the endocyclic geometry, which can subtly alter the optimal guest size and coordination geometry.

  • Lipophilicity: The presence of the methyl groups on the silicon atom increases the molecule's lipophilicity, which can enhance its solubility in organic solvents and its ability to function as a phase-transfer agent.

This guide details the necessary experiments to quantify these effects and establish a definitive cation selectivity profile for DMSi-17C6.

Caption: Structural relationship between 18C6 and DMSi-17C6.

A Multi-Faceted Experimental Strategy

Experimental_Workflow Start Hypothesis: DMSi-17C6 exhibits unique cation selectivity Screening Tier 1: Selectivity Screening Solvent Extraction (Picrate Method) Broad survey of alkali & alkaline earth metals Start->Screening Investigate Quantification Tier 2: Quantitative Binding ¹H NMR Titration Determine Association Constants (Ka) for high-affinity cations Screening->Quantification Refine Analysis Tier 3: Comparative Analysis Compare Ka and %Extraction values DMSi-17C6 vs. 18C6 Quantification->Analysis Interpret End Validated Selectivity Profile Analysis->End Conclude

Caption: A self-validating workflow for cation selectivity analysis.

Experimental Protocols

Protocol 1: Cation Selectivity Screening via Solvent Extraction

Principle: This technique, often called the picrate extraction method, provides a rapid and effective means to survey the relative affinities of an ionophore for a wide range of cations.[3][4] The ionophore (DMSi-17C6 or 18C6) resides in a water-immiscible organic solvent (e.g., dichloromethane). This phase is mixed with an aqueous phase containing a metal salt, typically a picrate. For a cation to be extracted into the organic phase, it must be complexed by the ionophore, and its charge must be balanced by an anion. The highly colored and lipophilic picrate anion facilitates this process.[3] The extent of extraction, quantified by measuring the picrate concentration in the organic phase via UV-Visible spectroscopy, directly correlates with the binding strength of the ionophore for that cation.

Step-by-Step Methodology:

  • Preparation of Aqueous Picrate Solutions:

    • Prepare 1 x 10⁻⁴ M stock solutions of the picrate salts of the cations to be tested (e.g., Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) in deionized water. The synthesis of metal picrates from picric acid and the corresponding metal hydroxide is a standard procedure.

  • Preparation of Ionophore Solutions:

    • Prepare 1 x 10⁻³ M solutions of DMSi-17C6 and 18C6 in dichloromethane (DCM).

  • Extraction Procedure:

    • In a series of separation funnels, combine 5.0 mL of a specific aqueous metal picrate solution with 5.0 mL of the ionophore-DCM solution.

    • Prepare a control for each cation using 5.0 mL of pure DCM instead of the ionophore solution.

    • Seal the funnels and shake vigorously for 2 minutes to allow equilibrium to be reached.

    • Allow the layers to separate completely (approx. 30 minutes).

  • Analysis:

    • Carefully collect the organic (bottom) layer from each funnel.

    • Measure the absorbance of the organic layer at the λmax of the metal-picrate-ionophore complex (typically ~375 nm) using a UV-Vis spectrophotometer. Use pure DCM as the blank.

  • Calculation of Percent Extraction (%E):

    • %E = (A / A_max) * 100

    • Where 'A' is the absorbance of the sample and 'A_max' is the absorbance of a standard solution where all the initial picrate has been complexed and extracted.

Protocol 2: Determination of Association Constants (Ka) by ¹H NMR Titration

Principle: NMR titration is a powerful method for quantifying the strength of host-guest interactions in solution. It relies on the principle that the chemical environment of the host's protons changes upon complexation with a guest cation. If the binding and unbinding process (exchange) is fast on the NMR timescale, the observed chemical shift is a weighted average of the free and complexed states.[5] By incrementally adding the guest to a solution of the host and monitoring the chemical shift changes (Δδ) of specific host protons, one can determine the stoichiometry and the association constant (Ka) of the complex.[6]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the host (DMSi-17C6 or 18C6) at a fixed concentration (e.g., 2 mM) in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃).

    • Prepare a stock solution of the guest cation salt (e.g., KSCN or NaClO₄, chosen for solubility and non-interfering anions) at a much higher concentration (e.g., 100 mM) in the same host stock solution. This avoids dilution of the host during the titration.

  • Titration Procedure:

    • Transfer a precise volume (e.g., 0.5 mL) of the initial host solution to an NMR tube and record its ¹H NMR spectrum. This is the 'zero guest' point.

    • Using a microsyringe, add small, precise aliquots of the guest stock solution to the NMR tube.[7][8]

    • After each addition, gently mix the sample and record a new ¹H NMR spectrum.

    • Continue this process until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites (typically at a guest:host molar ratio of >10).

  • Data Analysis:

    • Identify one or more host protons that show a significant and clean chemical shift change upon cation addition. For DMSi-17C6 and 18C6, these will be the methylene protons adjacent to the oxygen atoms.

    • Plot the change in chemical shift (Δδ) versus the molar ratio of [Guest]/[Host].

    • Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software to extract the association constant, Ka.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, well-structured tables to facilitate direct comparison between DMSi-17C6 and the 18C6 benchmark.

Table 1: Comparative Cation Extraction Efficiency

CationIonic Radius (Å)% Extraction by 18C6% Extraction by DMSi-17C6
Li⁺0.76Experimental ValueExperimental Value
Na⁺1.02Experimental ValueExperimental Value
K⁺1.38Experimental ValueExperimental Value
Rb⁺1.52Experimental ValueExperimental Value
Cs⁺1.67Experimental ValueExperimental Value
Mg²⁺0.72Experimental ValueExperimental Value
Ca²⁺1.00Experimental ValueExperimental Value
Sr²⁺1.18Experimental ValueExperimental Value
Ba²⁺1.35Experimental ValueExperimental Value

This table will be populated with the data obtained from Protocol 1.

Table 2: Association Constants (Ka) for Selected Cations in CD₃CN at 298 K

CationHostAssociation Constant (Ka, M⁻¹)Selectivity Ratio (K⁺/Na⁺)
Na⁺18C6Experimental Value\multirow{2}{}{Calculated Value}
K⁺18C6Experimental Value
Na⁺DMSi-17C6Experimental Value\multirow{2}{}{Calculated Value}
K⁺DMSi-17C6Experimental Value

This table will be populated with data from Protocol 2 for the most strongly interacting cations identified in Table 1.

Interpreting the Results:

The primary goal is to establish a selectivity profile. For 18C6, the known high selectivity for K⁺ over Na⁺ serves as a control for the experimental procedures. The key questions to answer for DMSi-17C6 are:

  • Peak Selectivity: Which cation does it bind most strongly? Is it the same as 18C6 (K⁺), or has the silyl substitution shifted the preference (e.g., towards the smaller Na⁺ or larger Rb⁺)?

  • Selectivity Magnitude: How discriminative is it? By calculating selectivity ratios (e.g., Ka(K⁺) / Ka(Na⁺)), we can quantify its ability to distinguish between similar ions.

  • Overall Affinity: Are the absolute binding constants for DMSi-17C6 generally higher or lower than for 18C6? This provides insight into the overall stability of the complexes formed.

Conclusion

The validation of cation selectivity for a novel ionophore like this compound requires a systematic and rigorous approach. By employing a screening phase with solvent extraction followed by precise quantitative analysis using NMR titration, researchers can build a reliable and comprehensive picture of its binding properties. The direct comparison with the benchmark compound, 18-crown-6, is crucial for contextualizing the results and understanding the fundamental impact of silicon incorporation into the macrocyclic framework. This structured methodology ensures that the resulting data is not only accurate but also provides deep, mechanistic insights valuable for the rational design of future supramolecular systems.

References

  • Dodziuk, H. (2007). NMR methods for studying inclusion complexes focused on chiral hosts. In Topics in Current Chemistry (Vol. 277, pp. 1-53). Springer, Berlin, Heidelberg. (URL not available)
  • Thordarson, P., & Webb, J. E. A. (2016). Supramolecular NMR titration. YouTube. [Link]

  • Cameron, K. S., & Fielding, L. (2001). NMR Diffusion Spectroscopy as a Measure of Host−Guest Complex Association Constants and as a Probe of Complex Size. The Journal of Organic Chemistry, 66(20), 6891–6895. [Link]

  • Royal Australian Chemical Institute. (2017). #013: Supramolecular NMR Titration. YouTube. [Link]

  • Loni, L., et al. (2010). Extraction of alkali metal cations into various organic liquid membranes using dipropyleneglycoldibenzoate as carrier. Journal of Chemical and Pharmaceutical Research, 2(3), 579-586. [Link]

  • Rao, T. P., & Rao, G. S. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Industrial & Engineering Chemistry Research, 60(47), 16957–16985. [Link]

  • Dishong, D. M., et al. (1981). Crown cation complex effects. 20. Syntheses and cation binding properties of carbon-pivot lariat ethers. The Journal of Organic Chemistry, 46(8), 1479–1484. (URL not available)
  • Jinks, E. R., et al. (2020). Active Transport of Macrocycles into Micelles Using Molecular Pumps. Angewandte Chemie International Edition, 59(38), 16466-16472. [Link]

  • Lindoy, L. F., & Gloe, K. (2013). Solvent extraction: the coordination chemistry behind extractive metallurgy. Chemical Society Reviews, 42(23), 8913-8927. [Link]

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]

  • Wagner, T. R., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • ResearchGate. (2024). Hello, are the organic extractants used in the solvent extraction process anionic or cationic?. [Link]

  • Jinks, E. R., et al. (2020). Active Transport of Macrocycles into Micelles Using Molecular Pumps. ResearchGate. [Link]

  • Al-Mugren, K. S., et al. (2025). Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex. International Journal of Molecular Sciences, 26(10), 4567. [Link]

  • Martinez-Crespo, P., et al. (2016). Macrocycle Unidirectional Transport Along a Linear Molecule by a Two-Step Chemical Reaction Sequence. Angewandte Chemie International Edition, 55(31), 8964-8968. [Link]

  • Berduque, A., & Arrigan, D. W. M. (2006). Selectivity in the Coextraction of Cation and Anion by Electrochemically Modulated Liquid−Liquid Extraction. Analytical Chemistry, 78(15), 5347-5353. [Link]

  • Iwachido, T., et al. (1987). Stoichiometry Determination of Cation-Macrocyclic Complexes Based on the ¹H NMR Chemical Shift of the Cation-Coordinated Water Molecules. Bulletin of the Chemical Society of Japan, 60(11), 4169-4171. [Link]

  • ResearchGate. (n.d.). UV-visible titration experiments. [Link]

  • ResearchGate. (n.d.). Cation Binding by Macrocycles: Complexation of Cationic Species by Crown Ethers. [Link]

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  • The Royal Society of Chemistry. (2011). A new rhodamine based colorimetric 'off-on' fluorescence sensor selective for Pd2+. Supporting Information. [Link]

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A Methodological Guide to the Cross-Validation of Experimental and Theoretical Data for Novel Silacrown Ethers: The Case of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

In the expanding field of supramolecular chemistry and drug delivery, silacrown ethers—macrocycles incorporating a silicon atom into their polyether ring—present a compelling frontier. Their unique structural and electronic properties, imparted by the silicon heteroatom, offer modulated ionophoric capabilities and altered toxicological profiles compared to their carbon analogs.[1][2] However, the synthesis and characterization of novel silacrown ethers necessitate a rigorous validation framework to ensure that theoretical predictions align with empirical reality.

This guide presents a comprehensive, self-validating methodology for the cross-validation of experimental and theoretical data, using the novel compound 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane as a primary case study. While specific literature on this exact molecule is nascent, the protocols described herein are synthesized from established best practices in the characterization of organosilicon compounds and macrocyclic chemistry.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to bridge computational design with experimental confirmation.

Conceptual Framework: The Cross-Validation Loop

The core principle of this guide is the creation of a feedback loop between experimental observation and computational modeling. Theoretical models predict the structural and spectroscopic properties of the target molecule. These predictions are then used to guide and interpret experimental characterization. Discrepancies between the predicted and observed data are subsequently used to refine the theoretical models, leading to a more accurate and robust understanding of the molecule's behavior.

cluster_0 Theoretical Workflow cluster_1 Experimental Workflow T1 Molecular Structure Hypothesis T2 DFT Geometry Optimization (Conformational Search) T1->T2 T3 Prediction of Spectroscopic Properties (NMR, IR) T2->T3 T4 Molecular Dynamics Simulation (Flexibility & Solvation) T2->T4 C Cross-Validation (Data Comparison & Analysis) T2->C Predicted Geometry T3->C Predicted Data E1 Synthesis & Purification E2 Spectroscopic Characterization (NMR, FT-IR, MS) E1->E2 E3 Structural Analysis (X-ray Crystallography) E2->E3 E2->C Experimental Data E3->C Experimental Geometry R Refined Molecular Model C->R Validated Insights R->T2 Refine Model

Caption: The Cross-Validation Workflow.

Proposed Experimental Workflow: Synthesis and Characterization

The first pillar of our analysis is the physical synthesis and empirical characterization of the target molecule. The following protocols are designed to confirm the successful synthesis and elucidate the structural properties of this compound.

A plausible and widely adopted method for the synthesis of silacrown ethers involves the cyclization reaction between a polyethylene glycol and a substituted silane.[5]

  • Reaction: The synthesis is achieved via the reaction of tetraethylene glycol with dichlorodimethylsilane in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct. The reaction is typically performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Step-by-Step Protocol:

    • Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

    • Charge the flask with a solution of tetraethylene glycol and triethylamine in a suitable anhydrous solvent (e.g., toluene or THF).

    • Simultaneously, add a solution of dichlorodimethylsilane in the same solvent dropwise from the dropping funnel over several hours with vigorous stirring. Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature).

    • After the addition is complete, allow the reaction to stir overnight at room temperature.

    • Filter the resulting mixture to remove the triethylammonium chloride salt.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the target silacrown ether.

Each characterization technique provides a unique piece of the structural puzzle. The data obtained forms the experimental benchmark for our theoretical models.

Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Start->NMR Confirms Connectivity FTIR FT-IR Spectroscopy Start->FTIR Identifies Functional Groups MS Mass Spectrometry Start->MS Confirms Molecular Weight XRAY Single-Crystal X-ray Diffraction Start->XRAY Determines 3D Structure (If crystals form) End Comprehensive Experimental Data NMR->End FTIR->End MS->End XRAY->End

Caption: Experimental Characterization Pipeline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of methyl protons on the silicon atom (a sharp singlet) and the ethylene glycol chain protons (a series of multiplets). The integration of these signals should correspond to the expected proton count.

    • ¹³C NMR: Will show distinct signals for the methyl carbons attached to silicon and the carbons of the polyether backbone.

    • ²⁹Si NMR: A crucial experiment that should display a characteristic signal confirming the chemical environment of the silicon atom within the macrocycle.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to verify the presence of key functional groups. Expected characteristic peaks include:

    • Strong C-O-C ether stretches.

    • Si-O-C stretches.

    • Si-C stretches and deformations from the dimethylsilyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) will be used to confirm the molecular weight of the compound (C₁₂H₂₆O₆Si, MW: 294.42 g/mol ), matching the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct.

  • Single-Crystal X-ray Diffraction: If suitable crystals can be grown, this technique provides the definitive solid-state structure, including precise bond lengths, bond angles, and the macrocycle's conformation. This is the "gold standard" for comparison with theoretical geometry.

Theoretical Workflow: Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict the properties of molecules in silico.[6][7] This workflow aims to generate a theoretical dataset for direct comparison with experimental results.

  • Step-by-Step Protocol:

    • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

    • Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers. Macrocycles are conformationally flexible, and finding the global minimum is crucial.[8]

    • DFT Geometry Optimization: Take the lowest-energy conformers from the search and perform full geometry optimization using DFT. A common and reliable level of theory for such systems is the B3LYP functional with a 6-31G* or larger basis set. This step yields the predicted equilibrium geometry (bond lengths, angles).

    • Frequency Calculations: Perform frequency calculations at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the predicted vibrational frequencies for comparison with the FT-IR spectrum.

    • NMR Chemical Shift Prediction: Using the optimized geometry, calculate the NMR chemical shifts (¹H, ¹³C, ²⁹Si) using the Gauge-Independent Atomic Orbital (GIAO) method. Results are typically referenced against a standard like tetramethylsilane (TMS), calculated at the same level of theory.

Cross-Validation: Bridging Theory and Experiment

This is the critical stage where the two datasets are compared. The objective is to assess the accuracy of the theoretical model and gain deeper insight into the molecule's structure and behavior.

Parameter Experimental Data Source Theoretical Data Source Purpose of Comparison
Molecular Structure X-ray DiffractionDFT Optimized GeometryPrimary Validation: Compare bond lengths, bond angles, and dihedral angles. A close match validates the computational model's accuracy in reproducing the static structure.
Vibrational Frequencies FT-IR SpectroscopyDFT Frequency CalculationFunctional Group Confirmation: Match calculated vibrational modes to experimental absorption peaks. Note: Calculated frequencies are often scaled by a factor (~0.96 for B3LYP) to account for systematic errors.
NMR Chemical Shifts ¹H, ¹³C, ²⁹Si NMR SpectraGIAO-DFT CalculationStructural Isomer Confirmation: A strong correlation between experimental and calculated shifts confirms that the correct constitutional isomer has been synthesized and modeled.
Molecular Weight Mass SpectrometryMolecular FormulaIdentity Confirmation: A fundamental check to ensure both workflows are investigating the same molecule (C₁₂H₂₆O₆Si).
Conformational Flexibility (Indirectly from NMR)Molecular Dynamics (MD)Dynamic Behavior: MD simulations can reveal the range of accessible conformations in solution, helping to explain averaged NMR signals.
  • Excellent Agreement: If the DFT-predicted geometry closely matches the X-ray structure and the predicted spectra correlate well with the experimental ones, it builds high confidence in the computational model. This validated model can then be reliably used to predict other properties, such as ion-binding affinities or reactivity, saving significant experimental effort.[4]

  • Systematic Deviations: If, for example, all calculated ¹H NMR shifts are consistently higher than the experimental values, this may point to limitations in the level of theory or solvent effects not captured in the gas-phase calculation. This is not a failure but an opportunity to refine the model (e.g., by incorporating a solvent model like PCM).

  • Significant Discrepancies: A major mismatch—for instance, between the predicted lowest-energy conformer and a solid-state X-ray structure—is highly informative. It may indicate that crystal packing forces in the solid state trap the molecule in a conformation that is not the most stable in the gas phase or in solution.[6] This highlights the importance of considering the molecule's environment.

Conclusion

The robust characterization of a novel molecule like this compound is not achieved by a single technique but by the synthesis of information from multiple experimental and theoretical sources. The cross-validation workflow detailed in this guide provides a powerful, self-correcting framework for researchers. By systematically comparing predicted data with empirical measurements, scientists can build a comprehensive and validated understanding of their target molecule, accelerating the design-test-optimize cycle and paving the way for the development of next-generation materials and therapeutics.

References

  • Arkles, B., et al. (2024). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

  • Review. (n.d.).
  • Puke, C., et al. (2020). Construction of Inorganic Crown Ethers by s-Block-Metal-Templated Si-O Bond Activation. Angewandte Chemie International Edition, 59(42), 18519-18524. [Link]

  • Arkles, B. (1982). Silacrown Ethers, Method of Making Same, and use as Phase-Transfer Catalysts. Zenodo. [Link]

  • Arkles, B., et al. (2023). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

  • Sahu, S., et al. (2014). DFT modeling on the suitable crown ether architecture for complexation with Cs⁺ and Sr²⁺ metal ions. Journal of Molecular Modeling, 20(4), 2189. [Link]

  • Li, Z.-Y., et al. (2016). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journal of Organic Chemistry. [Link]

  • Gau, H., et al. (2004). Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Analytical and Bioanalytical Chemistry, 378(6), 1536-47. [Link]

  • Ramezani, M., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Pharmaceuticals, 17(5), 585. [Link]

  • Watson, J. L., et al. (2024). Accurate de novo design of high-affinity protein-binding macrocycles using deep learning. Nature. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Macrocycles in Drug Discovery: Learning from the Past for the Future. Journal of Medicinal Chemistry, 63(15), 7933-7944. [Link]

  • An, Y., et al. (2024). Accurate de novo design of high-affinity protein binding macrocycles using deep learning. bioRxiv. [Link]

  • Olanders, G., et al. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Cheminformatics, 12(1), 6. [Link]

  • Zhang, Y., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 29(11), 2631. [Link]

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A Comparative Guide to Sila-Crown Ether Structures for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of supramolecular chemistry and its applications in drug delivery and ion transport, the rational design of host molecules is paramount. While traditional crown ethers have long been the workhorses for selective cation binding, their silicon-containing analogues, sila-crown ethers, present a unique and compelling set of properties. This guide provides an in-depth comparative analysis of different sila-crown ether structures, offering field-proven insights into their synthesis, cation binding characteristics, and the underlying principles that govern their behavior. We will delve into experimental data to objectively compare their performance against traditional crown ethers, equipping researchers with the knowledge to select and design the optimal macrocycle for their specific applications.

Introduction: The Silicon Advantage in Macrocyclic Chemistry

Crown ethers, cyclic polyethers first described by Charles Pedersen, are renowned for their ability to selectively bind cations within their central cavity.[1] This "host-guest" chemistry is dictated by the fit between the cation's ionic radius and the crown ether's cavity size, as well as the electrostatic interactions between the cation and the oxygen donor atoms.[2]

Sila-crown ethers are a class of macrocycles where one or more carbon atoms in the polyether ring are replaced by silicon atoms. This seemingly subtle substitution introduces significant changes to the electronic and structural properties of the macrocycle, leading to distinct cation binding behaviors.[3] The introduction of the Si-O bond, which is more polarized and has a different bond angle compared to the C-O bond, alters the electron density on the oxygen atoms and the overall conformation of the ring.[4] These modifications can lead to enhanced or altered selectivity for certain cations, as well as different kinetic and thermodynamic complexation profiles. Understanding these differences is crucial for the targeted design of ionophores and other functional supramolecular systems.[5]

Structural Diversity in Sila-Crown Ethers: A Comparative Overview

The substitution of carbon with silicon in the crown ether framework allows for a wide range of structural diversity. The number and position of the silicon atoms, as well as the nature of the substituents on the silicon, all play a crucial role in determining the macrocycle's properties. Here, we compare some key structural motifs.

Hybrid Sila-Crown Ethers: Blending the Best of Both Worlds

Hybrid sila-crown ethers incorporate both siloxane (-Si-O-Si-) and ethylene oxide (-CH₂-CH₂-O-) units within the same macrocyclic framework. This approach allows for a fine-tuning of the crown ether's properties by modulating the ratio and arrangement of these units.

For instance, the introduction of a disilane (-SiMe₂-SiMe₂-) unit in place of a -CH₂-CH₂- unit in a crown ether framework can lead to an increased ring diameter and altered conformational flexibility.[6] This can impact the selectivity of the crown ether for different cations.

dot

Caption: Comparison of 18-Crown-6 and a hybrid sila-crown ether.

Per-sialylated Crown Ethers: A Fully Inorganic Core

In per-sialylated crown ethers, all the carbon atoms of the macrocyclic backbone are replaced by silicon atoms. This creates a fully inorganic -(-SiR₂-O-)- repeating unit. These structures exhibit significantly different properties compared to their carbon-based counterparts due to the distinct nature of the Si-O-Si linkage. The Si-O-Si bond angle is typically wider than the C-O-C angle, leading to larger and more flexible cavities. However, the Lewis basicity of the oxygen atoms in siloxanes is generally lower than in ethers, which can influence the strength of cation binding.[4]

Comparative Analysis of Cation Binding: A Quantitative Approach

The ultimate measure of a crown ether's performance is its ability to selectively bind specific cations. This is quantified by the stability constant (log K) or association constant (Kₐ) of the host-guest complex. A higher value indicates stronger binding.

Table 1: Comparative Cation Binding Behavior (Qualitative and Computational)

MacrocycleCationRelative Binding StrengthKey Structural Features Influencing BindingReference
[7]crown-4 Li⁺StandardGood size match between cavity and cation.[3]
1,2,4,5-tetrasila[7]crown-4 Li⁺Higher than[7]crown-4 (DFT)Altered ring conformation and electronic effects of silicon.[3][8]
[9]crown-6 K⁺StrongExcellent size complementarity.[10]
1,2-disila[9]crown-6 Ca²⁺Weaker than[9]crown-6 (in solution)Increased ring flexibility and altered oxygen basicity.[5]
1,2-disila[11]crown-5 Mg²⁺Higher than[11]crown-5 (DFT)Favorable coordination geometry for the smaller cation.[5]

Key Mechanistic Insights:

  • Oxygen Basicity: The oxygen atoms in a Si-O-Si linkage are generally less basic than those in a C-O-C linkage. This is attributed to the delocalization of oxygen lone pair electrons into the empty σ* orbitals of the adjacent silicon atoms (pπ-dπ bonding or negative hyperconjugation).[4] This reduced basicity can lead to weaker electrostatic interactions with cations.

  • Cation-Silicon Repulsion: The silicon atoms in sila-crown ethers carry a partial positive charge. This can lead to electrostatic repulsion with the positively charged cation being complexed, potentially destabilizing the complex.[6]

  • Conformational Flexibility: The wider Si-O-Si bond angle and longer Si-O and Si-Si bonds can impart greater conformational flexibility to sila-crown ethers compared to their carbon analogues. This can be advantageous for accommodating larger cations but may also lead to a greater entropic penalty upon complexation.[3]

Experimental Protocols: A Guide to Characterization

To facilitate further research in this area, we provide detailed, field-proven protocols for the synthesis and characterization of a representative sila-crown ether.

Synthesis of a Hybrid Sila-Crown Ether

The synthesis of sila-crown ethers can be achieved through various methods, often adapting traditional Williamson ether synthesis or employing transesterification reactions.[12] A general approach for synthesizing a hybrid disila-crown ether is outlined below.

dot

Synthesis_Workflow Reactant1 Di(polyethylene glycol) ether Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 1,2-dichloro-1,1,2,2-tetramethyldisilane Reactant2->Reaction Base Base (e.g., NaH) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Product Hybrid Disila-Crown Ether Characterization->Product

Caption: General workflow for the synthesis of a hybrid sila-crown ether.

Step-by-Step Methodology:

  • Preparation of the Diol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the appropriate di(polyethylene glycol) ether in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation of the hydroxyl groups.

  • Addition of the Dichlorodisilane: Slowly add a solution of 1,2-dichloro-1,1,2,2-tetramethyldisilane in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for an extended period (e.g., 24-48 hours) to drive the cyclization to completion.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized sila-crown ether using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Cation Binding Constants by ¹H NMR Titration

¹H NMR titration is a powerful technique for quantifying the strength of host-guest interactions in solution.[11] The following protocol outlines the determination of the association constant (Kₐ) for the complexation of a cation by a sila-crown ether.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the sila-crown ether host (H) of a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CD₃CN or CD₃OD). Prepare a stock solution of the guest cation salt (G) of a significantly higher concentration (e.g., 50 mM) in the same deuterated solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest solution to the host solution in the NMR tube. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum. Continue the additions until the guest is in large excess (e.g., 10-20 equivalents).

  • Data Analysis: Monitor the chemical shift (δ) of a proton on the host that is sensitive to the binding event. Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the guest concentration.

  • Fitting the Data: Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis software to determine the association constant (Kₐ) and the chemical shift of the fully complexed host (δ_complex). The following equation can be used for a 1:1 binding model:

    Δδ = Δδ_max * (([H]₀ + [G]₀ + 1/Kₐ) - √(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀)) / (2[H]₀)

    where Δδ_max = δ_complex - δ_free, [H]₀ is the initial host concentration, and [G]₀ is the total guest concentration.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a sila-crown ether-cation complex in the solid state.[13]

Step-by-Step Methodology for Crystal Growth:

  • Prepare a Saturated Solution: Dissolve the sila-crown ether and a slight excess of the desired metal salt in a suitable solvent or solvent mixture (e.g., acetonitrile, methanol/dichloromethane). Gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Vapor Diffusion: Alternatively, place the vial containing the saturated solution inside a larger, sealed container with a small amount of a less polar "anti-solvent" in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Mounting and Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect the diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate crystallographic software to obtain detailed information about bond lengths, bond angles, and the coordination environment of the cation.

Conclusion and Future Outlook

Sila-crown ethers represent a versatile and promising class of macrocyclic hosts with unique properties stemming from the incorporation of silicon into the polyether framework. Their altered electronic and conformational characteristics offer opportunities for the design of highly selective ionophores and sensors. The comparative analysis presented in this guide highlights the key structural and mechanistic differences between sila-crown ethers and their traditional carbon-based counterparts, providing a foundation for their rational design and application.

Future research in this field will likely focus on the synthesis of more complex and functionalized sila-crown ethers, the compilation of comprehensive experimental databases of their cation binding affinities, and the exploration of their applications in areas such as targeted drug delivery, ion-selective membranes, and catalysis. The continued development of both synthetic methodologies and advanced characterization techniques will undoubtedly unlock the full potential of these fascinating silicon-containing macrocycles.

References

  • Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry.
  • Dankert, F., Reuter, K., Donsbach, C., & von Hänisch, C. (2017). A structural study of alkaline earth metal complexes with hybrid disila-crown ethers. Dalton Transactions, 46(26), 8727–8735. [Link]

  • Dankert, F., Reuter, K., Donsbach, C., & von Hänisch, C. (2017). A structural study of alkaline earth metal complexes with hybrid disila-crown ethers. Dalton Transactions, 46(26), 8727–8735. [Link]

  • Reuter, K., Thiele, G., Hafner, T., Uhlig, F., & von Hänisch, C. (2016). Synthesis and coordination ability of a partially silicon based crown ether. Chemical Communications, 52(92), 13265–13268. [Link]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036.
  • Wikipedia. (2023). 18-Crown-6. [Link]

  • Reuter, K., Buchner, M. R., Thiele, G., & von Hänisch, C. (2016). Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorganic Chemistry, 55(9), 4441–4447. [Link]

  • Arkles, B., Pannell, K., Thomas, A., Clemintino, L., & Segarnick, D. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. 20th International Symposium on Silicon Chemistry (ISOS-20).
  • Dankert, F., & von Hänisch, C. (2021). Siloxane Coordination Revisited: Si−O Bond Character, Reactivity and Magnificent Molecular Shapes. Chemistry – A European Journal, 27(21), 6439-6455.
  • Dankert, F., & von Hänisch, C. (2021). Comparison of organic and silicon-based crown ether moieties with six donor atoms.
  • Reuter, K., Thiele, G., Hafner, T., Uhlig, F., & von Hänisch, C. (2017). Structural Study of Mismatched Disila-Crown Ether Complexes. Inorganics, 5(1), 11. [Link]

  • Jones, P. G. (n.d.). Crystal growing.
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  • Wikipedia. (2023). Crown ether. [Link]

  • Wilcox, C. S. (1997). Determination of Association Constants (Kₐ)
  • Gatto, V. J., Miller, S. R., & Gokel, G. W. (1988). 4,13-DIAZA-18-CROWN-6. Organic Syntheses, 66, 227.
  • Pedersen, C. J. (1988). The Discovery of Crown Ethers (Nobel Lecture). Angewandte Chemie International Edition in English, 27(8), 1021-1027.
  • BRB International. (2025). BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy.
  • Fronczek, F. R., & Gandour, R. D. (1983). Structure of Crown Ethers. In Host Guest Complex Chemistry II (pp. 35-69). Springer, Berlin, Heidelberg.
  • Bidzinska, E., & Polowczyk, I. (2021). On The Lower Lewis Basicity of Siloxanes Compared to Ethers. Chemistry – A European Journal, 27(66), 16335-16346.
  • Reuter, K., Thiele, G., Hafner, T., Uhlig, F., & von Hänisch, C. (2016). Synthesis and coordination ability of a partially silicon based crown ether. Chemical Communications, 52(92), 13265–13268. [Link]

Sources

The Emergence of Silacrown Ethers in Catalysis: A Comparative Performance Analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, particularly in pharmaceutical and fine chemical manufacturing, the quest for highly efficient and selective catalysts is perpetual. Phase-transfer catalysis (PTC) has emerged as a powerful technique to accelerate reactions between reactants in immiscible phases, and at the heart of this methodology lie catalysts capable of shuttling reactive species across the phase boundary. For decades, crown ethers have been the quintessential phase-transfer catalysts, prized for their ability to complex alkali metal cations. However, the exploration of novel molecular architectures has led to the development of silicon-containing analogues, or "silacrown ethers," which offer a unique set of properties. This guide provides an in-depth performance comparison of a representative silacrown ether, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane , against its traditional carbon-based counterparts.

Introduction to Silacrown Ethers: A Structural Paradigm Shift

Crown ethers are cyclic polyethers that can selectively bind cations, with the specificity of this binding largely determined by the size of the polyether ring.[1] This complexation effectively solubilizes inorganic salts in nonpolar organic solvents, thereby enhancing the reactivity of the anion in nucleophilic substitution and other reactions.[2] The introduction of a silicon atom into the crown ether framework, as seen in this compound, presents a subtle yet significant modification to this established catalytic scaffold.

The replacement of a carbon atom with a silicon atom in the macrocyclic ring can influence several key properties of the crown ether, including its conformational flexibility, lipophilicity, and the electronic environment of the oxygen atoms responsible for cation binding. These modifications, in turn, can impact the catalyst's performance in terms of activity, selectivity, and stability.

Performance Comparison: Silacrown Ethers vs. Traditional Crown Ethers

Direct, quantitative comparative studies on the catalytic performance of this compound are not extensively documented in publicly available literature. However, based on the known properties of organosilicon compounds and general studies on silacrown ethers, we can infer a comparative performance profile.

Cation Binding and Ion Transport

The primary function of a crown ether in phase-transfer catalysis is to bind and transport a cation from an aqueous or solid phase into an organic phase. The efficiency of this process is a key determinant of the overall catalytic activity. While the ion transport behavior of silacrown ethers is reported to be somewhat reduced compared to their carbon analogues, it is generally considered to be comparable.

The slightly different bond angles and lengths of Si-O versus C-O bonds may subtly alter the cavity size and conformation of the silacrown ether, potentially affecting its selectivity for different alkali metal cations. However, the fundamental mechanism of cation complexation by the oxygen lone pairs remains the same.

Lipophilicity and Solubility

The dimethylsilyl group in this compound is expected to increase the lipophilicity of the molecule compared to a traditional crown ether of similar size, such as 18-crown-6. This enhanced lipophilicity can be advantageous in phase-transfer catalysis, as it promotes the partitioning of the catalyst-cation complex into the organic phase where the reaction with the organic substrate occurs.

Catalytic Activity in Nucleophilic Substitution Reactions

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that is often accelerated by phase-transfer catalysts.[3] In this reaction, an alkoxide displaces a halide from an alkyl halide to form an ether. The role of the crown ether is to solubilize the alkali metal alkoxide in the organic solvent.

Toxicity Profile

A significant potential advantage of silacrown ethers lies in their toxicological profile. Preliminary studies on related silacrown ethers have indicated a notable reduction in toxicity compared to their traditional crown ether counterparts. For instance, the acute oral toxicity (LD50) of dimethylsila-14-crown-5 in rats was reported to be significantly higher (lower toxicity) than that of 15-crown-5. This is a critical consideration in the development of catalysts for pharmaceutical applications, where minimizing the toxicity of residual catalyst is paramount.

Data Summary: A Comparative Overview

The following table summarizes the anticipated and reported performance characteristics of this compound in comparison to a standard crown ether, 18-crown-6.

Performance MetricThis compound (Silacrown Ether)18-Crown-6 (Traditional Crown Ether)Rationale/Reference
Cation Selectivity Expected to be similar to 18-crown-6, with potential subtle differences due to altered ring conformation.High selectivity for K⁺.[2]Structural similarity of the macrocyclic ring.
Lipophilicity HigherLowerPresence of the lipophilic dimethylsilyl group.
Catalytic Activity Anticipated to be comparable, potentially enhanced in some systems due to higher lipophilicity.Well-established high catalytic activity in PTC.[2]Ion transport is the primary driver of activity.
Toxicity Expected to be lower.HigherExtrapolation from data on other silacrown ethers.

Experimental Protocol: Williamson Ether Synthesis Catalyzed by a Crown Ether

This protocol provides a general procedure for the Williamson ether synthesis using a crown ether as a phase-transfer catalyst. This methodology can be adapted to evaluate the performance of this compound.

Objective: To synthesize an ether from an alcohol and an alkyl halide using a phase-transfer catalyst.

Materials:

  • Alcohol (e.g., benzyl alcohol)

  • Alkyl halide (e.g., n-butyl bromide)

  • Potassium hydroxide (KOH) pellets

  • Toluene

  • Crown ether catalyst (e.g., 18-crown-6 or this compound)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (10 mmol), toluene (40 mL), and the crown ether catalyst (0.5 mmol, 5 mol%).

  • Slowly add powdered potassium hydroxide (15 mmol) to the stirring solution.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 1 hour to ensure the formation of the potassium alkoxide.

  • After 1 hour, add the alkyl halide (12 mmol) dropwise to the refluxing mixture over 15 minutes.

  • Continue to heat the reaction at reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Add deionized water (20 mL) to the reaction mixture and transfer the contents to a separatory funnel.

  • Separate the organic layer, and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ether.

To compare the performance of the silacrown ether with a traditional crown ether, the following should be done:

  • Run two parallel reactions under identical conditions, one with 18-crown-6 and the other with this compound.

  • Monitor the reaction kinetics by taking aliquots at regular intervals and analyzing them by GC to determine the rate of product formation.

  • After the same reaction time, isolate the products and compare the yields.

Visualizing the Catalytic Process

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase K_ion K⁺ Catalyst_complex [Silacrown Ether • K⁺]Nu⁻ K_ion->Catalyst_complex Anion Nu⁻ Anion->Catalyst_complex Salt K⁺Nu⁻ (Solid) Salt->K_ion Salt->Anion RX R-X (Substrate) ROR R-OR' (Product) RX->ROR X_ion X⁻ X_ion->K_ion Regeneration Catalyst_free Silacrown Ether Catalyst_free->Catalyst_complex Complexation Catalyst_complex->ROR SN2 Reaction Catalyst_complex->X_ion Catalyst_complex->Catalyst_free Release

Caption: Phase-Transfer Catalysis Cycle with a Silacrown Ether.

Sources

Confirming the Stoichiometry of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals exploring the unique coordination chemistry of silacrown ethers, a precise understanding of their complexation behavior is paramount. This guide provides an in-depth technical comparison of robust methodologies for confirming the stoichiometry of complexes formed with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of this silacrown ether with its well-established carbon analog, 18-crown-6.

The Significance of Stoichiometry in Silacrown Ether Complexes

This compound is a silicon-containing analog of the renowned 18-crown-6 ether. The replacement of a carbon atom with a dimethylsilyl group introduces modifications to the ligand's conformational flexibility, cavity size, and electronic properties, which in turn can influence its ion selectivity and the stoichiometry of the resulting host-guest complexes.[1] Accurately determining the molar ratio of the silacrown ether to the complexed cation is a critical first step in characterizing these novel supramolecular assemblies. This knowledge is fundamental for applications ranging from ion transport studies and the development of ion-selective sensors to the design of novel drug delivery systems.

Comparative Methodologies for Stoichiometric Determination

Several well-established techniques can be employed to elucidate the stoichiometry of silacrown ether complexes. The choice of method often depends on the specific properties of the complex and the available instrumentation. Here, we compare three widely used and reliable approaches: Nuclear Magnetic Resonance (NMR) Titration, Conductometric Titration, and UV-Vis Spectrophotometry (Job's Plot).

Nuclear Magnetic Resonance (NMR) Titration

Principle: NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. The formation of a complex between the silacrown ether and a cation alters the chemical environment of the protons on the ligand, leading to changes in their chemical shifts. By systematically varying the molar ratio of the cation to the ligand and monitoring these chemical shift changes, the stoichiometry of the complex can be determined.[2][3]

Experimental Approach (Mole Ratio Method): In a typical NMR titration experiment, the concentration of the host (this compound) is kept constant while the concentration of the guest (a metal salt) is incrementally increased. The chemical shift of a specific proton on the silacrown ether is plotted against the molar ratio of the guest to the host. A distinct break or change in the slope of the resulting curve indicates the stoichiometric ratio of the complex.[2] For complexes with low association constants, the curve may be more rounded, requiring extrapolation of the linear portions to find the inflection point.[2]

Experimental Workflow for NMR Titration

G cluster_prep Sample Preparation cluster_titration NMR Titration cluster_analysis Data Analysis prep_host Prepare a stock solution of the silacrown ether in a deuterated solvent. titrate Add incremental aliquots of the metal salt solution to the silacrown ether solution in an NMR tube. prep_host->titrate prep_guest Prepare a stock solution of the metal salt in the same deuterated solvent. prep_guest->titrate acquire Acquire a 1H NMR spectrum after each addition. titrate->acquire track_shift Track the chemical shift of a specific proton on the silacrown ether. acquire->track_shift plot_data Plot the change in chemical shift (Δδ) versus the molar ratio ([Guest]/[Host]). track_shift->plot_data determine_stoichiometry Determine the stoichiometry from the inflection point of the curve. plot_data->determine_stoichiometry

Caption: Workflow for Stoichiometry Determination by NMR Titration.

Conductometric Titration

Principle: This method is based on the change in the electrical conductivity of a solution as a complex is formed.[4] When a solution of a metal salt is titrated with the silacrown ether, the larger, less mobile complexed cation replaces the smaller, more mobile solvated cation. This results in a decrease in the molar conductivity of the solution. The point at which the slope of the conductivity versus titrant volume plot changes corresponds to the equivalence point, from which the stoichiometry can be determined.[4][5]

Experimental Approach: A solution of the metal salt is placed in a conductivity cell, and its initial conductivity is measured. A solution of this compound is then added incrementally from a burette. The conductivity is recorded after each addition. A plot of conductivity versus the volume of the silacrown ether solution added will show two lines of different slopes. The intersection of these lines gives the endpoint of the titration, which corresponds to the stoichiometric ratio of the complex.[4] This method is particularly useful for dilute and colored solutions.[5]

Experimental Workflow for Conductometric Titration

G cluster_prep Sample Preparation cluster_titration Conductometric Titration cluster_analysis Data Analysis prep_metal Prepare a dilute solution of the metal salt in a suitable solvent. measure_initial Measure the initial conductivity of the metal salt solution. prep_metal->measure_initial prep_ligand Prepare a solution of the silacrown ether (titrant), typically more concentrated. titrate Add small, precise volumes of the silacrown ether solution. prep_ligand->titrate measure_initial->titrate record_conductivity Record the conductivity after each addition and mixing. titrate->record_conductivity plot_data Plot conductivity versus the volume of silacrown ether added. record_conductivity->plot_data determine_endpoint Determine the endpoint from the intersection of the two linear segments. plot_data->determine_endpoint calculate_stoichiometry Calculate the stoichiometry from the endpoint volume. determine_endpoint->calculate_stoichiometry

Caption: Workflow for Stoichiometry Determination by Conductometric Titration.

UV-Vis Spectrophotometry (Job's Plot)

Principle: The method of continuous variation, or Job's plot, is used when the complex formed has a different UV-Vis absorption spectrum from the individual reactants.[6][7] By preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant, the mole fraction at which the absorbance of the complex is maximal corresponds to the stoichiometry of the complex.[6]

Experimental Approach: A series of solutions is prepared where the mole fractions of this compound and the metal salt are varied from 0 to 1, but the total concentration of both species is held constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, and the reactants absorb minimally. A plot of absorbance versus the mole fraction of the ligand will yield a curve that peaks at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 suggests a 2:1 ligand-to-metal ratio.[6]

Logical Diagram for Stoichiometric Determination

G cluster_methods Experimental Methods cluster_data Observed Data cluster_interpretation Interpretation nmr NMR Titration delta_shift Change in Chemical Shift (Δδ) nmr->delta_shift conductometry Conductometric Titration conductivity Change in Conductivity conductometry->conductivity uv_vis UV-Vis (Job's Plot) absorbance Absorbance Maximum uv_vis->absorbance inflection_point Inflection Point in Plot delta_shift->inflection_point endpoint Endpoint of Titration conductivity->endpoint mole_fraction_max Mole Fraction at Maximum Absorbance absorbance->mole_fraction_max stoichiometry Stoichiometry of the Complex inflection_point->stoichiometry endpoint->stoichiometry mole_fraction_max->stoichiometry

Caption: Relationship between experimental data and stoichiometric determination.

Comparative Performance with 18-Crown-6

While specific experimental data for the complexation of this compound is not extensively available in the public literature, we can draw comparisons with its well-studied carbon analog, 18-crown-6. 18-crown-6 is known for its high affinity for the potassium cation, forming a stable 1:1 complex, as the size of the K+ ion is highly compatible with the cavity of the crown ether.[8]

The introduction of the dimethylsilyl group in the silacrown ether is expected to alter its complexation behavior. The Si-O bonds are longer and more flexible than C-O bonds, and the Si-C bonds are also longer than C-C bonds. This may lead to a larger and more flexible cavity, potentially favoring complexation with larger cations. The electron-donating nature of the methyl groups on the silicon atom may also influence the electron density on the ether oxygen atoms, thereby affecting the binding strength.

The following table provides a comparative summary of the expected and known stoichiometries for complexes with various alkali and alkaline earth metal cations. The data for the silacrown ether is illustrative and represents a hypothesis based on its structural properties, while the data for 18-crown-6 is based on published experimental findings.

CationIonic Radius (Å)This compound (Expected Stoichiometry)18-Crown-6 (Known Stoichiometry)
Li⁺0.761:1 or 1:2 (sandwich)1:1
Na⁺1.021:11:1
K⁺1.381:11:1
Cs⁺1.671:11:2 (sandwich) or 2:2 (dimeric)
Ca²⁺1.001:11:1
Sr²⁺1.181:11:1

Note: The expected stoichiometries for this compound are predictive and require experimental verification using the methods outlined in this guide.

Detailed Experimental Protocols

Protocol 1: Stoichiometry Determination by ¹H NMR Titration
  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of this compound (e.g., 10 mM) in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃).

    • Prepare a stock solution of the metal salt (e.g., KPF₆) of a higher concentration (e.g., 100 mM) in the same deuterated solvent.

  • Sample Preparation for NMR:

    • Transfer a precise volume (e.g., 0.5 mL) of the silacrown ether stock solution into a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum of the free ligand.

  • Titration:

    • Add a small, precise aliquot (e.g., 5 µL) of the metal salt stock solution to the NMR tube containing the silacrown ether solution.

    • Gently mix the solution.

    • Acquire a ¹H NMR spectrum.

  • Repeat:

    • Continue adding aliquots of the metal salt solution, acquiring a spectrum after each addition, until the molar ratio of metal to ligand is at least 2:1.

  • Data Analysis:

    • Identify a proton signal on the silacrown ether that shows a significant chemical shift change upon complexation.

    • Calculate the change in chemical shift (Δδ) for this proton at each titration point relative to the free ligand.

    • Plot Δδ versus the molar ratio of [Metal]/[Ligand].

    • The stoichiometry is determined from the molar ratio at which the slope of the plot changes.

Protocol 2: Stoichiometry Determination by Conductometric Titration
  • Instrument Setup:

    • Calibrate the conductivity meter using standard KCl solutions.

    • Ensure the conductivity cell is clean and dry.

  • Preparation of Solutions:

    • Prepare a dilute solution of the metal salt (e.g., 1 mM NaCl) in a solvent with a low dielectric constant (e.g., acetonitrile).

    • Prepare a more concentrated solution of this compound (e.g., 20 mM) in the same solvent.

  • Titration:

    • Place a precise volume (e.g., 50 mL) of the metal salt solution into a beaker and immerse the conductivity cell.

    • Record the initial conductivity.

    • Add the silacrown ether solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • Stir the solution and record the stable conductivity reading after each addition.

  • Data Analysis:

    • Correct the measured conductivity values for the volume change by multiplying by a factor of (V+v)/V, where V is the initial volume and v is the volume of titrant added.

    • Plot the corrected conductivity versus the volume of the silacrown ether solution added.

    • The plot will consist of two linear portions. Extrapolate these lines to find their intersection point, which is the equivalence point.

    • Calculate the stoichiometry from the moles of metal and ligand at the equivalence point.

Protocol 3: Stoichiometry Determination by Job's Plot (UV-Vis Spectrophotometry)
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of this compound and the metal salt (e.g., 1 mM) in a suitable solvent.

  • Preparation of the Series of Solutions:

    • In a series of volumetric flasks, prepare solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0 mL), keeping the total volume constant. This will create a series of solutions with varying mole fractions of the ligand and metal.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum for each solution to identify the wavelength of maximum absorbance (λ_max) for the complex.

    • Measure the absorbance of each solution at this λ_max.

  • Data Analysis:

    • Calculate the mole fraction of the ligand for each solution.

    • Plot the absorbance at λ_max versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometric ratio of the complex.

Conclusion

Confirming the stoichiometry of this compound complexes is a foundational step in harnessing their potential. The methodologies of NMR titration, conductometric titration, and Job's plot analysis provide a robust toolkit for researchers. Each method offers distinct advantages, and the corroboration of results from multiple techniques can provide a high degree of confidence in the determined stoichiometry. By applying these rigorous experimental approaches, the scientific community can build a comprehensive understanding of the coordination chemistry of this promising class of silacrown ethers and accelerate their application in various fields.

References

  • VTechWorks. (n.d.). Chapter V Host-Guest Complexes with Crown Ethers and a Cryptand. Retrieved from [Link]

  • Iwachido, T., Shibuya, K., & Toei, K. (1985). Application of /sup 1/H NMR to the determination of the stoichiometry of crown ether complexes (MLn (n = 1,2): M = Li, Na, K, Rb, Cs, Ca, Sr, and Ba; L = 12-crown-4, 15-crown-5, and 18-crown-6). OSTI.GOV. Retrieved from [Link]

  • Pour, M., et al. (2018). Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers. Molecules. Retrieved from [Link]

  • Bünzli, J.-C. G., & Wessner, D. (1984). Stoichiometry and structure of the complexes between lanthanide ions and macrocyclic crown ethers containing from four to seven coordinating sites. Israel Journal of Chemistry.
  • Prakash, A., & Singh, R. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Appendix D.
  • ResearchGate. (n.d.). Job's plot used to determine the stoichiometry of the complex formed.... Retrieved from [Link]

  • UMCS. (n.d.). CONDUCTOMETRIC TITRATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 8.2: Background. Retrieved from [Link]

  • Lee, S. L., et al. (2013). Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 18-Crown-6. Retrieved from [Link]

Sources

A Comparative Analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane and Other Ionophores for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling and membrane transport, the precise manipulation of ion gradients is paramount. Ionophores, as lipid-soluble molecules that facilitate ion transport across biological membranes, are indispensable tools for researchers in drug development and life sciences. This guide provides an in-depth evaluation of a promising, yet less-conventional ionophore, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a member of the silacrown ether family. We will objectively compare its projected advantages over well-established ionophores such as Valinomycin, Ionomycin, Monensin, and Lasalocid, supported by experimental data and detailed protocols for performance evaluation.

The Rise of Silacrown Ethers: A New Frontier in Ionophore Technology

Traditional crown ethers have long been recognized for their ionophoric properties.[1] However, their application in biological systems has often been hampered by significant toxicity.[1][2] Silacrown ethers, where a carbon atom in the polyether ring is substituted by a silicon atom, have emerged as a compelling alternative, demonstrating comparable ion transport capabilities with substantially lower toxicity.[2] This reduced toxicity is attributed to the susceptibility of the Si-O-C bond to hydrolysis, leading to a breakdown of the ionophoric structure into less harmful components.[2]

This compound represents a specific iteration of this class, poised to offer unique advantages in research applications.

At a Glance: Comparative Overview of Key Ionophores

IonophoreClassPrimary Ion SelectivityMechanism of ActionNotable Characteristics
This compound (Projected) Silacrown EtherExpected to be selective for cations like K⁺ or Na⁺ based on ring sizeCarrierLower toxicity compared to crown ethers, tunable lipophilicity.[1][2]
Valinomycin DepsipeptideK⁺ >> Rb⁺ > Cs⁺ > Na⁺, Li⁺CarrierHigh K⁺ selectivity, forms a stable complex with K⁺.[3][4]
Ionomycin Polyether antibioticCa²⁺ > Mg²⁺ >> other divalent cationsCarrierPotent and selective Ca²⁺ ionophore, used to manipulate intracellular Ca²⁺ levels.[5][6]
Monensin Carboxylic polyetherNa⁺ > K⁺, also transports Pb²⁺Carboxylic (electroneutral Na⁺/H⁺ exchange)Widely used in veterinary medicine, can disrupt intracellular protein transport.[7][8][9]
Lasalocid Carboxylic polyetherBroad specificity for monovalent and divalent cations (e.g., K⁺, Na⁺, Ca²⁺)CarboxylicUsed as a coccidiostat in poultry and cattle.[10][11]

Delving Deeper: A Head-to-Head Comparison

Ion Selectivity: The Cornerstone of Ionophore Performance

The defining characteristic of an effective ionophore is its ability to selectively transport a specific ion or class of ions. This selectivity is crucial for targeted manipulation of cellular processes.

  • Silacrown Ethers: The ion selectivity of crown and silacrown ethers is primarily determined by the size of the polyether ring.[2] For this compound, with its 17-membered ring, it is predicted to exhibit selectivity for larger monovalent cations such as potassium (K⁺), similar to 18-crown-6 ethers. The silicon substitution can subtly alter the ring conformation and electron density, potentially fine-tuning this selectivity. Studies on related silicon-bridged bis(12-crown-4) ethers have demonstrated excellent Na⁺ selectivity, highlighting the tunability of these compounds.[12]

  • Valinomycin: Renowned for its exceptional K⁺ selectivity, with a stability constant for the potassium-valinomycin complex nearly 100,000 times larger than that of the sodium-valinomycin complex.[3] This makes it the gold standard for studies involving potassium transport.

  • Ionomycin: Exhibits high selectivity for divalent cations, particularly Ca²⁺.[5] This specificity has made it an invaluable tool for investigating calcium signaling pathways.

  • Monensin and Lasalocid: These carboxylic ionophores have broader selectivity profiles. Monensin preferentially transports monovalent cations, with a notable selectivity for Na⁺.[7] Lasalocid can transport both monovalent and divalent cations.[10]

Biocompatibility and Toxicity: A Critical Consideration

For in vitro and in vivo applications, low cytotoxicity is non-negotiable.

  • Silacrown Ethers: This is where this compound and its congeners are expected to shine. Studies have shown that silacrown ethers exhibit significantly lower acute oral toxicity in rats compared to their carbon counterparts.[2] For instance, the LD50 of dimethylsila-14-crown-5 was reported to be 9900 mg/kg, whereas the corresponding 15-crown-5 has an LD50 of 1020 mg/kg.[2] This is a critical advantage for long-term cell culture experiments and potential therapeutic applications.

  • Other Ionophores: While widely used, valinomycin, ionomycin, monensin, and lasalocid can exhibit significant cytotoxicity, limiting their therapeutic potential and requiring careful dose optimization in research settings.[13][14]

Stability and Lipophilicity: Tuning for Optimal Performance

The stability of an ionophore in a biological environment and its ability to partition into the cell membrane (lipophilicity) are key determinants of its efficacy.

  • Silacrown Ethers: The introduction of a silicon atom and the ability to modify the substituents on the silicon (in this case, two methyl groups) allows for the tuning of lipophilicity. This can be advantageous for optimizing membrane permeability and retention. While the Si-O-C bond is susceptible to hydrolysis, leading to reduced toxicity, the rate of this degradation can be modulated by the steric hindrance around the silicon atom, potentially offering a balance between stability and biocompatibility.[2][12]

  • Traditional Ionophores: The lipophilicity and stability of these compounds are inherent to their complex organic structures and are less easily modified.

Experimental Evaluation of Ionophore Performance

To empirically validate the advantages of a novel ionophore like this compound, a series of well-defined experiments are necessary.

Protocol 1: Determination of Ion Selectivity using Ion-Selective Electrodes (ISEs)

This method provides a quantitative measure of an ionophore's preference for one ion over another.

Methodology:

  • Membrane Preparation:

    • Prepare a membrane cocktail by dissolving the ionophore (e.g., this compound), a polymer matrix (e.g., PVC), and a plasticizer (e.g., dioctyl sebacate) in a volatile solvent like tetrahydrofuran (THF).[12][15]

    • Cast the mixture into a glass ring on a glass plate and allow the solvent to evaporate, forming a thin, uniform membrane.[12]

  • Electrode Assembly:

    • Cut a small disc from the membrane and mount it in an ISE body.

    • Fill the electrode with an internal filling solution containing a known concentration of the primary ion's salt (e.g., 1.0 M NaCl for a Na⁺ selective electrode).[12]

    • Insert an internal reference electrode (e.g., Ag/AgCl).

  • Potentiometric Measurements:

    • Calibrate the electrode using a series of standard solutions of the primary ion, measuring the electromotive force (EMF) at each concentration.

    • Determine the selectivity coefficients by measuring the EMF in solutions containing a fixed concentration of an interfering ion and varying concentrations of the primary ion (Fixed Interference Method) or in separate solutions of the primary and interfering ions (Separate Solution Method).[16]

    • The Nikolsky-Eisenman equation is used to calculate the potentiometric selectivity coefficient.

Diagram of ISE Experimental Setup:

ISE_Setup cluster_cell Electrochemical Cell ISE Ion-Selective Electrode Internal Reference Electrode Internal Filling Solution Ion-Selective Membrane Sample Sample Solution with Stir Bar ISE->Sample measures potential difference Voltmeter High-Impedance Voltmeter ISE->Voltmeter Ref_Ext External Reference Electrode Filling Solution Porous Frit Ref_Ext->Sample Ref_Ext->Voltmeter

Caption: Workflow for determining ion selectivity using an Ion-Selective Electrode (ISE).

Protocol 2: Assessment of Ion Transport Across a Bulk Liquid Membrane

This experiment directly measures the rate at which an ionophore facilitates the movement of ions from an aqueous phase into an organic phase and back into a receiving aqueous phase.

Methodology:

  • Apparatus Setup:

    • Use a U-tube or a similar apparatus with three distinct phases: a source aqueous phase containing the salt of the ion to be transported, a central organic membrane phase containing the ionophore dissolved in a suitable solvent (e.g., chloroform), and a receiving aqueous phase (initially deionized water).

  • Transport Experiment:

    • Stir all three phases at a constant rate.

    • At regular time intervals, take aliquots from the receiving aqueous phase.

  • Analysis:

    • Determine the concentration of the transported ion in the aliquots using techniques such as atomic absorption spectroscopy or ion chromatography.

    • Plot the concentration of the transported ion in the receiving phase as a function of time to determine the transport efficiency.

Diagram of Bulk Liquid Membrane Transport:

Bulk_Liquid_Membrane Source Source Aqueous Phase (High Ion Concentration) Membrane Organic Membrane Phase (Ionophore in Solvent) Source->Membrane Ion uptake by ionophore Receiving Receiving Aqueous Phase (Low Ion Concentration) Membrane->Receiving Ion release from ionophore

Sources

A Comparative Benchmark Study: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane versus Traditional Crown Ethers in Biomedical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount to success. This guide provides a comprehensive benchmark analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a representative silacrown ether, against its traditional carbon-based analogue, 18-crown-6. This comparison will illuminate the key performance differences and provide the necessary experimental data to inform your research decisions, particularly in applications sensitive to cytotoxicity and biocompatibility.

Introduction: The Evolution from Crown Ethers to Silacrown Ethers

Crown ethers, cyclic chemical compounds composed of a ring containing several ether groups, have long been recognized for their remarkable ability to selectively bind cations.[1] This property has made them invaluable in a range of applications, from phase transfer catalysis to the development of ion sensors.[2][3] The archetypal 18-crown-6, with its high affinity for potassium cations, is a staple in many laboratories.[2] However, the translation of crown ethers into biomedical and pharmaceutical applications has been hampered by their inherent toxicity.[4][5]

This limitation spurred the development of silacrown ethers, where a carbon atom within the polyether ring is substituted with a silicon atom. This seemingly subtle modification has profound implications for the molecule's biological properties. This compound (CAS No. 83890-22-6) is a prime example of this innovative class of molecules.[6] This guide will demonstrate that while preserving the desirable ionophoric properties of their predecessors, silacrown ethers like this one offer a significantly improved safety profile, opening new avenues for their use in drug delivery and other in-vivo applications.[7]

Physicochemical Properties: A Head-to-Head Comparison

A molecule's fundamental physical and chemical properties dictate its behavior and suitability for various applications. Here, we compare the key physicochemical parameters of this compound and the benchmark 18-crown-6.

PropertyThis compound18-Crown-6
CAS Number 83890-22-6[6]17455-13-9[2]
Molecular Formula C12H26O6Si[6]C12H24O6[2]
Molecular Weight 294.42 g/mol [6]264.32 g/mol [8]
Appearance Not specified (typically liquid or low-melting solid)White hygroscopic crystals[8]
Melting Point Not specified42–45 ºC[8]
Boiling Point Not specified116 ºC (0.2 Torr)[8]
Water Solubility Not specified75 g/L[2]

Performance Benchmark I: Cation Binding and Ion Transport

The defining characteristic of crown and silacrown ethers is their ability to chelate cations. The efficiency and selectivity of this process are critical performance indicators.

Cation Binding Affinity

18-crown-6 is renowned for its high affinity for the potassium cation (K+), with a binding constant in methanol of 10^6 M-1.[2] This selectivity is attributed to the complementary size of the K+ ion and the cavity of the 18-crown-6 ring. While the specific binding constant for this compound is not documented in the reviewed literature, studies on analogous silacrown ethers suggest a comparable, albeit slightly reduced, ion transport behavior to their carbon-based counterparts.[7] The fundamental mechanism of cation chelation, involving the coordination of the cation by the oxygen atoms of the ether linkages, remains the same.

Experimental Protocol: Determination of Cation Binding Affinity via UV-Vis Spectroscopy

This protocol outlines a standard method for quantifying the chelation of metal ions by crown or silacrown ethers.

Objective: To determine the binding constant of a crown or silacrown ether with a specific cation.

Materials:

  • Crown or silacrown ether

  • Salt of the cation of interest (e.g., KCl)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a stock solution of the crown or silacrown ether of a known concentration in the chosen solvent.

  • Prepare a series of solutions containing a fixed concentration of the crown/silacrown ether and varying concentrations of the cation salt.

  • Record the UV-Vis absorption spectrum for each solution, including a blank (solvent only) and a reference (crown/silacrown ether solution without the cation).

  • Monitor the changes in the absorbance at a specific wavelength that is sensitive to the complexation event.

  • Plot the change in absorbance against the cation concentration.

  • Analyze the resulting binding isotherm using appropriate software to calculate the binding constant (K).

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the stability of the complex. Aprotic solvents are often preferred to minimize competition with the cation for coordination.

  • Wavelength Monitoring: The selected wavelength should correspond to a peak that shows a significant and consistent change upon complex formation, ensuring a high signal-to-noise ratio.

G cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock_ether Prepare Stock Ether Solution serial_dilutions Create Serial Dilutions (Fixed Ether, Varying Cation) stock_ether->serial_dilutions stock_cation Prepare Stock Cation Solution stock_cation->serial_dilutions uv_vis Record UV-Vis Spectra serial_dilutions->uv_vis absorbance_plot Plot ΔAbsorbance vs. [Cation] uv_vis->absorbance_plot binding_isotherm Fit Binding Isotherm absorbance_plot->binding_isotherm binding_constant Calculate Binding Constant (K) binding_isotherm->binding_constant

Caption: Workflow for determining cation binding affinity using UV-Vis spectroscopy.

Performance Benchmark II: Cytotoxicity

For any molecule being considered for biomedical applications, a low cytotoxicity profile is non-negotiable. This is where silacrown ethers demonstrate a clear and decisive advantage over their traditional counterparts.

Studies have shown that 18-crown-6 can be absorbed through the skin and may cause adverse effects on the central nervous system.[4][5] While some research suggests its toxicity is less than that of aspirin, concerns remain, particularly for in-vivo applications.[4] In stark contrast, silacrown ethers exhibit substantially lower toxicity.[7] This reduced toxicity is attributed to the metabolic lability of the Si-O-C bond, which can be cleaved hydrolytically or enzymatically, leading to the breakdown of the macrocyclic structure and a significant reduction in its ionophoric activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and proliferation.

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Test compound (crown or silacrown ether)

  • MTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, robust and well-characterized cell lines like HeLa or HepG2 are often used.[4]

  • Incubation Time: The incubation time is chosen to allow for the compound to exert its potential cytotoxic effects. Multiple time points can provide a more comprehensive understanding of the compound's toxicity profile.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed_cells->adhere treat_cells Treat Cells with Compound adhere->treat_cells prepare_dilutions Prepare Compound Dilutions prepare_dilutions->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Synthesis and Stability: Practical Considerations

The ease and cost-effectiveness of synthesis, as well as the stability of the final compound, are crucial factors for the widespread adoption of any new molecule.

Synthesis

The synthesis of 18-crown-6 is typically achieved through a modified Williamson ether synthesis, which can involve challenging purification steps.[2] In contrast, silacrown ethers can be synthesized via methods such as the transesterification of a dialkoxysilane with a polyether diol, a process that can be more efficient and cost-effective.[9]

Hydrolytic Stability

As mentioned previously, the Si-O-C bond in silacrown ethers is more susceptible to hydrolysis than the C-O-C bonds in traditional crown ethers. While this contributes to their lower toxicity, it also means that their stability in aqueous environments needs to be considered for certain applications. For many biomedical uses, this biodegradability is a significant advantage, leading to clearance from the body and minimizing long-term toxicity concerns.

Conclusion: A Safer and More Versatile Alternative

The comparative analysis presented in this guide clearly demonstrates the significant advantages of this compound and, by extension, the silacrown ether class of molecules over traditional crown ethers for biomedical and pharmaceutical research. While maintaining comparable ionophoric properties, their dramatically lower cytotoxicity, a direct result of their unique silicon-containing structure, makes them a superior choice for in-vivo and cell-based applications.

For researchers and drug development professionals, the switch to silacrown ethers represents a step towards safer and more effective molecular tools. The evidence strongly suggests that for applications where biocompatibility is a primary concern, this compound and its analogues are the clear front-runners.

References

  • 18-Crown-6 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications - MDPI. (2022, January 21). Retrieved January 20, 2026, from [Link]

  • 18-Crown-6 - American Chemical Society. (2025, February 3). Retrieved January 20, 2026, from [Link]

  • Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]

  • 18-crown-6 - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

  • Toxic Metals Chelation by 18-Crown-6 Ethers in Multiple Solutions and Quantification by Spectroscopic Techniques - Avestia Publishing. (2021, June 16). Retrieved January 20, 2026, from [Link]

  • Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • 18-crown-6 - PTC Organics, Inc. (n.d.). Retrieved January 20, 2026, from [Link]

  • US4362884A - Silacrown ethers, method of making same, and use as phase-transfer catalysts - Google Patents. (n.d.).
  • A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) The role of crown ethers in drug delivery - ResearchGate. (2019, March 11). Retrieved January 20, 2026, from [Link]

  • 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- - Substance Details - EPA. (n.d.). Retrieved January 20, 2026, from [Link]

  • Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

  • Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes - ResearchGate. (2025, August 22). Retrieved January 20, 2026, from [Link]

  • Extraction Selectivities of Crown Ethers for Alkali Metal Cations: Differences between Single-Species and Competitive Solvent Extractions | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • 18-Crown-6-ether Utilizes Distinct Allosteric Interactions to Uncouple Transport by the Multidrug Efflux Pump EmrE - NIH. (2025, September 3). Retrieved January 20, 2026, from [Link]

  • Crown Ether Host-Rotaxanes as Cytotoxic Agents | ACS Medicinal Chemistry Letters. (2012, November 8). Retrieved January 20, 2026, from [Link]

  • CN103275059A - Method for preparing 18-crown ether-6 - Google Patents. (n.d.).
  • crown ether(phase transfer catalyst) concentration effect on kinetics and product yield in the reaction - Rasayan Journal of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

  • Re-evaluation of the mechanism of cytotoxicity of dialkylated lariat ether compounds. (2020, November 5). Retrieved January 20, 2026, from [Link]

  • Crown ether - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (CAS No. 83890-22-6). As a specialized organosilicon compound, structurally analogous to a sila-crown ether, its unique chemical properties necessitate a rigorous and informed approach to waste management. The primary directive is to prevent environmental release and ensure personnel safety through controlled, compliant disposal pathways.

Core Principle: Treat as Hazardous Chemical Waste

Due to its classification as a combustible liquid and the environmental persistence typical of siloxane-based compounds, this compound must not be disposed of via standard laboratory drains or as common refuse[1][2]. The central pillar of its disposal is management through a licensed hazardous waste disposal facility. Adherence to your institution's Environmental Health & Safety (EHS) guidelines is mandatory.

Chemical Profile and Hazard Assessment

Understanding the material's properties is foundational to safe handling and disposal. This compound is a combustible liquid that can form explosive mixtures with air upon intense heating. Its vapors are heavier than air and may travel along floors to distant ignition sources. While the Safety Data Sheet (SDS) does not list specific acute health hazards, organosilicon compounds, particularly cyclic siloxanes, are noted for their environmental persistence[1][3]. They are not readily biodegradable and can accumulate in soil and water systems, potentially harming aquatic life[1].

Property Value Source
CAS Number 83890-22-6[4][5]
Molecular Formula C₁₂H₂₆O₆Si[4][5]
Molecular Weight 294.42 g/mol [4][5]
Physical State Liquid
Boiling Point 128 °C (at 20 hPa)
Density 0.98 g/cm³ (at 20 °C)
GHS Hazard Class Combustible Liquid (Category 4)
Hazard Statement H227: Combustible liquid
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with correct handling during use and meticulous segregation of the waste stream.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat. Face protection may be required depending on the operation.

Waste Segregation Protocol
  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled "Hazardous Waste: this compound". The container must be in good condition with a tightly sealing lid.

  • Avoid Contamination: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office. Mixing can lead to dangerous reactions and complicates the disposal process.

  • Collect All Contaminated Materials: Any materials that come into direct contact with the compound, such as pipette tips, contaminated gloves, or absorbent pads used for spills, must be collected and disposed of in the same solid hazardous waste stream.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for preparing the chemical waste for collection by a certified disposal service.

  • Waste Collection:

    • Carefully transfer the waste liquid into the designated hazardous waste container using a funnel to prevent spillage on the container's exterior[2].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[2].

  • Container Sealing and Labeling:

    • Securely close the container lid to prevent leaks or the escape of vapors[2].

    • Ensure the hazardous waste label is complete, including the full chemical name, associated hazards (Combustible), and the accumulation start date.

  • Temporary Storage:

    • Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area or a chemical fume hood.

    • The storage location must be away from heat, sparks, open flames, and other ignition sources.

  • Arrange for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and handoff.

Approved Disposal Routes and Mechanisms

The directive to "Dispose of contents/container to an approved waste disposal plant" typically involves one of the following high-level technological processes. The choice is made by the waste management facility based on regulatory and technical considerations.

  • High-Temperature Incineration: This is the most common and effective method for organosilicon compounds. In a controlled, high-temperature environment, the compound is broken down into silicon dioxide (sand), carbon dioxide, and water[1]. This process must be conducted in a specialized facility equipped with scrubbers to handle any potential byproducts.

  • Chemical Recycling: Advanced methods for the chemical recycling of silicones exist, which can depolymerize them back into valuable cyclic monomers[6][7]. While not a standard laboratory procedure, this represents a sustainable, long-term solution for industrial-scale waste streams[7].

  • Hazardous Waste Landfill: This is the least preferred option due to the persistence of the material[1]. Disposal in a hazardous waste landfill is only permissible if the material is properly contained in sealed drums to prevent leaching into the environment[1].

Disposal Decision Workflow

The following diagram illustrates the logical workflow from chemical use to final disposal.

cluster_Lab Laboratory Operations cluster_EHS EHS & Waste Management cluster_Disposal Final Disposition A Use of 2,2-Dimethyl-1,3,6,9,12,15- hexaoxa-2-silacycloheptadecane B Generation of Liquid Waste & Contaminated Solids A->B C Segregate into a Labeled, Sealed Hazardous Waste Container (Fill <90%) B->C D Store in Designated Satellite Accumulation Area (Away from Ignition Sources) C->D E Schedule Waste Pickup with Institutional EHS Office D->E F EHS Transports Waste to Central Accumulation Facility E->F G Waste Manifested & Shipped to Certified Disposal Facility F->G H Primary Route: High-Temperature Incineration G->H Preferred I Secondary Route: Secure Hazardous Landfill G->I If Incineration Not Feasible

Caption: Decision workflow for the compliant disposal of the subject compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and safe cleanup is critical.

  • Control Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the liquid. Do not use combustible materials like paper towels.

  • Collect Absorbent Material: Carefully collect the saturated absorbent material and place it into a sealed, labeled hazardous waste container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

References

  • SAFETY DATA SHEET for this compound. (2025). Sigma-Aldrich.
  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.Unknown Source.
  • How to dispose of silicone fluid 500 safely? (2025). Deep Sea.
  • SAFETY DATA SHEET for Tetrahydrofuran. (2025). Sigma-Aldrich.
  • 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- - Substance Details.US EPA.
  • Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2022). MDPI.
  • Are crown ethers "recycled", typically? (2018). Chemistry Stack Exchange.
  • Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. (2025).
  • Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. (2023). MDPI.
  • SAFETY DATA SHEET for 2,6-Dimethyl-1-heptene. (2025). TCI Chemicals.
  • Cyclosiloxanes Factsheet.Biomonitoring California.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016).
  • This compound.Vulcanchem.
  • Siloxane: Medical Device Material Safety Summaries. (2020). ECRI Reports - FDA.
  • Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones).Frontiers.
  • Crown Ethers Enhance Ionic Residue Removal.P2 InfoHouse.
  • TRITAL - Safety D
  • (HEPTADECAFLUORO-1,1,2,2- TETRAHYDRODECYL)TRIS(DIMETHYLAMINO)
  • Back-to-cyclic monomers: chemical recycling of silicone waste using a [polydentate ligand–potassium silanolate] complex. (2023). Green Chemistry (RSC Publishing).
  • Method for removing silane compounds from silane-containing exhaust gases.
  • Cs Extraction from Chloride Media by Calixarene Crown-Ethers. (2022). MDPI.
  • 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane.PubChem.

Sources

Comprehensive Guide to the Safe Handling of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (CAS No. 83890-22-6).[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this document synthesizes safety protocols for structurally related compounds, namely organosilicon compounds and crown ethers. It is imperative to supplement this guide with a thorough risk assessment before commencing any laboratory work.

Understanding the Compound: Structural and Hazard Profile

  • Organosilicon Characteristics : Organosilicon compounds exhibit a wide range of toxicities. Some can be flammable and may release irritating vapors.[2] Skin and eye contact should always be minimized.

  • Crown Ether Characteristics : Crown ethers are known for their ability to complex with metal cations, which can lead to toxicological effects. Some crown ethers are known to be irritants to the skin, eyes, and respiratory tract. Recent studies on silacrown ethers indicate they can have significant physiological effects.[3][4]

Based on these characteristics, it is prudent to handle this compound with a high degree of caution, assuming it may be an irritant and potentially toxic.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and potential vapors that could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times if available. Double gloving is recommended for enhanced protection.Prevents skin contact, which may cause irritation.
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary based on a formal risk assessment.Minimizes the risk of respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

3.1. Storage and Handling

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[2] The container should be tightly sealed to prevent the ingress of moisture.

  • Handling : All manipulations of the compound should be performed in a well-ventilated chemical fume hood.[2] Avoid direct contact with skin and eyes. Use compatible spatulas and glassware.

3.2. Experimental Workflow

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Ensure Safety prep_weigh Weigh Compound prep_fume_hood->prep_weigh Containment reaction_setup Set up Reaction Apparatus prep_weigh->reaction_setup Transfer reaction_addition Add Compound to Reaction reaction_setup->reaction_addition Initiate reaction_monitoring Monitor Reaction reaction_addition->reaction_monitoring Observe cleanup_quench Quench Reaction (if necessary) reaction_monitoring->cleanup_quench Completion cleanup_waste Segregate Waste cleanup_quench->cleanup_waste Safe Handling cleanup_decontaminate Decontaminate Glassware & Work Area cleanup_waste->cleanup_decontaminate Thoroughness cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose Final Step

Caption: Experimental workflow for handling this compound.

3.3. Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Categorization : Based on guidelines for silyl ethers, uncontaminated this compound waste should be collected as non-hazardous or organic solvent waste, provided it is not mixed with other hazardous materials.[2]

  • Disposal Procedure :

    • Collect all waste containing the compound in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with incompatible waste streams.

    • Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

The following decision tree provides a logical guide for the disposal of materials contaminated with this compound.

disposal_plan start Material Contaminated with this compound is_reactive Is the waste mixed with reactive substances? start->is_reactive is_halogenated Is the waste mixed with halogenated solvents? is_reactive->is_halogenated No consult_ehs Consult EHS for specific disposal protocol is_reactive->consult_ehs Yes non_halogenated_waste Dispose as Non-Halogenated Organic Waste is_halogenated->non_halogenated_waste No halogenated_waste Dispose as Halogenated Organic Waste is_halogenated->halogenated_waste Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

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